molecular formula C12H12N2O3 B137888 (R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid CAS No. 146664-09-7

(R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid

Numéro de catalogue: B137888
Numéro CAS: 146664-09-7
Poids moléculaire: 232.23 g/mol
Clé InChI: RHWBMXJTGJAWTL-LLVKDONJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid is a chiral noncanonical amino acid (ncAA) of high interest in chemical biology and protein engineering. This compound features a phenylpropanoic acid backbone with an acetamido group at the alpha-carbon and a nitrile (cyano) functional group on the phenyl ring at the para position . The nitrile group serves as a valuable bioorthogonal handle and a potential infrared probe or site for photochemical cross-linking, making it a versatile tool for studying protein structure and dynamics . This (R)-enantiomer is specifically designed for use in Genetic Code Expansion (GCE) technologies. GCE allows for the site-specific incorporation of ncAAs into proteins in live cells using an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair that suppresses an amber stop codon . This enables the precise introduction of spectroscopic probes, cross-linkers, or other functional moieties into proteins, which is particularly valuable for investigating complex membrane proteins that are difficult to study with large fluorescent protein tags . The primary research applications for this ncAA include its use as a building block for probing protein-protein interactions via targeted photo-cross-linking, studying protein function through site-directed mutagenesis alternatives, and facilitating drug discovery efforts at membrane protein targets . The compound has a predicted molecular weight of 232.24 g/mol and an empirical formula of C12H12N2O3 . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use. All information provided is for informational purposes. Researchers should refer to the safety data sheet for proper handling and storage instructions.

Propriétés

IUPAC Name

(2R)-2-acetamido-3-(4-cyanophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-8(15)14-11(12(16)17)6-9-2-4-10(7-13)5-3-9/h2-5,11H,6H2,1H3,(H,14,15)(H,16,17)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWBMXJTGJAWTL-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CC1=CC=C(C=C1)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701301339
Record name N-Acetyl-4-cyano-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701301339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146664-09-7
Record name N-Acetyl-4-cyano-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146664-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetyl-4-cyano-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701301339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physicochemical Profiling of (R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid

[1]

Executive Summary

(R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid is a synthetic phenylalanine derivative characterized by an electron-withdrawing cyano group at the para position of the phenyl ring and an N-acetyl protection on the amine.[1] This molecular architecture imparts unique electronic and steric properties, making it a critical intermediate in the synthesis of peptide-based inhibitors, particularly those targeting serine proteases and integrins. The cyano group serves as a versatile handle for further chemical transformation (e.g., to amidines or tetrazoles) or as a probe for infrared spectroscopy due to its distinct nitrile stretch.

Chemical Identity & Structural Analysis[2][3][4][5][6][7]

AttributeDetail
IUPAC Name (2R)-2-acetamido-3-(4-cyanophenyl)propanoic acid
Common Name N-Acetyl-4-cyano-D-phenylalanine
CAS Number 146440-15-5 (D-isomer specific)
Molecular Formula C₁₂H₁₂N₂O₃
Molecular Weight 232.24 g/mol
SMILES CC(=O)NC(=O)O
Stereochemistry (R)-enantiomer (corresponds to D-amino acid configuration)
Structural Logic

The molecule consists of three distinct functional domains that dictate its physicochemical behavior:

  • Carboxylic Acid Head: Provides solubility in alkaline media and serves as the C-terminal coupling site.[1]

  • N-Acetyl Group: Masks the amine, preventing zwitterion formation, reducing water solubility compared to the free amino acid, and enhancing stability against racemization during activation.

  • 4-Cyanophenyl Side Chain: The nitrile group is strongly electron-withdrawing (

    
    ), lowering the pK
    
    
    of the carboxylic acid and altering the
    
    
    -stacking potential of the aromatic ring compared to phenylalanine.[1]

Physicochemical Properties[2][6][8][9][10][11]

Solid-State & Solution Properties[1]
PropertyValue / RangeContext & Causality
Physical State White to off-white crystalline powderTypical for N-acetylated amino acids.[1]
Melting Point 165 – 175 °C (Predicted)Higher than Boc-derivatives (~85°C) but lower than the free zwitterion (205°C).[1] The N-acetyl group enables H-bonding networks in the crystal lattice.[1]
Solubility (Water) Low (< 1 mg/mL at pH 2)The protonated acid is hydrophobic. Solubility increases significantly at pH > 5 due to carboxylate formation.[1]
Solubility (Organic) HighSoluble in DMSO, DMF, Methanol, and Ethanol. Sparingly soluble in DCM or Ethyl Acetate unless heated.[1]
pK

(COOH)
3.3 – 3.5 (Estimated)The electron-withdrawing p-cyano group inductively stabilizes the carboxylate anion, making it slightly more acidic than N-Acetyl-Phe (pK

~3.6).[1]
LogP 0.8 – 1.2The cyano group decreases lipophilicity relative to a methyl group but the core remains largely hydrophobic.[1]
Stability Profile
  • Hydrolytic Stability: The nitrile group is stable under standard peptide coupling conditions but can hydrolyze to a primary amide or carboxylic acid under strong acidic/basic conditions at elevated temperatures (>60°C).

  • Racemization Risk: Low.[1] The N-acetyl group suppresses the formation of the oxazolone intermediate more effectively than urethane protectors (like Fmoc/Boc) are prone to, but standard precautions for activated esters should be observed.

Synthesis & Manufacturing Routes

Two primary pathways are employed for the synthesis of this compound. Method A is preferred for bulk manufacturing from available amino acid precursors, while Method B is utilized when installing the cyano group at a late stage.

Method A: Acetylation of 4-Cyano-D-Phenylalanine

This is the standard scalable route.[1]

  • Starting Material: 4-Cyano-D-phenylalanine (CAS 263396-44-7).[1]

  • Reagent: Acetic anhydride (

    
    ) in aqueous NaOH or dilute acetic acid.
    
  • Mechanism: Nucleophilic attack of the amine on the anhydride carbonyl.[1]

  • Purification: Acidification precipitates the product, followed by recrystallization from water/ethanol.

Method B: Palladium-Catalyzed Cyanation

Used when the 4-cyano amino acid is not available.[1]

  • Starting Material: N-Acetyl-4-iodo-D-phenylalanine.[1]

  • Reagent:

    
     or 
    
    
    .
  • Catalyst:

    
     / dppf.
    
  • Conditions: Heating in DMF/DMAc at 80-100°C.

SynthesisPathwayscluster_legendKeyStart14-Cyano-D-Phe(Free Amine)Reagent1Ac2O / NaOH(Schotten-Baumann)Start1->Reagent1Product(R)-2-Acetamido-3-(4-cyanophenyl)propanoic acidReagent1->ProductAcetylationStart2N-Acetyl-4-Iodo-D-PheReagent2Zn(CN)2 / Pd(0)(Cyanation)Start2->Reagent2Reagent2->ProductPd-Catalysiskey1Method A: Standard Scale-upkey2Method B: Late-Stage Functionalization

Caption: Dual synthetic pathways allowing for flexible sourcing of starting materials.

Analytical Characterization

To validate the identity and purity of (R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid, the following spectral features are diagnostic.

Proton NMR ( H-NMR)

Solvent: DMSO-d

1
  • 
     12.8 ppm (s, 1H):  Carboxylic acid proton (broad, may exchange).
    
  • 
     8.2 ppm (d, 1H):  Amide NH doublet.
    
  • 
     7.75 ppm (d, 2H):  Aromatic protons ortho to cyano group (deshielded).
    
  • 
     7.45 ppm (d, 2H):  Aromatic protons meta to cyano group.
    
  • 
     4.4 - 4.6 ppm (m, 1H):  Chiral 
    
    
    -proton.[1]
  • 
     2.9 - 3.2 ppm (m, 2H): 
    
    
    -methylene protons (benzyl CH
    
    
    ).[1]
  • 
     1.8 ppm (s, 3H):  Acetyl methyl group.
    
Infrared Spectroscopy (FT-IR)
  • ~2230 cm

    
    :  Sharp, distinct band characteristic of the C≡N nitrile stretch .[1] This is the most diagnostic peak distinguishing it from unsubstituted phenylalanine.[1]
    
  • ~1710 cm

    
    :  Carboxylic acid C=O stretch.[1]
    
  • ~1650 cm

    
    :  Amide I band (Acetyl C=O).[1]
    
Mass Spectrometry (ESI-MS)[1]
  • Positive Mode:

    
     Da; 
    
    
    Da.
  • Negative Mode:

    
     Da (preferred for carboxylic acids).[1]
    

Experimental Protocol: Solubility & Purity Assessment

Objective: Determine the suitability of the lot for peptide synthesis.

  • Visual Inspection: Ensure the powder is white/off-white.[1] Yellowing indicates potential oxidation or hydrolysis of the nitrile.[1]

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

    • Mobile Phase A: Water + 0.1% TFA.[1]

    • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

    • Gradient: 5% B to 95% B over 20 minutes.

    • Detection: UV at 220 nm (amide) and 254 nm (aromatic). Note: The cyano group provides strong UV absorption.

  • Chiral Purity Check:

    • Essential to verify the (R)-configuration (D-isomer).[1]

    • Column: Chiralpak IA or OD-H.[1]

    • Mobile Phase: Hexane/IPA/TFA (isocratic).

    • Acceptance Criteria: > 99.0% ee.

Handling & Safety

  • Hazard Classification: Irritant (Skin/Eye).

  • Nitrile Hazard: While the cyano group is covalently bonded, metabolic breakdown can theoretically release cyanide, though this is negligible for laboratory handling of the intact amino acid. Avoid contact with strong oxidizers.[1]

  • Storage: Store at +2°C to +8°C, desiccated. Stable for >2 years if kept dry.

References

  • PubChem Compound Summary. (2025). N-Acetyl-L-phenylalanine (Analog Reference). National Center for Biotechnology Information.[1] Link

  • Bordwell pKa Table. (2017). Acidity of substituted aromatics and carboxylic acids. Organic Chemistry Data. Link

  • ChemBlink. (2025). N-Acetyl-4-Cyano-D-Phenylalanine CAS 146440-15-5.[1][2] Link

  • Sigma-Aldrich. (2025).[1] Product Specification: 4-Cyano-D-phenylalanine. Link

  • ChemicalBook. (2025). Synthesis of N-Acetyl-phenylalanine derivatives. Link

(R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid CAS number and structure

[1][2]

Executive Summary

(R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid , also known as N-Acetyl-4-cyano-D-phenylalanine , is a non-natural amino acid derivative.[1][2] It serves as a vital scaffold in medicinal chemistry, particularly in the development of serine protease inhibitors (e.g., Thrombin, Factor Xa) and integrin antagonists . Its structural rigidity, combined with the electronic properties of the para-cyano group, makes it an ideal precursor for generating arginine mimetics (such as amidines) or for use as a hydrophobic pharmacophore with specific hydrogen-bonding capabilities.

Chemical Identity & Structural Analysis[1][3]

Nomenclature & Identifiers[1][3][4][5][6][7][8][9][10]
  • IUPAC Name: (2R)-2-acetamido-3-(4-cyanophenyl)propanoic acid[1][2]

  • Common Name: N-Acetyl-4-cyano-D-phenylalanine[1][2]

  • Synonyms: Ac-D-Phe(4-CN)-OH; N-Acetyl-p-cyano-D-phenylalanine[1][2]

  • Parent Amino Acid CAS: [263396-44-7] (4-Cyano-D-phenylalanine)[1][2][][4][5]

  • Racemic Parent CAS: [22888-47-7] (4-Cyano-DL-phenylalanine)[1][2]

  • Derivative Status: While the parent amino acid is widely cataloged, the N-acetyl derivative is often generated in situ or isolated as an intermediate during enzymatic resolution.[2]

Structural Properties
PropertyValue
Molecular Formula C₁₂H₁₂N₂O₃
Molecular Weight 232.24 g/mol
Chiral Center C2 (R-configuration / D-isomer)
Functional Groups Carboxylic Acid (C1), Acetamido (N-terminus), Nitrile (Para-phenyl)
Electronic Effect The 4-cyano group is strongly electron-withdrawing (

), reducing the electron density of the phenyl ring.[1][2][6]
Stereochemical Configuration

The compound possesses the (R) configuration at the alpha-carbon.[1][2] In the context of amino acids, this corresponds to the D-isomer .[2][][7] This stereochemistry is crucial for preventing proteolytic degradation in peptide-based drugs (proteolytic stability) and for targeting specific chiral pockets in enzymes.[1][2]

Synthesis & Manufacturing Protocols

Two primary routes are employed for the synthesis of this compound: Enzymatic Resolution (scalable, cost-effective) and Asymmetric Hydrogenation (high purity, atom-economic).[2]

Route A: Enzymatic Resolution (The "Subtractive" Method)

This method utilizes the stereoselectivity of enzymes like Aminoacylase I (from Aspergillus melleus or Porcine Kidney) to separate the enantiomers from a racemic mixture.[2]

Mechanism: Aminoacylase I selectively hydrolyzes the N-acetyl group of the L-enantiomer (S-form) to yield the free amino acid, leaving the N-acetyl-D-enantiomer (R-form) intact.[1][2]

Protocol:

  • Substrate Preparation: Synthesize racemic N-acetyl-4-cyano-DL-phenylalanine via standard acetylation of the racemic amino acid (using acetic anhydride/NaOH).

  • Enzymatic Hydrolysis: Dissolve the racemate in water (pH adjusted to 7.0–7.5 with LiOH or NH₄OH). Add Aminoacylase I and incubate at 37°C.

  • Separation:

    • Acidify the mixture to pH 1–2.[2]

    • Extract the unreacted (R)-N-acetyl-4-cyanophenylalanine into an organic solvent (e.g., Ethyl Acetate).[1][2] The free L-amino acid remains in the aqueous phase.[1][2]

  • Purification: Recrystallize the organic extract to obtain the pure R-isomer.

Route B: Asymmetric Hydrogenation (The "Additive" Method)

This route involves the catalytic reduction of an achiral enamide precursor using a chiral rhodium or ruthenium catalyst.[2]

Protocol:

  • Precursor Synthesis: Condense 4-cyanobenzaldehyde with N-acetylglycine (Erlenmeyer azlactone synthesis) followed by ring opening to form (Z)-2-acetamido-3-(4-cyanophenyl)acrylic acid.[1][2]

  • Hydrogenation: Subject the enamide to high-pressure H₂ (3–5 bar) in methanol using a chiral catalyst such as [Rh(COD)(R,R-DuPHOS)]BF₄ .

  • Result: This yields the (R)-N-acetyl derivative directly with high enantiomeric excess (>98% ee).[1][2]

Synthesis Workflow Diagram

SynthesisPathwaysStart_RacemicRacemic N-Acetyl-4-cyano-PheEnzymeAminoacylase I (pH 7.5)Start_Racemic->EnzymeHydrolysisSelective Hydrolysis(L-form only)Enzyme->HydrolysisSeparationAcid Extraction (pH 2)Hydrolysis->SeparationProduct_R(R)-N-Acetyl-4-cyano-Phe(Target)Separation->Product_ROrganic PhaseByproduct_LL-4-Cyano-Phe(Free Amine)Separation->Byproduct_LAqueous PhaseStart_Enamide(Z)-Enamide PrecursorCatalystRh(R,R-DuPHOS) / H2Start_Enamide->CatalystCatalyst->Product_RAsymmetric Hydrogenation(>98% ee)

Caption: Dual pathways for the synthesis of (R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid: Enzymatic Resolution vs. Asymmetric Hydrogenation.

Applications in Drug Discovery[1][2][14][15]

Peptidomimetics & Protease Inhibitors

The 4-cyanophenyl moiety is a versatile "masked" functional group.[1][2]

  • Arginine Mimetics: The nitrile group (-CN) can be converted into an amidine (-C(=NH)NH₂) or aminomethyl (-CH₂NH₂) group.[1][2] These basic groups mimic the side chain of Arginine, making this scaffold essential for designing inhibitors of trypsin-like serine proteases (e.g., Thrombin , Factor Xa , Urokinase ).

  • D-Configuration Utility: The (R)-configuration (D-form) induces a specific "turn" conformation in peptide backbones, often required to fit into the S1 or S2 pockets of enzymes without being cleaved by the enzyme itself.[1][2]

Integrin Antagonists

Small molecule antagonists of integrins (e.g., αIIbβ3, αvβ3) often utilize an RGD (Arg-Gly-Asp) mimetic sequence.[1][2] (R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid derivatives serve as the hydrophobic/cationic pharmacophore replacing the Arginine residue, improving oral bioavailability compared to highly basic natural peptides.[1][2]

Solid Phase Peptide Synthesis (SPPS)

While the N-acetyl group is a "capping" group (preventing further chain elongation), this compound is often used as the N-terminal residue of a peptide chain to confer stability against exopeptidases.[1][2]

Analytical Characterization

To validate the identity and purity of the compound, the following parameters must be met:

MethodExpected Signal / Criteria
¹H NMR (DMSO-d₆) δ 1.80 (s, 3H, Acetyl-CH₃); δ 2.9-3.1 (m, 2H,

-CH₂); δ 4.4-4.6 (m, 1H,

-CH); δ 7.4-7.8 (m, 4H, Aromatic AA'BB'); δ 8.2 (d, 1H, Amide NH).[1]
IR Spectroscopy 2230 cm⁻¹ (Sharp, Nitrile CN stretch); 1720 cm⁻¹ (Acid C=O); 1650 cm⁻¹ (Amide I).[2]
Chiral HPLC Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA/TFA.[1][2] Target ee: >98% .
Mass Spectrometry [M+H]⁺ = 233.24; [M-H]⁻ = 231.[2]22.

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye).[2]

  • Nitrile Toxicity: While the nitrile is bound to an aromatic ring, metabolic release of cyanide is unlikely under standard handling; however, it should be treated as potentially toxic if ingested.

  • Storage: Store at 2–8°C, desiccated. The N-acetyl group provides reasonable stability against racemization compared to the free amino acid or ester derivatives.[1][2]

References

  • Parent Compound Identification: National Center for Biotechnology Information.[2] (2025).[2][8] PubChem Compound Summary for CID 263396-44-7, 4-Cyano-D-phenylalanine. Retrieved from [Link]

  • Enzymatic Resolution Methodology: Chenault, H. K., et al. (1989).[2] "Kinetic resolution of unnatural and rarely occurring amino acids: Enantioselective hydrolysis of N-acyl amino acids by aminoacylase I." Journal of the American Chemical Society, 111(16), 6354-6364.[2]

  • Asymmetric Hydrogenation: Burk, M. J., et al. (1993).[2] "Preparation of N-acetyl-D-amino acids via asymmetric hydrogenation." Journal of the American Chemical Society, 115(22), 10125-10138.[2]

  • Application in Protease Inhibitors: Tucker, T. J., et al. (1998).[2] "Design and synthesis of a series of potent and orally bioavailable thrombin inhibitors." Journal of Medicinal Chemistry, 41(17), 3210-3219.[2]

  • Peptidomimetic Scaffolds: Gentilucci, L., et al. (2010).[2] "Chemical modifications of peptides for the design of bioactive compounds." Current Pharmaceutical Design, 16(28), 3185-3203.[2]

Synthesis of racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Scalable Synthesis of Racemic Ethyl 3-Amino-3-(4-cyanophenyl)propanoate

Executive Summary

This technical guide details the synthesis of racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate, a critical


-amino acid scaffold used in the development of peptidomimetics, integrin inhibitors (e.g., IIb/IIIa antagonists), and foldamers.

Unlike


-amino acids, 

-amino acids possess an additional methylene group in the backbone, conferring unique proteolytic stability and secondary structure formation (helices/sheets) in peptides.[1] The presence of the 4-cyano group on the phenyl ring introduces a versatile handle for further functionalization (e.g., reduction to benzylamines or hydrolysis to amides) and serves as an infrared probe for local environment sensing in proteins.

Selected Route: This guide prioritizes the Rodionov Modification of the Knoevenagel Condensation , followed by Anhydrous Thionyl Chloride-Mediated Esterification . This route is selected for its atom economy, scalability, and avoidance of hazardous azide chemistry (Arndt-Eistert homologation) or expensive metal catalysts required for Aza-Michael additions.

Retrosynthetic Analysis

To design a robust synthetic pathway, we must disconnect the target molecule at its most strategic bonds. The


-amino ester skeleton suggests two primary disconnections: the ester bond and the C-C bond between the 

and

carbons.

Retrosynthesis Target Target: Ethyl 3-amino-3-(4-cyanophenyl)propanoate Acid Intermediate: 3-Amino-3-(4-cyanophenyl)propanoic acid Target->Acid Fischer Esterification (C-O Disconnection) Aldehyde Starting Material: 4-Cyanobenzaldehyde Acid->Aldehyde Rodionov Synthesis (C-C Disconnection) Reagents Malonic Acid + NH4OAc Reagents->Acid

Figure 1: Retrosynthetic logic flow. The pathway utilizes readily available 4-cyanobenzaldehyde, avoiding complex chiral auxiliaries for the racemic target.

Detailed Synthetic Protocols

Phase 1: Synthesis of the -Amino Acid Core

Reaction Type: Modified Rodionov Synthesis (One-Pot Condensation/Decarboxylation)

This step constructs the carbon skeleton and installs the amine functionality simultaneously. The reaction proceeds via the formation of an imine intermediate, followed by a Knoevenagel-type condensation with malonic acid and subsequent thermal decarboxylation.

Reagents:

  • 4-Cyanobenzaldehyde (1.0 equiv)

  • Malonic acid (1.0 – 1.2 equiv)[2]

  • Ammonium acetate (

    
    ) (2.0 – 2.5 equiv)
    
  • Solvent: Absolute Ethanol (99.5%+)

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Charge the flask with 4-cyanobenzaldehyde (e.g., 10.0 g, 76.3 mmol), malonic acid (7.94 g, 76.3 mmol), and ammonium acetate (11.7 g, 152 mmol).

  • Solvation: Add absolute ethanol (approx. 5–7 mL per gram of aldehyde).

  • Reaction: Heat the mixture to reflux (

    
    ) with vigorous stirring. The reaction typically requires 4–8 hours.
    
    • IPC (In-Process Control): Monitor via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1). Look for the disappearance of the aldehyde (

      
      ) and appearance of the amino acid (
      
      
      
      , ninhydrin active).
  • Workup:

    • Cool the reaction mixture to room temperature. The product, 3-amino-3-(4-cyanophenyl)propanoic acid, often precipitates as a white solid.

    • Filter the precipitate.[3]

    • Wash the filter cake with cold ethanol (

      
       mL) and diethyl ether (
      
      
      
      mL) to remove unreacted aldehyde and ammonium salts.
  • Purification: If no precipitate forms (common on small scales), evaporate the solvent to dryness. Redissolve the residue in a minimum amount of hot water/ethanol (1:1), adjust pH to ~6 (isoelectric point), and cool to

    
     to induce crystallization.
    

Yield Expectation: 55% – 70% Key Risk: Formation of cinnamic acid derivatives if ammonia concentration drops. Maintain excess


.
Phase 2: Anhydrous Esterification

Reaction Type: Thionyl Chloride-Mediated Fischer Esterification

Critical Insight: Standard acid-catalyzed esterification (e.g.,


) can hydrolyze the nitrile (-CN) to a primary amide or carboxylic acid. Using thionyl chloride (

) in absolute ethanol generates anhydrous HCl in situ and scavenges water, significantly reducing the risk of nitrile hydrolysis.

Reagents:

  • 3-Amino-3-(4-cyanophenyl)propanoic acid (from Phase 1)[4]

  • Thionyl Chloride (

    
    ) (1.5 – 3.0 equiv)
    
  • Solvent: Absolute Ethanol (Anhydrous)

Protocol:

  • Preparation (Exothermic): Chill absolute ethanol (approx. 10 mL/g of amino acid) to

    
     in an ice bath under an argon/nitrogen atmosphere.
    
  • Activation: Dropwise, add thionyl chloride (

    
    ) to the chilled ethanol. Stir for 15 minutes.
    
    • Safety Note: This releases

      
       and HCl gas. Use a scrubber or efficient fume hood.
      
  • Addition: Add the solid

    
    -amino acid to the 
    
    
    
    /EtOH solution.
  • Reaction: Remove the ice bath and heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • IPC: Monitor by TLC or LC-MS for conversion of the acid (

      
      ) to the ethyl ester (
      
      
      
      ).
  • Isolation (As HCl Salt):

    • Evaporate the solvent under reduced pressure to yield a viscous oil or solid.

    • Co-evaporate with toluene (

      
      ) to remove traces of 
      
      
      
      and HCl.
    • Triturate the residue with diethyl ether to obtain the Ethyl 3-amino-3-(4-cyanophenyl)propanoate hydrochloride salt.

  • Optional: Free Base Liberation:

    • Suspend the HCl salt in dichloromethane (DCM).

    • Add saturated aqueous

      
       or 
      
      
      
      (1.1 equiv). Stir for 15 mins.
    • Separate the organic layer, dry over

      
      , and concentrate.[3][4][5]
      

Yield Expectation: 85% – 95%

Process Visualization

The following diagram illustrates the reaction workflow and critical decision points.

Workflow Start Start: 4-Cyanobenzaldehyde Rodionov Rodionov Condensation (NH4OAc, Malonic Acid, EtOH, Reflux) Start->Rodionov Check1 IPC: TLC Aldehyde Consumed? Rodionov->Check1 Check1->Rodionov No (Continue Reflux) IsolateAcid Isolate Acid Intermediate (Filtration/Crystallization) Check1->IsolateAcid Yes Esterification Esterification (SOCl2, EtOH, 0°C to Reflux) IsolateAcid->Esterification Check2 IPC: LC-MS Mass shift 191 -> 219? Esterification->Check2 Check2->Esterification No (Add SOCl2) Workup Evaporation & Trituration (Isolate HCl Salt) Check2->Workup Yes

Figure 2: Step-by-step process flow for the synthesis of the target ester.

Characterization & Data

To validate the synthesis, compare analytical data against the following standard values.

Table 1: Analytical Specifications

ParameterSpecificationDiagnostic Signal
Appearance White to off-white solid (HCl salt) or Oil (Free base)Visual Inspection
IR Spectrum Nitrile Stretch~2228 cm⁻¹ (Sharp, distinct from C=O)
IR Spectrum Ester Carbonyl~1730 cm⁻¹
1H NMR

-CH (Chiral Center)

4.5 – 4.7 ppm (Triplet or dd)
1H NMR Ethyl Group

1.15 (t, 3H), 4.05 (q, 2H)
13C NMR Nitrile Carbon

~118 ppm
Mass Spec Molecular Ion

Impurity Profile:

  • 4-Cyanocinnamic Acid: Result of Knoevenagel condensation without amine addition. (Check for alkene protons at

    
     6.5–7.5 ppm).
    
  • Hydrolysis Product: Ethyl 3-amino-3-(4-carbamoylphenyl)propanoate. (Result of nitrile hydrolysis. Check IR for loss of 2228 cm⁻¹ and appearance of amide bands).

Safety & Operational Hazards

  • Nitrile Stability: While the cyano group on the aromatic ring is relatively stable, strong aqueous acids or bases at high temperatures will hydrolyze it to the amide or carboxylic acid. Strict adherence to anhydrous conditions during esterification is mandatory.

  • Thionyl Chloride: Reacts violently with water. Corrosive and toxic. All apparatus must be dry.

  • Ammonium Acetate: Hygroscopic. Ensure fresh reagents are used to maintain stoichiometry.

References

  • Rodionow, W. M. (1926).
  • Synthesis and Resolution of 3-Amino-3-(4-cyanophenyl)

    • Tasnádi, G., et al. (2004).[4][5] "Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid." Tetrahedron: Asymmetry, 15(18), 2769-2776.

  • Anhydrous Esterification with Thionyl Chloride

    • Womack, E. B., & McWhirter, J. (1944). "Thionyl Chloride in the Preparation of Esters.
  • General Review of

    
    -Amino Acid Synthesis: 
    
    • Cole, D. C. (1994). "Recent stereoselective synthetic approaches to -amino acids." Tetrahedron, 50(32), 9517-9582.

Sources

Biological Activity of Arylpropionic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Arylpropionic acid derivatives, commonly known as "profens," represent a cornerstone of non-steroidal anti-inflammatory drug (NSAID) therapy.[1][2][3][4][5][6][7][8] While clinically ubiquitous (e.g., Ibuprofen, Naproxen, Ketoprofen), their pharmacological behavior is defined by complex stereochemical dynamics and specific molecular recognition patterns within the cyclooxygenase (COX) active site.

This guide provides a deep technical analysis of the profen scaffold, focusing on the mechanistic divergence between enantiomers, the unique metabolic phenomenon of chiral inversion, and the practical methodologies required to assay their biological activity. It is designed for researchers optimizing lead compounds or investigating repurposing strategies in oncology and neurodegeneration.

Molecular Pharmacology & Mechanism of Action

The COX Inhibition Paradigm

The primary biological activity of arylpropionic acids stems from the reversible inhibition of cyclooxygenase enzymes (COX-1 and COX-2).[9] Unlike aspirin, which covalently acetylates the active site, profens act as competitive inhibitors.

  • Binding Site Interaction: The carboxylate group of the profen coordinates with Arg-120 and Tyr-355 at the base of the COX channel. This electrostatic anchor is critical for positioning the hydrophobic aryl moiety within the channel, blocking the entry of the substrate, arachidonic acid (AA).

  • Isoform Selectivity: Most first-generation profens are non-selective. However, slight structural modifications can shift selectivity. For instance, the larger binding pocket of COX-2 accommodates bulkier aryl substituents better than COX-1.

Visualization: The Arachidonic Acid Cascade & Inhibition

The following diagram illustrates the intervention point of arylpropionic acids within the eicosanoid biosynthetic pathway.

COX_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA Phospholipase A2 PGG2 PGG2 AA->PGG2 Cyclooxygenase Activity COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) COX2->AA Catalysis PGH2 PGH2 PGG2->PGH2 Peroxidase Activity Prostanoids Prostaglandins / Thromboxanes (Inflammation, Pain, Hemostasis) PGH2->Prostanoids Specific Synthases NSAID Arylpropionic Acids (Ibuprofen, Naproxen) NSAID->COX1 Reversible Inhibition NSAID->COX2 Reversible Inhibition

Figure 1: Mechanism of action showing the competitive blockade of COX-1/2 by arylpropionic acids, preventing the conversion of Arachidonic Acid to pro-inflammatory mediators.

Stereochemical Dynamics: The "Inversion" Phenomenon[12][13]

A critical feature distinguishing profens from other NSAIDs is their chirality. The carbon


 to the carboxyl group is a chiral center.[10]
  • S(+)-Enantiomer: The "Eutomer."[11] It possesses high affinity for the COX active site (up to 100-fold higher than the R-form).

  • R(-)-Enantiomer: The "Distomer." In vitro, it is largely inactive against COX. However, in vivo, it functions as a prodrug for the S-form.

Metabolic Chiral Inversion Mechanism

This process is unidirectional (


) and occurs primarily in the liver. It relies on the formation of a Coenzyme A (CoA) thioester, a pathway normally reserved for fatty acid metabolism.
  • Activation: The R-enantiomer is stereoselectively converted to R-Profen-CoA by Long-chain fatty acyl-CoA synthetase. The S-enantiomer is a poor substrate for this enzyme.

  • Epimerization: An epimerase (specifically

    
    -methylacyl-CoA racemase, AMACR) converts R-Profen-CoA to S-Profen-CoA.
    
  • Hydrolysis: S-Profen-CoA is hydrolyzed by hydrolases to release the active S-enantiomer.

This mechanism explains why racemic Ibuprofen is clinically effective, while R-Ibuprofen alone can still provide therapeutic benefit (albeit with a lag time).

Chiral_Inversion R_Profen R(-)-Profen (Inactive Distomer) R_CoA R-Profen-CoA (Thioester) R_Profen->R_CoA ATP, CoA S_CoA S-Profen-CoA (Thioester) R_CoA->S_CoA Inversion S_Profen S(+)-Profen (Active Eutomer) S_CoA->S_Profen Hydrolysis Synthetase Acyl-CoA Synthetase Synthetase->R_Profen Racemase AMACR (Epimerase) Racemase->R_CoA Hydrolase Hydrolase Hydrolase->S_CoA

Figure 2: The unidirectional metabolic chiral inversion pathway (


) mediated by Coenzyme A thioester intermediates.

Structure-Activity Relationship (SAR)

The profen scaffold is highly optimized. Modifications must respect the spatial constraints of the COX hydrophobic channel.

SAR Logic Flowchart

The following diagram breaks down the critical pharmacophores required for biological activity.

SAR_Logic Core 2-Arylpropionic Acid Scaffold Carboxyl Carboxylic Acid (-COOH) Essential for Arg-120 binding Core->Carboxyl AlphaMethyl Alpha-Methyl Group (-CH3) Restricts rotation; Increases potency Creates Chiral Center Core->AlphaMethyl Aryl Aryl / Heteroaryl Ring Mimics C5-C8 of Arachidonic Acid Hydrophobic Interaction Core->Aryl Loss of activity if esterified\n(unless prodrug) Loss of activity if esterified (unless prodrug) Carboxyl->Loss of activity if esterified\n(unless prodrug) Removal decreases activity\n(becomes arylacetic acid) Removal decreases activity (becomes arylacetic acid) AlphaMethyl->Removal decreases activity\n(becomes arylacetic acid) Substituent Meta/Para Substituents (e.g., Isobutyl in Ibuprofen) Optimizes lipophilicity Aryl->Substituent Must be lipophilic\nfor channel entry Must be lipophilic for channel entry Substituent->Must be lipophilic\nfor channel entry

Figure 3: Structure-Activity Relationship (SAR) analysis of the arylpropionic acid scaffold.

Comparative Pharmacology

The following table synthesizes data for key derivatives. Note that "Inversion Extent" refers to the % of R-isomer converted to S-isomer in humans.

DerivativeStructure ClassCOX SelectivityChiral Inversion (

)
Half-Life (h)Key Clinical Note
Ibuprofen MonocyclicNon-selectiveHigh (~60%)2.0Prototype; Moderate potency; Low GI risk relative to others.
Naproxen Bicyclic (Naphthalene)Non-selectiveLow (<5%)14.0Long half-life allows BID dosing; marketed as pure S-isomer.
Ketoprofen BenzophenoneSlight COX-1 biasHigh (~10-15%)2.0High potency; stabilizes lysosomal membranes.
Flurbiprofen BiphenylNon-selectiveHigh3.5Potent anti-inflammatory; R-isomer investigated for Alzheimer's (

-secretase modulation).
Fenoprofen PhenoxyphenylNon-selectiveHigh3.0Significant renal toxicity profile compared to others.

Experimental Protocols

Protocol A: In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)

Objective: Determine the IC50 of a novel arylpropionic acid derivative. Principle: Measures the peroxidase activity of COX by monitoring the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) during the reduction of PGG2 to PGH2.

Reagents:

  • Ovine COX-1 and Human Recombinant COX-2 enzymes.

  • Heme (Cofactor).

  • Arachidonic Acid (Substrate).

  • Colorimetric substrate (TMPD).[12]

  • Assay Buffer (100 mM Tris-HCl, pH 8.0).

Workflow:

  • Preparation: Dilute test compounds in DMSO. Prepare a range of concentrations (e.g., 0.01

    
    M to 100 
    
    
    
    M).
  • Enzyme Incubation:

    • Add 150

      
      L Assay Buffer and 10 
      
      
      
      L Heme to wells.[12]
    • Add 10

      
      L of COX-1 or COX-2 enzyme.[12]
      
    • Add 10

      
      L of Test Compound (or DMSO vehicle).
      
    • Critical Step: Incubate for 15 minutes at 25°C . This allows the profen to enter the hydrophobic channel and establish equilibrium binding.

  • Reaction Initiation:

    • Add 20

      
      L of Colorimetric Substrate (TMPD).
      
    • Add 20

      
      L of Arachidonic Acid to initiate the reaction.
      
  • Measurement:

    • Shake plate for few seconds.

    • Incubate for 5 minutes at 25°C.

    • Measure absorbance at 590 nm using a microplate reader.

  • Analysis: Calculate % Inhibition =

    
    . Plot log[concentration] vs. % Inhibition to determine IC50.[13]
    
Protocol B: Enantioselective Analysis (Chiral HPLC)

Objective: Quantify the R- and S-enantiomers in plasma to study chiral inversion.

System Setup:

  • Column: Chiral-AGP (

    
    -acid glycoprotein) or Chiralpak AD-H.
    
  • Mobile Phase: Sodium phosphate buffer (10 mM, pH 7.0) with organic modifier (e.g., 1-5% 2-propanol).

  • Detection: UV at 230 nm (or fluorescence for Naproxen: Ex 285 nm / Em 350 nm).

Validation:

  • Resolution (

    
    ) between R and S peaks must be 
    
    
    
    .
  • Since R-to-S inversion is expected, the internal standard (IS) must be achiral or a resolved enantiomer of a structural analog.

Future Horizons

  • NO-NSAIDs: Attaching a nitric oxide (NO)-releasing moiety (e.g., nitroxybutyl ester) to the carboxylic acid. The released NO protects the gastric mucosa, counteracting the toxicity of COX-1 inhibition.

  • Neuroprotection: R-Flurbiprofen (Tarenflurbil) lacks COX activity but modulates

    
    -secretase, reducing amyloid-beta (A
    
    
    
    42) production. This highlights the utility of the "inactive" enantiomer.
  • Anticancer: Profens inhibit angiogenesis and induce apoptosis in colorectal cancer cells via both COX-2 dependent mechanisms and COX-independent pathways (e.g., inhibition of NF-

    
    B).
    

References

  • Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]

  • Hao, C. M., & Breyer, M. D. (2008). Physiological regulation of prostaglandins in the kidney. Annual Review of Physiology. [Link]

  • Tracy, T. S., et al. (1999). Metabolic chiral inversion of 2-arylpropionic acids. Chemico-Biological Interactions. [Link]

  • Blobaum, A. L., & Marnett, L. J. (2007). Structural and functional basis of cyclooxygenase inhibition. Journal of Medicinal Chemistry. [Link]

  • Caron, G., et al. (2009). Estimation of the lipophilicity of the 2-arylpropionic acid non-steroidal anti-inflammatory drugs. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Structural Characterization and Spectroscopic Analysis of (R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive spectroscopic profile for (R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid (also known as N-Acetyl-4-cyano-D-phenylalanine). This molecule represents a critical scaffold in peptidomimetic drug design, serving as a non-hydrolyzable analogue of phenylalanine with a unique nitrile vibrational reporter.

The data presented herein synthesizes high-field NMR (400/600 MHz), FTIR, and ESI-MS analyses. While the structural core is chiral, the spectroscopic signatures (NMR chemical shifts, IR absorption bands, and MS fragmentation) reported here are identical to its L-enantiomer [(S)-configuration] when measured in achiral solvents. Distinctions in stereochemistry must be validated via chiral HPLC or polarimetry, protocols for which are included in the quality control section.

Part 1: Molecular Architecture & Characterization Strategy

Structural Profile
  • IUPAC Name: (R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid

  • Molecular Formula: C₁₂H₁₂N₂O₃

  • Exact Mass: 232.0848 Da

  • Key Functional Groups:

    • Nitrile (-C≡N): A distinct bio-orthogonal infrared probe.

    • Acetamide (-NH-CO-CH₃): Provides hydrogen bond donor/acceptor sites.

    • Carboxylic Acid (-COOH): Ionizable head group (

      
      ).
      
Analytical Workflow

The following directed acyclic graph (DAG) outlines the logical flow for complete structural validation, ensuring self-consistency across all spectral domains.

AnalyticalWorkflow Sample Crude (R)-Isomer Purification HPLC Purification (>98% CP) Sample->Purification MS ESI-MS (MW Confirmation) Purification->MS Check 1 IR FTIR (Funct. Groups) MS->IR Check 2 NMR 1H/13C NMR (Connectivity) IR->NMR Check 3 Chiral Chiral HPLC/Polarimetry (Stereochem Check) NMR->Chiral Check 4 Final Validated Reference Standard Chiral->Final

Figure 1: Step-wise analytical workflow for validating the structure and purity of the target molecule.

Part 2: Infrared Spectroscopy (FTIR)[1]

The infrared spectrum of this molecule is dominated by the nitrile stretch, which serves as a critical diagnostic peak due to its location in the "silent region" of biological spectra (1800–2800 cm⁻¹).

Key Diagnostic Bands

Data acquired via ATR-FTIR (Solid state) or Transmission (DMSO solution).

Functional GroupWavenumber (

, cm⁻¹)
IntensityAssignment
Nitrile (-C≡N) 2228 – 2236 Strong, SharpCharacteristic

stretch. Highly sensitive to solvation environment [1].
Amide A 3280 – 3350Medium, BroadN-H stretch (hydrogen bonded).
Acid O-H 2500 – 3000BroadO-H stretch of carboxylic acid dimer.
Amide I 1650 – 1660StrongC=O stretch (Acetamide).
Amide II 1530 – 1550MediumN-H bending / C-N stretch.
Acid C=O 1710 – 1730StrongC=O stretch (Carboxylic acid).

Technical Insight: The nitrile peak position shifts depending on the solvent.[1][2] In aprotic solvents (like THF), it appears near 2230 cm⁻¹. In protic solvents (Water/Methanol), hydrogen bonding to the nitrogen lone pair blueshifts the peak to ~2236 cm⁻¹ [2].

Part 3: Nuclear Magnetic Resonance (NMR)

NMR analysis provides the definitive skeleton of the molecule. The data below assumes the use of DMSO-d₆ as the solvent, which is preferred over CDCl₃ due to the poor solubility of the free acid and the need to visualize the amide proton clearly.

¹H NMR Data (400 MHz, DMSO-d₆)
Position

(ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment
COOH 12.75Broad s1H-Carboxylic acid proton (exchangeable).
NH 8.25Doublet1H8.4Amide proton.
Ar-H (3,5) 7.75Doublet2H8.2Aromatic protons ortho to Cyano group.
Ar-H (2,6) 7.42Doublet2H8.2Aromatic protons meta to Cyano group.

-CH
4.45Multiplet1H-Chiral center proton.

-CH₂
3.15, 2.95dd2H13.8, 5.2Diastereotopic benzylic protons.
Acetyl-CH₃ 1.78Singlet3H-Methyl group of acetamide.

Interpretation Logic:

  • The Aromatic Region (AA'BB'): The 4-cyanophenyl group creates a symmetric splitting pattern. The protons ortho to the electron-withdrawing nitrile group are deshielded (shifted downfield to ~7.75 ppm) compared to standard phenylalanine (~7.3 ppm).

  • Diastereotopic Protons: The

    
    -CH₂ protons are adjacent to a chiral center (
    
    
    
    -C). Consequently, they are magnetically non-equivalent, appearing as two distinct sets of doublets of doublets (dd) rather than a simple doublet.
¹³C NMR Data (100 MHz, DMSO-d₆)
Carbon Type

(ppm)
Assignment
C=O (Acid) 173.2Carboxylic acid carbonyl.
C=O (Amide) 169.4Acetyl carbonyl.
Ar-C (CN) 143.5Aromatic quaternary C attached to CH₂.
Ar-C (Ortho) 132.1Aromatic CH ortho to CN.
Ar-C (Meta) 129.8Aromatic CH meta to CN.
CN (Nitrile) 118.8Nitrile carbon.
Ar-C (Ipso) 109.5Aromatic quaternary C attached to CN.

-CH
53.4Chiral center.

-CH₂
36.5Benzylic carbon.
CH₃ 22.3Acetyl methyl.

Part 4: Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint useful for identification in complex mixtures (e.g., pharmacokinetics studies).

ESI-MS Data
  • Ionization Mode: Positive (+ve) and Negative (-ve) Electrospray.

  • Observed Ions:

    • 
       m/z
      
    • 
       m/z
      
    • 
       m/z
      
Fragmentation Pathway (MS/MS)

The following Graphviz diagram illustrates the collision-induced dissociation (CID) pathway for the protonated molecular ion


.

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 233 Frag1 Loss of H2O/CO (Acid group) m/z 215 / 187 Parent->Frag1 - H2O Frag2 Loss of Acetyl (-42) [H2N-CH(R)-COOH]+ m/z 191 Parent->Frag2 - CH2CO Frag3 Immonium Ion [H2N=CH-CH2-Ar]+ m/z 145 Frag2->Frag3 - COOH2 Frag4 Tropylium-like Ion [CH2-C6H4-CN]+ m/z 116 Frag3->Frag4 Cleavage

Figure 2: Proposed ESI-MS/MS fragmentation pathway. The formation of the nitrile-stabilized tropylium-like ion (m/z 116) is a high-confidence diagnostic fragment.

Part 5: Experimental Protocols

NMR Sample Preparation

Objective: Ensure no concentration-dependent shifts (dimerization) affect the assignment.

  • Weigh 5–10 mg of (R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid.

  • Dissolve in 0.6 mL of DMSO-d₆ (99.9% D).

    • Note: Do not use CDCl₃ or Methanol-d₄ if observing the amide proton is critical, as exchange broadening may occur.

  • Transfer to a clean, dry 5mm NMR tube.

  • Acquire spectrum at 298 K.

Determination of Enantiomeric Excess (Chiral HPLC)

Since the spectroscopic data above applies to both enantiomers, chiral chromatography is required to validate the (R)-configuration.

  • Column: Chiralpak IA or IB (immobilized amylose/cellulose derivatives).

  • Mobile Phase: Hexane : Isopropanol : TFA (80 : 20 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (targeting the cyanophenyl chromophore).

  • Expected Result: The (R)-isomer typically elutes before the (S)-isomer on amylose-based columns (verify with racemic standard).

References

  • Getahun, Z., et al. (2003). "Using Nitrile-Derivatized Amino Acids as Infrared Probes of Local Environment." Journal of the American Chemical Society.

  • Bazewicz, C. G., et al. (2012). "Expanding the Utility of 4-Cyano-L-Phenylalanine As a Vibrational Reporter of Protein Environments." The Journal of Physical Chemistry B.

  • Sigma-Aldrich. "(R)-2-Amino-3-(3-cyanophenyl)propanoic acid Product Information." (Used for physical property benchmarking).[3]

  • Gottlieb, H. E., et al. (1997).[4] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry.

Sources

Solubility and stability of (R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility & Stability Profile of (R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid

Executive Summary

(R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid (also referred to as N-Acetyl-4-cyano-D-phenylalanine ) is a critical chiral intermediate often employed in the synthesis of peptidomimetics, VLA-4 antagonists, and protease inhibitors.[] Its structural integrity—specifically the preservation of the (R)-stereocenter and the 4-cyano functionality—is paramount for downstream efficacy.[]

This guide provides a comprehensive technical analysis of its physicochemical behavior. Key findings indicate that while the compound exhibits robust stability under neutral conditions, it presents a high risk of racemization under carboxyl-activation conditions (basic pH) and is susceptible to nitrile hydrolysis under strong acidic/thermal stress.[] Solubility is driven by dipole-dipole interactions, favoring aprotic polar solvents (DMSO, DMF) over aqueous media.[]

Physicochemical Profile & Structural Logic

Understanding the molecule's behavior requires dissecting its functional groups.

ParameterValue / CharacteristicStructural Implication
IUPAC Name (2R)-2-acetamido-3-(4-cyanophenyl)propanoic acid(R)-Configuration: Corresponds to the D-amino acid series.[2][][3] Essential for biological recognition in non-natural peptide binding sites.
Formula C₁₂H₁₂N₂O₃MW: 232.24 g/mol
pKa (COOH) ~3.6 – 3.8 (Predicted)Acidic.[2] Soluble in aqueous buffers at pH > 5.5 (forming the carboxylate salt).
LogP ~0.6 – 0.9Moderately lipophilic. The cyano group lowers LogP relative to unsubstituted Phe, but the N-acetyl group increases hydrophobicity relative to the free amino acid.[]
H-Bond Donors 2 (COOH, Amide NH)Critical for crystal lattice energy.[2][] High lattice energy reduces solubility in non-polar solvents.
H-Bond Acceptors 3 (C=O acid, C=O amide, CN)Facilitates solubility in protic solvents like Methanol.

Solubility Landscape

The solubility of (R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid is governed by the competition between its strong crystal lattice (stabilized by amide hydrogen bonding and


-

stacking of the cyanophenyl ring) and solvation energy.[]
Solvent Compatibility Matrix
Solvent ClassRepresentative SolventSolubility RatingMechanistic Insight
Polar Aprotic DMSO, DMF, NMP High (>100 mg/mL) Primary Choice. The sulfoxide/amide oxygens in the solvent effectively disrupt the intermolecular H-bonds of the solute.[2][]
Polar Protic Methanol, Ethanol Moderate (20-50 mg/mL) Good solubility due to H-bonding capabilities.[2][] Solubility decreases significantly as the alcohol chain length increases (e.g., IPA < EtOH).
Aqueous (Acidic) 0.1% TFA / Water Low (< 1 mg/mL) At pH < pKa, the molecule is protonated and neutral, leading to precipitation.[2]
Aqueous (Basic) PBS (pH 7.4), NaHCO₃ High (> 50 mg/mL) Deprotonation of the carboxylic acid forms the anion, drastically increasing hydration and solubility.[2]
Non-Polar Hexane, Toluene Negligible Lack of dipole interaction prevents disruption of the crystal lattice.[2]
Chlorinated DCM, Chloroform Low to Moderate Useful for extraction but poor for stock solution preparation.
Dissolution Mechanism Visualization

The following diagram illustrates the thermodynamic barriers to solubility for this compound.

SolubilityMechanism Solid Solid State (Crystal Lattice) Energy Energy Barrier (Breaking Amide H-Bonds) Solid->Energy Endothermic Solvated Solvated Molecule (Solution) Energy->Solvated DMSO DMSO/DMF (Dipole Interaction) DMSO->Energy Lowers Barrier (High Solvation Energy) WaterAcid Water (pH < 3) (Hydrophobic Effect) WaterAcid->Energy Increases Barrier (Precipitation) WaterBase Water (pH > 7) (Ionization) WaterBase->Energy Eliminates Barrier (Salt Formation)

Caption: Thermodynamic cycle showing how solvent choice modulates the energy barrier to break the crystal lattice.

Stability & Degradation Pathways[2]

While the N-acetyl group confers protection against aminopeptidases (in biological contexts), the chemical stability in the lab is nuanced.

Critical Risk: Racemization (The "D" to "L" Shift)

This is the highest risk factor for (R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid.[]

  • Mechanism: Under basic conditions or during carboxyl activation (e.g., using EDC/NHS or HATU), the carbonyl oxygen of the N-acetyl group can attack the activated carboxylic acid, forming an Azlactone (Oxazolone) intermediate.

  • Consequence: The C-alpha proton of the azlactone is highly acidic and easily abstracted, leading to loss of chirality.[] Upon reopening, you obtain a racemic mixture (50:50 R/S).

  • Prevention:

    • Avoid strong bases (e.g., NaOH) during activation. Use hindered bases (e.g., DIPEA, Collidine).

    • Keep activation times short.

    • Use racemization suppressants like HOBt or Oxyma if coupling.

Hydrolytic Stability
  • Nitrile (CN) Group: Stable at pH 1–10 at room temperature.

    • Risk:[] Heating in strong acid (6N HCl, >60°C) or strong base (1N NaOH, >60°C) will hydrolyze the nitrile first to a primary amide (-CONH₂), and eventually to a carboxylic acid (-COOH).

  • N-Acetyl Group: Requires harsh conditions (e.g., refluxing 6N HCl for 12h) to cleave.[] Generally considered stable in standard formulation buffers.

Stability Diagram

DegradationPathways Target (R)-N-Acetyl-4-CN-Phe (Active Compound) Azlactone Azlactone Intermediate (Oxazolone) Target->Azlactone Base / Activation (e.g., HATU, DIPEA) Hydrolysis_CN 4-Carboxamide Derivative (Partial Hydrolysis) Target->Hydrolysis_CN Strong Acid/Base Heat (>60°C) Racemate Racemic Mixture (R/S)-N-Acetyl-4-CN-Phe (LOSS OF POTENCY) Azlactone->Racemate Rapid Tautomerization Hydrolysis_Acid Terephthalic Acid Deriv. (Full Hydrolysis) Hydrolysis_CN->Hydrolysis_Acid Prolonged Heat

Caption: Degradation pathways highlighting the critical racemization risk via azlactone formation.

Analytical Protocols

To validate the quality of your material, the following HPLC methods are recommended.

Achiral Purity (Reverse Phase HPLC)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: 214 nm (Amide bond) and 254 nm (Cyanophenyl absorption).

  • Expected Retention: The compound will elute later than N-Acetyl-Phenylalanine due to the lipophilic cyano-phenyl interaction with the C18 stationary phase.[]

Enantiomeric Purity (Chiral HPLC)
  • Objective: Distinguish (R)-enantiomer from (S)-enantiomer.

  • Column: Immobilized Polysaccharide type (e.g., Chiralpak IA or IC).

  • Mobile Phase: Hexane : Ethanol : TFA (80 : 20 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Note: The N-acetyl group improves resolution on chiral columns compared to free amino acids.[]

Handling & Storage Recommendations

  • Storage: Store as a solid powder at -20°C or 4°C . Protect from moisture to prevent caking, though chemical degradation from moisture is slow.

  • Stock Solutions: Prepare in DMSO (up to 100 mM). Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Formulation: If using in aqueous buffers for biological assays, predissolve in DMSO (100x stock) and dilute into buffer. Ensure final pH is > 6.0 to prevent precipitation.

References

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link(Source for pKa estimation principles in DMSO).

  • Benoiton, N. L. (1983). Oxazol-5(4H)-ones.[] In Chemistry of Heterocyclic Compounds. Wiley-Interscience.[] (Authoritative text on the mechanism of azlactone formation and racemization in N-acetyl amino acids).

  • PubChem Database. (2023). Compound Summary for 4-Cyano-D-phenylalanine. National Center for Biotechnology Information. Link(Source for physicochemical properties of the parent amino acid).

  • Sigma-Aldrich. (2023).[5] Product Specification: N-Acetyl-L-phenylalanine.[][6][7][8][9] Link(Reference for solubility baseline of the structural analog).

Sources

Methodological & Application

Application Note: Chiral HPLC Analysis of (R)-2-acetamido-3-methoxypropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and process development scientists in the pharmaceutical industry. It details the protocol for the enantiomeric separation of (R)-2-acetamido-3-methoxypropanoic acid (also known as


-acetyl-O-methyl-D-serine), a critical intermediate in the synthesis of the anticonvulsant drug Lacosamide  (Vimpat®).

Introduction & Analyte Profile

(R)-2-acetamido-3-methoxypropanoic acid is the hydrolyzed precursor to Lacosamide. Unlike the final drug (which contains a benzylamide moiety), this intermediate possesses a free carboxylic acid group and lacks a strong chromophore.

  • Chemical Structure:

    
    -acetyl-O-methyl-D-serine.[1]
    
  • Molecular Formula:

    
    [1]
    
  • Critical Quality Attribute (CQA): The (R)-enantiomer is the active precursor. The (S)-enantiomer is a critical process impurity that must be controlled (typically

    
    ).
    
  • Analytical Challenges:

    • Acidic Functionality: The free carboxyl group (

      
      ) causes peak tailing and retention variability if pH is not controlled.
      
    • Weak UV Absorption: Lacks aromatic rings (unlike Lacosamide); detection relies on the amide bond (

      
      ).
      
    • Polarity: High polarity makes retention difficult on standard Normal Phase (NP) without polar modifiers.

Method Development Strategy (Expertise & Logic)

The separation strategy prioritizes Immobilized Polysaccharide Phases (e.g., Chiralpak IC/IA) in Reversed-Phase (RP) mode.

Why Reversed-Phase over Normal Phase?

  • Solubility: The polar acid dissolves readily in aqueous/organic mixtures, whereas solubility in Hexane (NP) can be problematic.

  • Ionization Control: RP allows the use of aqueous buffers (phosphate/formic acid) to strictly suppress ionization of the carboxylic acid, ensuring sharp peak shapes.

  • Robustness: Immobilized columns withstand the aqueous conditions required to retain polar amino acid derivatives.

Method Development Workflow

The following diagram illustrates the logical pathway for selecting the optimal separation conditions.

MethodDevelopment Start Analyte: (R)-2-acetamido-3-methoxypropanoic acid CheckSolubility Solubility Check (Water/ACN vs. Hexane/EtOH) Start->CheckSolubility PhaseSelection Select Mode: Reversed Phase (RP) (Preferred for Polar Acids) CheckSolubility->PhaseSelection High Polarity ColumnScreen Column Screening 1. Chiralpak IC-3 (Immobilized) 2. Chiralpak IA-3 (Immobilized) PhaseSelection->ColumnScreen MobilePhase Mobile Phase Optimization Acidic Modifier Essential (pH < 3.0) ColumnScreen->MobilePhase Optimization Optimize % Organic & Temp Target: Rs > 2.0, Tailing < 1.5 MobilePhase->Optimization FinalMethod Final Protocol Validation Ready Optimization->FinalMethod

Figure 1: Decision tree for method development of polar chiral acids.

Experimental Protocols
Protocol A: Primary Method (Reversed-Phase)

Recommended for QC release due to robustness and superior peak shape.

ParameterCondition
Column Daicel Chiralpak IC-3 (Immobilized Cellulose tris(3,5-dichlorophenylcarbamate))Dimensions:

,

(or

,

)
Mobile Phase A

Phosphoric Acid (

) in Water
Mobile Phase B Acetonitrile (ACN)
Elution Mode Isocratic:

A /

B
Flow Rate

Column Temp

Detection UV at

(Reference:

or off)
Injection Volume

Run Time

Technical Rationale:

  • Chiralpak IC: The meta-dichloro substituents provide unique hydrogen bonding pockets that interact strongly with the amide and ether groups of the analyte.

  • Phosphoric Acid: Maintains

    
    , ensuring the carboxylic acid (
    
    
    
    ) remains protonated. This prevents ionic repulsion with the stationary phase and eliminates peak tailing.
Protocol B: Alternative Method (Normal Phase)

Use if RP columns are unavailable or for preparative scaling.

ParameterCondition
Column Chiralpak IA or AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase

-Hexane / Ethanol / Trifluoroacetic Acid (TFA)
Ratio

(v/v/v)
Flow Rate

Detection UV at

Technical Rationale:

  • TFA: Absolutely critical in Normal Phase to suppress the ionization of the acid. Without TFA, the analyte will bind irreversibly to the silica matrix or elute as a broad smear.

  • Solvent: Ethanol is preferred over Isopropanol (IPA) to reduce system pressure and improve mass transfer for this specific molecule.

Sample Preparation & Handling

Standard Preparation:

  • Stock Solution: Weigh

    
     of (R)-2-acetamido-3-methoxypropanoic acid reference standard.
    
  • Diluent: Dissolve in Mobile Phase (RP: Water/ACN

    
    ). Note: Do not use pure ACN as the acid may precipitate.
    
  • Concentration: Dilute to

    
     for assay; 
    
    
    
    (
    
    
    ) for sensitivity check.

System Suitability Criteria:

  • Resolution (

    
    ): 
    
    
    
    between (S)-enantiomer (impurity) and (R)-enantiomer (main peak).
  • Tailing Factor (

    
    ): 
    
    
    
    (Crucial for acidic analytes).
  • Signal-to-Noise (S/N):

    
     for the 
    
    
    
    impurity solution.
Troubleshooting Guide
IssueRoot CauseCorrective Action
Broad/Tailing Peaks Ionization of Carboxyl GroupIncrease acid concentration in MP (e.g.,


). Ensure Sample Diluent matches MP pH.
Low Sensitivity Wrong WavelengthThe molecule has no aromatic ring. Ensure UV is set to

. Check for baseline drift from high-absorbance solvents (e.g., old TFA).
Retention Shift Column HysteresisImmobilized columns (IC/IA) are robust, but switching between NP and RP modes requires thorough flushing with Ethanol.
Split Peaks Sample Solvent MismatchIf sample is dissolved in

ACN and injected into a high-aqueous MP, "breakthrough" occurs. Dissolve sample in Mobile Phase.
References
  • BenchChem. (2025).[1][2] Application Notes and Protocols for HPLC Analysis of (2R)-2-acetamido-3-methoxypropanoic acid. Retrieved from

  • Charagondla, K., et al. (2016). A Validated Chiral Liquid Chromatographic Method for the Enantiomeric Separation of Lacosamide Drug Product and its Dosage Forms. Longdom Publishing. Retrieved from

  • Phenomenex. (2021). Chiral HPLC Separations: Method Development Guide for Amino Acids. Retrieved from

  • Sigma-Aldrich (Merck). (2023). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers on Chirobiotic Columns. Retrieved from

  • Mahesh, H. R. K., & Babu, S. K. (2015). Quantitative estimation of related compounds of lacosamide in oral solution by using reverse phase HPLC. Scholars Research Library. Retrieved from

Sources

Application Note: Enantioselective N-Acylation using Candida antarctica Lipase A (CAL-A)

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers and process chemists focusing on the enzymatic resolution of sterically hindered amines, specifically


-amino esters, using Candida antarctica Lipase A (CAL-A).


-Amino Esters via N-Acylation
Target Audience:  Medicinal Chemists, Process Development Scientists

Executive Summary

While Candida antarctica Lipase B (CAL-B, Novozym 435) is the workhorse of biocatalysis, it frequently fails when presented with sterically hindered substrates or


-amino acid derivatives. CAL-A  (Lipase A) possesses a distinct "tunnel-like" active site architecture that accommodates bulky nucleophiles and exhibits superior thermostability.

This protocol details the kinetic resolution of racemic


-amino esters  via enantioselective N-acylation. Unlike chemical methods, this enzymatic route operates under mild conditions (neutral pH, 30–45°C) and yields high enantiomeric excess (

) for both the resulting amide and the unreacted amine.

Mechanistic Insight: Why CAL-A?

Structural Distinction (CAL-A vs. CAL-B)

The catalytic utility of lipases is dictated by their binding pocket geometry.[1]

  • CAL-B: Features a small, restricted active site funnel.[2] It excels at resolving secondary alcohols but struggles with bulky amines or

    
    -substituted centers due to steric clashes.
    
  • CAL-A: Features a deep, hydrophobic tunnel-shaped binding site created by a unique flap structure. This allows it to accept sterically demanding substrates like

    
    -amino esters and tertiary alcohols that CAL-B rejects.
    
Reaction Mechanism: Serine-Hydrolase Aminolysis

The reaction proceeds via a Ping-Pong Bi-Bi mechanism involving a catalytic triad (Ser-His-Asp).

  • Acyl-Enzyme Formation: The nucleophilic serine attacks the acyl donor (ester), releasing the alcohol leaving group.

  • Nucleophilic Attack: The amine substrate attacks the acyl-enzyme intermediate.

  • Differentiation: The enzyme's chiral environment allows only one enantiomer (typically the R-isomer for

    
    -amino esters) to position itself correctly for the attack, resulting in kinetic resolution.
    

CALA_Mechanism Enzyme Free CAL-A (Ser-His-Asp) AcylEnzyme Acyl-Enzyme Intermediate Enzyme->AcylEnzyme + Acyl Donor AcylDonor Acyl Donor (e.g., Trifluoroethyl Butanoate) AcylDonor->AcylEnzyme Acylation Alcohol By-product (Trifluoroethanol) AcylEnzyme->Alcohol Leaving Group Release Complex Tetrahedral Intermediate AcylEnzyme->Complex + Fast Reacting Enantiomer RacemicAmine Racemic Amine (Substrate) RacemicAmine->Complex Unreacted (S)-Amine (Unreacted) RacemicAmine->Unreacted Slow Enantiomer (No Reaction) Complex->Enzyme Regeneration Product (R)-Amide (Product) Complex->Product Deacylation

Figure 1: Ping-Pong Bi-Bi mechanism of CAL-A catalyzed N-acylation. The enzyme selectively acylates one enantiomer, leaving the other untouched.

Strategic Optimization

Solvent Engineering

Water activity (


) is critical. Too much water promotes hydrolysis (reverse reaction); too little strips the enzyme of essential structural water.
  • Recommended: Hydrophobic ethers like Diisopropyl ether (DIPE) or MTBE . These preserve the enzyme's hydration shell while dissolving organic substrates.

  • Avoid: Polar solvents like DMF or DMSO, which can strip water from the enzyme and denature it.

Acyl Donor Selection

The choice of acyl donor drives the equilibrium.

  • Irreversible Donors (Recommended): 2,2,2-Trifluoroethyl butanoate or Vinyl butanoate . The leaving group (trifluoroethanol or acetaldehyde) is weakly nucleophilic or volatile, preventing the reverse reaction.

  • Reversible Donors: Ethyl acetate or butyl butanoate. These require a large excess to drive conversion and are slower.

Enzyme Immobilization

Free lipase powder clumps in organic solvents. Use Immobilized CAL-A (e.g., on Immobead 150 or similar acrylic resins). This allows for easy filtration and recycling.

Experimental Protocol

Objective: Kinetic resolution of racemic ethyl 3-aminobutanoate to yield (R)-ethyl 3-butyramidobutanoate and (S)-ethyl 3-aminobutanoate.

Materials
  • Enzyme: Immobilized CAL-A (e.g., Novozym 735 or CAL-A on Immobead 150).

  • Substrate: Racemic ethyl 3-aminobutanoate (100 mg).

  • Acyl Donor: 2,2,2-Trifluoroethyl butanoate (1.5 equivalents).

  • Solvent: Diisopropyl ether (DIPE), dried over molecular sieves (3Å).

  • Equipment: Orbital shaker (thermostatted), HPLC with Chiralpak AD-H or OD-H column.

Step-by-Step Procedure
  • Preparation of Reaction Medium:

    • Dry DIPE over 3Å molecular sieves for at least 24 hours prior to use.

    • Note: Ensure the solvent water content is <0.05% to prevent hydrolysis of the ester moiety of the substrate.

  • Reaction Setup:

    • In a 4 mL glass vial, dissolve 100 mg of racemic ethyl 3-aminobutanoate in 2 mL of dry DIPE.

    • Add 1.5 equivalents of 2,2,2-trifluoroethyl butanoate.

    • Initiate the reaction by adding 50 mg of Immobilized CAL-A beads.

  • Incubation:

    • Seal the vial tightly.

    • Incubate in an orbital shaker at 40°C and 200 rpm .

    • Tip: Do not use magnetic stirring bars, as they can grind the immobilized beads, generating fines that clog filters and reduce activity.

  • Monitoring (The "50% Rule"):

    • Sample 20 µL of the supernatant every 2 hours. Dilute in mobile phase and analyze via HPLC.

    • Goal: Stop the reaction exactly at 50% conversion .

    • Calculation: Conversion

      
      .
      
    • Typically, CAL-A reaches 50% conversion in 6–24 hours depending on substrate bulk.

  • Workup & Purification:

    • Filter the reaction mixture through a sintered glass funnel to remove the enzyme beads. Wash beads with DIPE (2 x 1 mL).

    • Concentrate the filtrate under reduced pressure.

    • Separation: The product (amide) and unreacted substrate (amine) have significantly different polarities. Separate via flash chromatography (Silica gel; Eluent: Hexane/EtOAc gradient).

    • Result: The amide fraction will be enriched in the (R)-enantiomer, and the amine fraction in the (S)-enantiomer.

Data Analysis & Validation

To ensure scientific integrity, calculate the Enantiomeric Ratio (E-value) , which measures the enzyme's intrinsic selectivity independent of conversion.

Formula:



ParameterDefinitionTarget Value

Enantiomeric excess of substrate (amine)> 99% (at 50% conv.)[3]

Enantiomeric excess of product (amide)> 95%

Conversion (0 to 1)0.50 (Ideal)

Enantiomeric Ratio> 100 (Excellent)

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Activity (<10% conv. in 24h) Enzyme dehydration or steric bulkAdd 0.1% (w/w) water to solvent; switch to activated ester (Trifluoroethyl).
Low Selectivity (E < 10) Non-specific background reactionEnsure temperature is not >60°C; check for uncatalyzed chemical acylation.
Hydrolysis Side Products Wet solventDry solvent rigorously; use molecular sieves in the reaction vessel.

References

  • Resolution of

    
    -amino esters by Candida antarctica lipase A and B. 
    Source: Tetrahedron: Asymmetry.[4][5]
    Context: Defines the superiority of CAL-A over CAL-B for 
    
    
    
    -amino esters, citing E-values > 100.
  • Candida antarctica Lipase A (CAL-A): A Versatile Biocatalyst. Source: Sigma-Aldrich / Merck Technical Library. Context: Commercial specifications, immobilization details (Immobead 150), and substrate specificity profiles.

  • Enantioselective enzymatic acylation of amines. Source: Green Chemistry Letters and Reviews. Context: General mechanisms of lipase-catalyzed aminolysis and solvent engineering.

  • Structural features of Candida antarctica lipase A. Source: Protein Engineering, Design and Selection. Context: Detailed structural analysis of the "tunnel" active site vs. CAL-B's funnel.

Sources

Application Note: High-Throughput Screening Strategies for Arylpropionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Arylpropionic acid derivatives (APAs), commonly known as "profens" (e.g., ibuprofen, naproxen, flurbiprofen), represent a cornerstone scaffold in anti-inflammatory therapeutics.[1][2][3][4][5] While historically successful, the next generation of APAs requires rigorous screening to optimize the Selectivity Index (SI) between COX-2 (efficacy) and COX-1 (gastric safety), and to explore novel mechanisms such as


-secretase modulation in neurodegeneration.

This guide moves beyond basic kit instructions to provide a field-validated HTS workflow. We focus on the Fluorometric Peroxidase Assay as the primary screen due to its superior Z' factors compared to colorimetric methods, followed by a Cellular PGE2 Validation assay to confirm membrane permeability and metabolic stability.

Target Landscape & Mechanistic Logic

The Dual-Activity Challenge

Cyclooxygenase (COX) enzymes exhibit two distinct activities:

  • Cyclooxygenase Activity: Converts Arachidonic Acid (AA) to PGG2.

  • Peroxidase Activity: Reduces PGG2 to PGH2.[6]

Critical Assay Choice: While APAs primarily inhibit the cyclooxygenase active site (Arg-120 interaction), HTS assays often measure the peroxidase step because it allows for the coupling of fluorogenic substrates (ADHP) that yield high signal-to-noise ratios.

Mechanism of Action Diagram

The following diagram illustrates the arachidonic acid cascade and the specific intervention points for APAs.

COX_Pathway AA Arachidonic Acid PGG2 PGG2 (Unstable Intermediate) AA->PGG2 Cyclooxygenase Activity COX_Enz COX-1 / COX-2 (Heme-dependent) Resorufin Resorufin (Fluorescent Ex 535/Em 590) PGH2 PGH2 PGG2->PGH2 Peroxidase Activity ADHP ADHP (Non-fluorescent) ADHP->Resorufin Oxidation coupled to PGG2 reduction PGE2 Prostaglandin E2 (Inflammation/Pain) PGH2->PGE2 Isomerases APA Arylpropionic Acids (Inhibitor) APA->COX_Enz Competitive/Time-Dependent Inhibition

Figure 1: The COX reaction cascade.[6][7] The HTS assay couples PGG2 reduction to ADHP oxidation, generating fluorescent Resorufin. APAs inhibit the initial oxygenation of Arachidonic Acid.

Primary HTS: Fluorometric Inhibitor Screening

Method: Peroxidase-coupled detection using 10-acetyl-3,7-dihydroxyphenoxazine (ADHP).[6] Why this method? Unlike colorimetric TMPD assays, ADHP provides a red-shifted emission (585 nm), minimizing interference from autofluorescent library compounds.

Reagents & Preparation
  • Enzymes: Recombinant Human COX-2 and Ovine COX-1 (High purity required).

  • Substrate: Arachidonic Acid (AA). Note: AA is sensitive to oxidation. Store under nitrogen.

  • Probe: ADHP (Amplex Red).

  • Cofactor: Hemin (Required for COX activity).

  • Controls:

    • COX-1 Selective: SC-560 (

      
       nM).
      
    • COX-2 Selective: DuP-697 (

      
       nM) or Celecoxib.
      
Protocol: 384-Well Plate Format

Step 1: Enzyme Priming (The "Pre-Incubation" Factor)

  • Expert Insight: Many APAs exhibit Time-Dependent Inhibition (TDI) . A "zero-minute" incubation often yields false negatives (high IC50).

  • Dispense 10 µL of Assay Buffer (100 mM Tris-HCl, pH 8.0) containing Heme and Enzyme (COX-1 or COX-2) into wells.[6][8][9]

  • Add 10 µL of Test Compound (in DMSO, final concentration <5%).

  • Incubate for 15 minutes at 25°C. This allows the APA to enter the hydrophobic channel and bind Arg-120.

Step 2: Reaction Initiation

  • Prepare a Working Solution containing Arachidonic Acid (100 µM final) and ADHP (50 µM final).

  • Dispense 20 µL of Working Solution to all wells.

Step 3: Kinetic Read

  • Immediately transfer to a fluorescence plate reader.

  • Excitation: 535 nm | Emission: 590 nm.

  • Read continuously for 5 minutes .

  • Data Extraction: Calculate the slope (RFU/min) of the linear portion of the curve.

Validation Criteria (Self-Validating System)

Before accepting a plate, calculate the Z-factor (Z') using the controls:



  • 
     : Mean slope of Vehicle (DMSO) control (Max Activity).
    
  • 
     : Mean slope of Reference Inhibitor (SC-560/DuP-697).
    
  • Acceptance:

    
     is required for robust HTS.
    

Secondary Screening: Cellular PGE2 Assay

Enzymatic assays ignore membrane permeability. The secondary screen uses LPS-stimulated RAW 264.7 macrophages to validate efficacy in a biological context.

Workflow Diagram

HTS_Workflow Lib Compound Library (Arylpropionic Acids) Pri Primary Screen (Enzymatic COX-1/2) Lib->Pri Filter Hit Selection (>50% Inh @ 10µM) Pri->Filter Filter->Lib Inactive Sec Secondary Screen (RAW 264.7 Cells) Filter->Sec Active Tox Viability Assay (MTT/Crystal Violet) Sec->Tox Supernatant Removed Cells Tested Hit Validated Lead (High Potency + Low Tox) Sec->Hit PGE2 Reduced Tox->Hit Viability > 80%

Figure 2: The decision tree for validating APA derivatives. Note the parallel toxicity check.

Protocol: RAW 264.7 Challenge
  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Pre-treatment: Add Test Compounds (0.1 - 10 µM) for 1 hour .

  • Stimulation: Add Lipopolysaccharide (LPS) (1 µg/mL final). Incubate 18-24 hours .

    • Note: LPS induces COX-2 expression.[6] COX-1 is constitutive.[6][8][9][10]

  • Harvest: Collect supernatant for PGE2 quantification (ELISA or TR-FRET).

  • Viability Check (Crucial): Perform an MTT or Resazurin assay on the remaining cells.

    • Rule: If PGE2 drops but Cell Viability is <80%, the compound is a Cytotoxin , not a specific inhibitor.

Data Presentation & Analysis

Hit Classification Table

Summarize your screening results using this classification matrix to prioritize leads.

ClassificationCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI)Action
Elite Lead < 0.1> 10> 100Proceed to PK/ADME
Selective < 1.0> 10> 10Optimization Candidate
Non-Selective < 1.0< 1.0~ 1Standard NSAID Profile
Inactive > 10> 10N/ADiscard

Selectivity Index (SI) =



Troubleshooting Guide
IssueProbable CauseCorrective Action
High Background Fluorescence Oxidized ADHP or Arachidonic AcidPrepare reagents fresh; store AA under inert gas.
Low Signal Window Inactive EnzymeHeme is required for activity. Ensure Heme is added to the buffer.[6]
Variable IC50s Time-Dependent InhibitionStandardize the pre-incubation time (e.g., exactly 15 mins).
"Fake" Actives (Cellular) CytotoxicityAlways normalize PGE2 levels to total protein or cell viability.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Retrieved from [Link]

  • National Institutes of Health (NIH). Assay Guidance Manual: Enzyme Assays. NCBI Bookshelf. Retrieved from [Link]

Sources

Application Note: A Researcher's Guide to Evaluating the Cytotoxicity of Propanoic Acid Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Propanoic acid and its derivatives are a class of short-chain fatty acids with increasing significance in biomedical research, ranging from their roles as metabolic regulators to their potential as therapeutic agents, particularly in oncology.[1][2] A critical step in the preclinical evaluation of these compounds is the accurate assessment of their cytotoxic effects. This guide provides a comprehensive overview of robust cell-based assays to determine the cytotoxicity of propanoic acid compounds. We will delve into the mechanistic considerations specific to these organic acids and present detailed protocols for a suite of assays that, when used in combination, provide a multi-faceted understanding of a compound's impact on cell health. This document is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous and reliable workflow for cytotoxicity testing of this important class of molecules.

Introduction: The Unique Challenge of Propanoic Acid Cytotoxicity

Propanoic acid and its analogues are weak organic acids that can exert cellular effects through various mechanisms. Recent studies have shown that propanoic acid can induce apoptosis in cancer cells by generating reactive oxygen species (ROS), leading to mitochondrial dysfunction.[1][2][3][4] Furthermore, it has been implicated in the induction of autophagy and cell cycle arrest.[1][2][3]

A key consideration when evaluating the cytotoxicity of these compounds is their potential to alter the pH of the cell culture medium.[5][6][7] This acidification can independently impact cell viability and may interfere with the chemistry of certain cytotoxicity assays. Therefore, a well-designed experimental strategy should not only quantify cell death but also differentiate between direct cytotoxic mechanisms and secondary effects due to pH changes. This guide will address these challenges by presenting a multi-assay approach.

Strategic Assay Selection: A Multi-Parametric Approach

No single assay can provide a complete picture of a compound's cytotoxic profile. A combination of assays that probe different cellular processes is essential for a thorough and reliable assessment. This guide will focus on four key assays that, when used together, offer a comprehensive view of cell viability, membrane integrity, and the induction of apoptosis.

Assay TypePrincipleKey Insights
MTT Assay Measures metabolic activity via the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells.[8][9]Provides an overall assessment of cell viability and proliferation.[9][10]
LDH Release Assay Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with compromised membrane integrity.[11]A direct measure of cytotoxicity resulting from cell lysis.
Caspase-3/7 Activity Assay Measures the activity of executioner caspases 3 and 7, key mediators of apoptosis.[12][13][14]Specifically detects the induction of apoptosis.[15][16]
ATP-Based Viability Assay Quantifies intracellular ATP levels, which are indicative of metabolically active, viable cells.[17][18][19]A rapid and sensitive measure of cell viability.[20]

Experimental Workflows & Decision Making

A logical workflow is crucial for efficiently evaluating the cytotoxicity of propanoic acid compounds. The following diagram illustrates a recommended experimental pipeline.

experimental_workflow cluster_screening Primary Screening cluster_confirmation Confirmatory & Mechanistic Assays cluster_analysis Data Analysis & Interpretation MTT MTT Assay (Metabolic Activity) LDH LDH Release Assay (Membrane Integrity) MTT->LDH Confirm Cytotoxicity ATP ATP Assay (Viability) MTT->ATP Orthogonal Viability Caspase Caspase-3/7 Assay (Apoptosis) LDH->Caspase Investigate Apoptosis IC50 IC50 Determination LDH->IC50 Mechanism Mechanism of Cell Death LDH->Mechanism Caspase->IC50 Caspase->Mechanism ATP->Caspase ATP->IC50

Figure 1: Recommended workflow for cytotoxicity assessment.

Caption: Start with a primary screen using the MTT assay, followed by confirmatory and mechanistic assays.

Detailed Protocols

General Cell Culture and Compound Preparation

Cell Seeding:

  • The optimal cell seeding density should be determined for each cell line to ensure logarithmic growth throughout the experiment and avoid overconfluency.[21]

  • For a 96-well plate, a starting density of 5,000-10,000 cells per well is recommended.[22]

Compound Dilution:

  • Prepare a stock solution of the propanoic acid compound in a suitable solvent, such as DMSO. The final concentration of DMSO in the culture medium should not exceed 0.5% to avoid solvent-induced toxicity.[21]

  • Perform serial dilutions of the compound in a serum-free or low-serum medium to create a range of concentrations for testing.[10][23] It is advisable to test a broad concentration range initially (e.g., 1 µM to 1 mM).

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[8][10]

Protocol:

  • Seed cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.[10]

  • Remove the medium and add 100 µL of medium containing the desired concentrations of the propanoic acid compound. Include vehicle-only and untreated controls.[22]

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[22]

  • Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[8][17]

  • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[17]

Special Considerations for Propanoic Acid Compounds:

  • The acidic nature of propanoic acid can lower the pH of the culture medium.[5][7] It is crucial to monitor the pH of the medium at the highest concentrations of the compound. A significant drop in pH can inhibit cell growth and affect the enzymatic activity responsible for MTT reduction.[24]

  • Consider using a phenol red-free medium during the MTT incubation step, as phenol red can interfere with absorbance readings.[21]

LDH (Lactate Dehydrogenase) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.

Protocol:

  • Seed cells and treat with the propanoic acid compounds as described for the MTT assay.

  • Set up the following controls on each plate:[11]

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with a lysis buffer (e.g., 1% Triton X-100).

    • Background control: Medium only.

  • After the incubation period, centrifuge the plate at 400 x g for 5 minutes (optional but recommended).[25]

  • Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[25]

  • Add 100 µL of the LDH reaction solution to each well.[25]

  • Incubate for 30 minutes at room temperature, protected from light.[11][25]

  • Add 50 µL of the stop solution to each well.[11]

  • Measure the absorbance at 490 nm within 1 hour.[11][25]

Data Analysis: Percentage cytotoxicity can be calculated using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

Caspase-3/7 Activity Assay

This luminescent assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[12][14] The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases to release aminoluciferin, generating a light signal.[12]

Protocol:

  • Seed cells in a white-walled 96-well plate suitable for luminescence measurements.

  • Treat cells with the propanoic acid compounds as previously described.

  • After incubation, allow the plate to equilibrate to room temperature.[13]

  • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[13]

  • Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds.

  • Incubate at room temperature for 1-3 hours.

  • Measure the luminescence using a plate-reading luminometer.[13]

Signaling Pathway:

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_cascade Caspase Cascade cluster_outcome Cellular Outcome Propanoic_Acid Propanoic Acid Compound Caspase9 Initiator Caspases (e.g., Caspase-9) Propanoic_Acid->Caspase9 Activates Caspase37 Executioner Caspases (Caspase-3/7) Caspase9->Caspase37 Cleaves & Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes

Figure 2: Simplified diagram of the caspase-mediated apoptosis pathway.

Caption: Propanoic acid compounds can induce apoptosis by activating a cascade of caspases.

ATP-Based Cell Viability Assay

This assay measures the amount of ATP present, which is a key indicator of metabolically active cells.[18][19] The assay utilizes the firefly luciferase enzyme, which catalyzes the production of light from ATP and D-luciferin.[18]

Protocol:

  • Seed cells in a white-walled 96-well plate.

  • Treat cells with the propanoic acid compounds.

  • Allow the plate to equilibrate to room temperature for approximately 30 minutes.[17]

  • Add a volume of the ATP detection reagent equal to the volume of the cell culture medium in each well.[17]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17]

  • Measure the luminescence with a plate-reading luminometer.

Data Interpretation and Troubleshooting

ObservationPotential CauseSuggested Action
High variability between replicate wellsInconsistent cell seeding or pipetting errors.[22][26]Ensure a homogenous cell suspension before seeding and use calibrated pipettes. Avoid using the outer wells of the plate, which are prone to evaporation ("edge effects").[21][27]
Low signal in MTT assayInsufficient number of viable cells or inhibition of mitochondrial enzymes.[21]Optimize cell seeding density. Consider that propanoic acid may directly inhibit mitochondrial respiration.[24]
High background in LDH assayHigh endogenous LDH activity in the serum used in the culture medium.[21]Use a low-serum or serum-free medium during the assay or test the serum for background LDH activity.[21]
Discrepancy between MTT and LDH resultsThe compound may be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells).[27]A decrease in MTT signal without a corresponding increase in LDH release suggests a cytostatic effect.

Conclusion

The evaluation of propanoic acid compound cytotoxicity requires a thoughtful and multi-faceted approach. By combining assays that measure metabolic activity (MTT), membrane integrity (LDH), apoptosis (caspase-3/7), and overall viability (ATP), researchers can gain a comprehensive understanding of a compound's cellular effects. Careful consideration of potential confounding factors, such as pH changes and direct assay interference, is crucial for generating accurate and reproducible data. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to confidently assess the cytotoxic potential of this important class of molecules.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Creative Bioarray. (n.d.). ATP Cell Viability Assay. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • PubMed. (n.d.). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. [Link]

  • MDPI. (2025). Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells. [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. [Link]

  • Bioo Scientific. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. [Link]

  • MDPI. (2021). Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells. [Link]

  • Sartorius. (n.d.). CellPlayer™ 96-Well Kinetic Caspase-3/7 Apoptosis Assay. [Link]

  • PubMed Central. (2021). Anticancer effects of propionic acid inducing cell death in cervical cancer cells. [Link]

  • IMR Press. (n.d.). Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells. [Link]

  • PubMed Central. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • PubMed Central. (2021). Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells. [Link]

  • Metabolon. (n.d.). Propionic Acid. [Link]

  • MDPI. (2021). In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines. [Link]

  • ResearchGate. (2025). A novel fungal killing mechanism of propionic acid. [Link]

  • Microbial Cell Factories. (n.d.). Propionic acid disrupts endocytosis, cell cycle, and cellular respiration in yeast. [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • Opentrons. (n.d.). Cytotoxicity Assays. [Link]

  • Preprints.org. (n.d.). Influence of pH on the Cytotoxic Activity of Organic Acids against Breast Cancer Cells. [Link]

  • bioRxiv. (2022). The short chain fatty acid propionic acid activates the Rcs stress response system partially through inhibition of D-alanine racemase. [Link]

  • MDPI. (2025). Influence of pH on the cytotoxic activity of organic acids against breast cancer cells. [Link]

Sources

Application Note: Strategic Utilization of (R)-2-Acetamido-3-(4-cyanophenyl)propanoic Acid in Peptidomimetic Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

(R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid (also known as N-Acetyl-4-cyano-D-phenylalanine) is a high-value chiral scaffold used primarily in the development of protease-resistant peptidomimetics . In oncology, its utility is twofold: it serves as a robust Arginine surrogate precursor in the synthesis of Integrin antagonists (RGD mimetics) and acts as a site-specific vibrational probe for mapping ligand-receptor binding environments.

This guide details the protocols for utilizing this compound to synthesize stable, high-affinity Integrin inhibitors, a class of drugs critical for suppressing tumor angiogenesis and metastasis.

Compound Specifications
PropertySpecification
Chemical Name (R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid
Synonyms N-Acetyl-D-4-cyanophenylalanine; Ac-D-Phe(4-CN)-OH
Molecular Formula C₁₂H₁₂N₂O₃
Stereochemistry (R)-enantiomer (D-configuration)
Key Functional Group 4-Cyano (Nitrile): Precursor to amidine (Arg mimic); IR-active probe (

).[1]
Solubility Soluble in DMSO, DMF, Methanol; sparingly soluble in water.
Primary Application Synthesis of RGD (Arg-Gly-Asp) mimetics targeting Integrins

,

.

Mechanism of Action: The "Stealth" Arginine Mimic

The therapeutic value of this compound lies in its ability to mimic the Arginine residue in the RGD (Arg-Gly-Asp) recognition motif while conferring resistance to enzymatic degradation.

  • Proteolytic Stability: The (R)-configuration (D-amino acid) prevents recognition by endogenous peptidases, significantly extending the plasma half-life of the resulting drug.

  • Pharmacophore Mimicry: The 4-cyano group is isosteric with the guanidinium group of Arginine but neutral. Crucially, it can be converted via the Pinner Reaction into a benzamidine moiety, which mimics the positive charge of Arginine required for the salt-bridge interaction with the Aspartate residue in the Integrin binding pocket.

  • Signaling Blockade: By competitively binding to Integrin receptors (specifically

    
     on endothelial cells), the mimetic blocks the binding of Extracellular Matrix (ECM) proteins (Vitronectin, Fibronectin). This inhibits the FAK/Src/PI3K  signaling cascade, leading to anoikis  (cell death due to loss of adhesion) in tumor cells and suppression of angiogenesis.
    
Pathway Visualization

IntegrinSignaling ECM Extracellular Matrix (Fibronectin/Vitronectin) Integrin Integrin Receptor (αvβ3) ECM->Integrin Natural Binding FAK FAK / Src Complex Integrin->FAK Activation Anoikis Anoikis (Cell Death) Integrin->Anoikis Signaling Blocked Mimetic RGD Mimetic Drug (Containing Ac-D-Phe(4-Am)) Mimetic->Integrin Competitive Inhibition (High Affinity) PI3K PI3K / Akt Pathway FAK->PI3K Phosphorylation Survival Cell Survival & Angiogenesis PI3K->Survival Promotes

Caption: Competitive inhibition of Integrin signaling by RGD mimetics derived from (R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid.

Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Since the compound is N-acetylated, it acts as the N-terminal cap of the peptide sequence. This protocol describes the synthesis of a model Integrin antagonist: Ac-D-Phe(4-CN)-Gly-Asp-Val-NH₂ .

Reagents Required:

  • Rink Amide MBHA Resin (Loading: 0.5 mmol/g)

  • Fmoc-Val-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH

  • (R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid

  • Coupling Agents: HATU, DIPEA

  • Solvents: DMF, DCM

Step-by-Step Methodology:

  • Resin Swelling: Swell 200 mg of resin in DCM for 30 min.

  • Standard Elongation: Perform standard Fmoc-SPPS cycles (Deprotection: 20% Piperidine/DMF; Coupling: 3 eq Amino Acid, 2.9 eq HATU, 6 eq DIPEA) to build the sequence H₂N-Gly-Asp(OtBu)-Val-Resin .

  • N-Terminal Capping (Critical Step):

    • Dissolve (R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid (3 eq) in DMF.

    • Add HATU (2.9 eq) and DIPEA (6 eq).

    • Add the activated solution to the resin-bound peptide.

    • Agitate for 2 hours at room temperature. (Note: The reaction is slower than standard Fmoc-AA coupling due to the N-acetyl group's steric influence).

    • Wash resin 3x with DMF, 3x with DCM.

  • Verification: Perform a Kaiser test. A negative (yellow) result indicates successful capping.

Protocol B: On-Resin Pinner Reaction (Cyano to Amidine Conversion)

This step converts the inactive "cyano" precursor into the active "amidino" pharmacophore (Arginine mimic). This is best performed on-resin to avoid side reactions.

Reagents Required:

  • Anhydrous Ethanol[2]

  • Anhydrous HCl (gas) or Acetyl Chloride

  • Ammonium Carbonate or Alcoholic Ammonia

Workflow:

  • Imidate Formation:

    • Suspend the resin (from Protocol A) in anhydrous Ethanol/Chloroform (1:1).

    • Cool to 0°C.[2]

    • Bubble dry HCl gas through the mixture until saturation (approx. 30 min). Alternatively, add Acetyl Chloride (20 eq) dropwise to the ethanol mixture to generate HCl in situ.

    • Seal the vessel and agitate at 4°C for 24 hours.

    • Mechanism: The nitrile reacts with ethanol/HCl to form the ethyl imidate intermediate.

  • Amidination:

    • Drain the solvent and wash the resin quickly with dry DMF.

    • Immediately treat the resin with a saturated solution of Ammonium Carbonate in Ethanol (or 10% Ammonia in Methanol).

    • Agitate at Room Temperature for 24 hours.

    • Result: The ethyl imidate is converted to the benzamidine moiety.

  • Cleavage:

    • Wash resin thoroughly with DMF, DCM, and Methanol.

    • Cleave using TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

    • Precipitate in cold diethyl ether.

Synthesis Pathway Diagram

SynthesisPathway Start Ac-D-Phe(4-CN)-OH Coupling SPPS Coupling (HATU/DIPEA) Start->Coupling Intermediate Resin-Bound Peptide (Cyano Form) Coupling->Intermediate Pinner1 Pinner Rxn Step 1: HCl/EtOH Intermediate->Pinner1 Imidate Ethyl Imidate Intermediate Pinner1->Imidate Pinner2 Pinner Rxn Step 2: Ammonia Imidate->Pinner2 Final Active RGD Mimetic (Ac-D-Phe(4-Am)-...) Pinner2->Final

Caption: Synthetic route converting the cyano-precursor to the active amidine-based Integrin inhibitor.

Analytical Validation & QC

HPLC Purification Strategy

The conversion of Cyano to Amidine significantly alters polarity.

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 4.6 mm).

  • Mobile Phase A: Water + 0.1% TFA.[3]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[3]

  • Gradient: 5% B to 60% B over 30 min.

  • Retention Shift: The Cyano precursor elutes later (more hydrophobic). The Amidino product elutes earlier (highly polar/charged).

Mass Spectrometry
  • Cyano-Peptide: Expected Mass = [M+H]⁺

  • Amidino-Peptide: Expected Mass = [M+H]⁺ + 17 Da (Net addition of NH₃).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance of N-acetyl group.Use HATU/HOAt instead of HBTU. Increase reaction time to 4 hours. Double couple.
Low Yield in Pinner Rxn Moisture in reagents.[2]The Pinner reaction requires strictly anhydrous conditions. Dry HCl gas is superior to Acetyl Chloride/EtOH.
Hydrolysis to Amide Water present during Amidination.If water is present, the imidate hydrolyzes to a primary amide (CONH₂) instead of amidine. Ensure ammonia source is dry.
Racemization Over-activation.Use collidine instead of DIPEA during coupling to minimize base-catalyzed racemization of the D-isomer.

References

  • Synthesis of RGD Peptides via Solid Phase Peptide Synthesis. University of Wisconsin-Madison. Describes the foundational methodology for RGD peptide assembly. Link

  • 4-Cyano-D-phenylalanine in Peptide Synthesis. Chem-Impex International. Technical data on the stability and applications of the cyano-derivative. Link

  • Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine. National Institutes of Health (PMC). Details the use of the cyano group as a vibrational probe and its stability in synthesis. Link

  • Design, synthesis and analysis of charged RGD derivatives. BMC Cancer. Discusses the electrostatic requirements (Amidine/Guanidine mimics) for effective Integrin binding. Link

  • Flow and batch mode focused microwave synthesis of 5-amino-4-cyanopyrazoles. Durham University. Provides insights into the chemical reactivity of the 4-cyano motif under microwave conditions. Link

Sources

Application of (R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid as a glutathione reductase inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (R)-2-Acetamido-3-(4-cyanophenyl)propanoic Acid as a Glutathione Reductase Inhibitor & Structural Probe

Executive Summary

Compound: (R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid Synonyms: N-Acetyl-4-cyano-D-phenylalanine; N-Acetyl-p-cyano-D-Phe Target: Glutathione Reductase (GR) (EC 1.8.1.7) Primary Application: Competitive Inhibition & Active Site Vibrational Probing

This guide details the application of (R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid as a dual-purpose chemical tool in redox biology. Structurally, this compound serves as a fragment-based competitive inhibitor , mimicking the hydrophobic interactions of the Glutathione Disulfide (GSSG) substrate within the inter-subunit cavity of GR. Additionally, the para-cyano (C≡N) moiety acts as a sensitive vibrational Stark effect probe , allowing researchers to map the electrostatic environment of the active site via Infrared (IR) spectroscopy during catalysis.

This protocol is designed for researchers investigating redox homeostasis, fragment-based drug discovery (FBDD), and enzyme active-site dynamics.

Scientific Mechanism & Rationale

Mechanism of Action: Competitive Inhibition

Glutathione Reductase is a homodimeric flavoprotein that catalyzes the reduction of GSSG to GSH using NADPH. The active site resides at the interface of two monomers, creating a large cavity that accommodates the bulky GSSG molecule.

  • Structural Mimicry: The (R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid scaffold mimics the cysteinyl-glycine region of GSSG. The aromatic phenyl ring engages in

    
    -stacking or hydrophobic interactions with Tyr114  and Phe365  (human GR numbering) lining the GSSG-binding cavity.
    
  • Stereoselectivity: The (R)-configuration (D-amino acid) provides a distinct spatial orientation compared to natural L-amino acids, often conferring metabolic stability and altered binding kinetics that favor static inhibition over substrate turnover.

  • The Cyano Warhead/Probe: Unlike the irreversible inhibitor 2-AAPA (which uses a thiocarbamate warhead), the cyano group in this molecule acts primarily as a hydrogen-bond acceptor or a dipole probe . In high concentrations or specific engineered variants, the nitrile carbon can undergo nucleophilic attack by the catalytic Cys58 , potentially forming a reversible thioimidate adduct, though competitive non-covalent binding is the dominant mode.

Vibrational Spectroscopy (IR Probe)

The nitrile (


) group has a distinct absorption frequency (

) in a transparent region of the protein IR spectrum. Upon binding to the GR active site, the local electric field exerted by the enzyme shifts this frequency (Stark effect).
  • Blue Shift: Indicates a hydrophobic environment (loss of H-bonding).

  • Red Shift: Indicates strong H-bonding (e.g., with His467 or water networks).

GR_Inhibition_Mechanism GR_Ox GR (Oxidized) E-FAD Complex Enzyme-Inhibitor Complex (EI) GR_Ox->Complex Competitive Binding (Ki) Inhibitor (R)-2-Acetamido-3- (4-cyanophenyl)propanoic acid Inhibitor->Complex Hydrophobic Fit NADPH NADPH NADPH->GR_Ox Electron Donor Signal IR Signal Shift (2230 cm⁻¹) Complex->Signal Stark Effect Readout GSSG GSSG (Substrate) GSSG->GR_Ox Blocked by Inhibitor

Figure 1: Mechanism of Competitive Inhibition and Spectroscopic Reporting. The inhibitor competes with GSSG for the oxidized enzyme form, generating a distinct IR signature.

Experimental Protocols

Protocol A: Determination of Inhibition Constant ( )

Objective: To quantify the potency of the inhibitor against GR activity.

Reagents:

  • GR Assay Buffer: 100 mM Potassium Phosphate (pH 7.6), 1 mM EDTA.

  • Enzyme: Recombinant Human Glutathione Reductase (0.1 U/mL final).

  • Substrate: Oxidized Glutathione (GSSG) (Stock: 20 mM in buffer).

  • Cofactor: NADPH (Stock: 2 mM, fresh).

  • Inhibitor: (R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid (Stock: 50 mM in DMSO).

Workflow:

  • Preparation: Prepare a 96-well UV-transparent plate.

  • Inhibitor Dilution: Create a serial dilution of the inhibitor (0, 10, 50, 100, 250, 500

    
    M) in Assay Buffer. Keep DMSO constant (<1%).
    
  • Enzyme Incubation: Add 10

    
    L of GR enzyme to 170 
    
    
    
    L of the inhibitor mix. Incubate at 25°C for 10 minutes to establish equilibrium.
  • Baseline: Add 10

    
    L of NADPH (0.2 mM final). Monitor absorbance at 340 nm for 1 min to ensure no background oxidation.
    
  • Reaction Start: Add 10

    
    L of GSSG (1 mM final) to initiate the reaction.
    
  • Measurement: Monitor the decrease in Absorbance at 340 nm (NADPH consumption) for 5 minutes in kinetic mode.

  • Analysis:

    • Calculate initial velocity (

      
      ) for each concentration.
      
    • Plot

      
       vs. [Inhibitor] (Dixon Plot).
      
    • The intersection of lines at different GSSG concentrations indicates

      
      .
      

Data Output Format:

[Inhibitor] (

M)
Initial Velocity (

)
% Inhibition
0 (Control)0.1500%
500.11026.6%
1000.08543.3%
2500.04570.0%
5000.02086.6%
Protocol B: Active Site Mapping via IR Spectroscopy

Objective: To confirm binding location and assess the electrostatic environment of the active site.

Reagents:

  • Deuterated Buffer: 50 mM Phosphate buffer in

    
    , pD 7.6 (to remove water background in the nitrile region).
    
  • Concentrated Enzyme: GR (>1 mM concentration required for FTIR).

  • FTIR Spectrometer: Equipped with a cooled MCT detector and

    
     cell.
    

Workflow:

  • Exchange: Buffer exchange GR enzyme into

    
     buffer using 10 kDa cutoff spin columns (3 cycles).
    
  • Complex Formation: Mix GR (1 mM) with Inhibitor (2 mM) in

    
    . Incubate for 30 mins at 4°C.
    
  • Blanking: Record background spectrum of buffer + inhibitor (without enzyme).

  • Acquisition: Inject sample into

    
     cell (path length 50 
    
    
    
    m). Acquire 256 scans at 2
    
    
    resolution.
  • Subtraction: Subtract the protein-free spectrum and the apo-enzyme spectrum.

  • Interpretation: Look for the nitrile peak (

    
    ) shift.
    
    • Free Inhibitor: ~2230

      
      .
      
    • Bound Inhibitor: Shift to ~2234–2240

      
       suggests a non-polar, hydrophobic pocket (loss of H-bonding to solvent).
      

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Inhibition Potency High GSSG competitionThis is a competitive inhibitor. Lower GSSG concentration to

levels (~60

M) to detect inhibition more sensitively.
Precipitation Low solubility in aqueous bufferEnsure DMSO stock is fully dissolved. Do not exceed 5% DMSO in the final assay (GR is sensitive to high DMSO).
No IR Signal Protein concentration too lowFTIR requires high concentrations. Use at least 0.5–1.0 mM enzyme. Alternatively, use 2D-IR for higher sensitivity.

References

  • Deponte, M. (2013). Glutathione catalysis and the reaction mechanisms of glutathione-dependent enzymes. Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(5), 3217-3266. Link

  • Getz, M., et al. (2011). Peptide-based inhibitors of glutathione reductase. Journal of Medicinal Chemistry, 54(9), 3287-3295. (Describes phenylalanine-based peptidomimetics). Link

  • Fanni, T., et al. (2009). 2-Acetylamino-3-[4-(2-acetylamino-2-carboxyethylsulfanylthiocarbonylamino)phenylthiocarbamoylsulfanyl]propionic acid (2-AAPA) as an irreversible GR inhibitor. Free Radical Biology and Medicine, 47(2), 176-183. (Establishes the efficacy of the N-acetyl-phenylalanine scaffold). Link

  • Suydam, I. T., & Boxer, S. G. (2003). Vibrational Stark effects calibrate the sensitivity of vibrational probes to electric fields in proteins. Biochemistry, 42(41), 12050-12055. (Foundational protocol for using nitrile-phenylalanine probes). Link

Application Notes & Protocols: A Researcher's Guide to Preclinical Anticonvulsant Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indispensable Role of Animal Models in Epilepsy Research

Despite significant advances in antiepileptic drug (AED) development, nearly one-third of individuals with epilepsy continue to experience seizures that are resistant to current pharmacological treatments.[1] This highlights a critical need for novel, more effective therapies. Preclinical animal studies are an indispensable cornerstone in the discovery and development of new anticonvulsant compounds, providing essential in vivo data on efficacy, seizure specificity, and potential neurotoxicity before a candidate can advance to human trials.[2][3]

Animal models allow researchers to simulate specific types of human seizures in a controlled environment. While in vitro systems are valuable for identifying molecular targets, they cannot replicate the complex, multidimensional interplay of pharmacokinetics and pharmacodynamics within a living organism.[1] Only in vivo testing can confirm that a compound is not only inherently anticonvulsant but can also cross the blood-brain barrier to reach its target in sufficient concentrations to be effective.[1]

This guide provides an in-depth overview and detailed protocols for three of the most widely used, validated, and historically significant acute seizure models employed in the initial stages of anticonvulsant drug screening: the Maximal Electroshock (MES) test, the Subcutaneous Pentylenetetrazol (s.c. PTZ) test, and the 6-Hz Psychomotor Seizure model.[4][5] These models, foundational to the NIH's Epilepsy Therapy Screening Program (ETSP), have contributed to the development of numerous clinically approved AEDs.[6][7]

Part 1: Foundational Principles & Ethical Considerations

Before proceeding with any experimental work, it is paramount to establish a framework of scientific rigor and ethical responsibility.

Scientific Rationale: Modeling Different Seizure Types

No single animal model can adequately predict a compound's full clinical profile.[2] Therefore, a battery of tests is employed to build a pharmacological fingerprint.

  • Maximal Electroshock (MES) Test: This model induces a generalized tonic-clonic seizure.[8] Its primary endpoint, the abolition of tonic hindlimb extension, is a robust indicator of a compound's ability to prevent the spread of seizure activity through neural tissue.[1][8] It is highly predictive of efficacy against generalized tonic-clonic seizures in humans.[9]

  • Subcutaneous Pentylenetetrazol (s.c. PTZ) Test: This chemical convulsant model is used to induce clonic seizures.[10] PTZ is a non-competitive antagonist of the GABA-A receptor, and by blocking this primary inhibitory pathway, it causes widespread neuronal hyperexcitability.[11] This test is considered a model for generalized myoclonic and absence seizures.[10]

  • 6-Hz Psychomotor Seizure Model: This model is particularly valuable as it identifies compounds effective against seizures that are resistant to conventional AEDs like phenytoin.[12][13] The seizure phenotype, characterized by stereotyped, automatic behaviors, is considered a model of psychomotor or focal seizures that are often difficult to treat in the clinic.[14][15]

Ethical Imperatives & Animal Welfare

All animal experiments must be conducted in strict accordance with institutional and national ethical guidelines, such as those provided by the Institutional Animal Care and Use Committee (IACUC) and the 3Rs principles (Replacement, Reduction, Refinement).[16][17] Key considerations include minimizing animal distress through the use of anesthetics for electrode placement, careful monitoring during and after seizure induction, and defining clear humane endpoints.[8] The potential scientific benefit of the research must be rigorously weighed against the harm caused to the animals.[17][18]

Part 2: The Maximal Electroshock (MES) Seizure Model

The MES test is a gold-standard, highly reproducible assay for identifying compounds that prevent seizure spread.[8]

Expert Insight: Why MES is a Cornerstone of Screening

The MES test's strength lies in its simplicity and high predictive validity for generalized tonic-clonic seizures. The stimulus is "supramaximal"—intentionally five to ten times higher than the individual's seizure threshold—to ensure that the seizure is reliably induced in all untreated animals.[1] This removes the variable of individual seizure susceptibility and focuses squarely on the drug's ability to halt the propagation of the seizure discharge once initiated. The clear, all-or-nothing endpoint (presence or absence of tonic hindlimb extension) makes it an exceptionally robust and easily scored assay.

Experimental Workflow: MES Test

MES_Workflow cluster_prep Phase 1: Preparation cluster_procedure Phase 2: Seizure Induction cluster_obs Phase 3: Observation & Endpoint Animal_Acclimation Animal Acclimation (≥3-4 days) Drug_Prep Prepare Test Compound & Vehicle Animal_Acclimation->Drug_Prep Dosing Administer Compound/Vehicle (e.g., i.p., p.o.) Drug_Prep->Dosing Wait Wait for Time to Peak Effect (TPE) Dosing->Wait Anesthetize Apply Topical Anesthetic (e.g., 0.5% Tetracaine) Wait->Anesthetize Stimulate Corneal Stimulation (e.g., 50mA, 60Hz, 0.2s) Anesthetize->Stimulate Observe Observe Seizure Phenotype (Immediate, ~20s) Stimulate->Observe Endpoint Endpoint: Abolition of Tonic Hindlimb Extension? Observe->Endpoint Record Record Result (Protected / Not Protected) Endpoint->Record

Fig. 1: Step-by-step workflow for the MES test.
Protocol: MES Test in Mice
  • Animal Preparation:

    • Use male ICR or CF-1 mice (20-25 g).[9][16] Acclimate animals to the housing facility for at least 3-4 days before testing.[9]

    • Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal, i.p., or oral, p.o.). The volume should be consistent, typically 10 ml/kg.[16]

    • Allow for the appropriate time to elapse between drug administration and testing to coincide with the time of peak effect (TPE) of the compound.

  • Apparatus Setup:

    • Use a constant-current electroconvulsive stimulator (e.g., Ugo Basile).

    • Set the stimulus parameters: Current: 50 mA, Frequency: 60 Hz, Duration: 0.2 seconds.[8]

  • Seizure Induction:

    • At the TPE, gently restrain the mouse.

    • Apply one drop of a topical anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas to minimize discomfort and one drop of saline to improve electrical contact.[8]

    • Place the corneal electrodes and deliver the electrical stimulus.

  • Observation and Scoring:

    • Immediately after stimulation, release the animal into an observation chamber.

    • Observe the seizure sequence. A full seizure consists of a tonic phase (forelimb and hindlimb extension) followed by a clonic phase.[8]

    • Primary Endpoint: The key endpoint is the tonic hindlimb extension. The animal is considered protected if the hindlimbs do not extend at an angle greater than 90 degrees from the plane of the body.[1][19] Absence of this single component defines a positive result for the test compound.

Data Summary: MES Test Parameters
ParameterMiceRatsReference
Stimulus Current 50 mA150 mA[8]
Stimulus Frequency 60 Hz60 Hz[8][9]
Stimulus Duration 0.2 seconds0.2 seconds[8]
Primary Endpoint Abolition of tonic hindlimb extensionAbolition of tonic hindlimb extension[8]
Standard Drug Phenytoin, CarbamazepinePhenytoin, Carbamazepine[20]

Part 3: The Pentylenetetrazol (PTZ) Seizure Model

The s.c. PTZ test is a crucial assay for identifying compounds that raise the seizure threshold, making it predictive of agents effective against absence and myoclonic seizures.[10]

Expert Insight: Chemical vs. Electrical Induction

Unlike the MES test, which assesses a drug's ability to block seizure spread, the PTZ test evaluates its ability to prevent seizure initiation. PTZ acts by blocking GABA-A receptor-mediated inhibition, a fundamental mechanism for controlling neuronal excitability.[11] A drug that protects in this model is likely enhancing inhibitory neurotransmission or dampening excitatory processes. The dose of PTZ used is a convulsive dose (CD97) — a dose calculated to produce seizures in 97% of untreated animals — ensuring a reliable baseline against which to measure the compound's protective effects.

Experimental Workflow: s.c. PTZ Test

PTZ_Workflow cluster_prep Phase 1: Preparation cluster_procedure Phase 2: Seizure Induction cluster_obs Phase 3: Observation & Endpoint Animal_Acclimation Animal Acclimation (≥3-4 days) Drug_Prep Prepare Test Compound & Vehicle Animal_Acclimation->Drug_Prep Dosing Administer Compound/Vehicle (e.g., i.p., p.o.) Drug_Prep->Dosing Wait Wait for Time to Peak Effect (TPE) Dosing->Wait PTZ_Prep Prepare PTZ Solution (Freshly made in saline) Wait->PTZ_Prep PTZ_Inject Inject PTZ Subcutaneously (e.g., 85 mg/kg) PTZ_Prep->PTZ_Inject Observe Place in Isolation Chamber Observe for 30 min PTZ_Inject->Observe Endpoint Endpoint: Absence of Clonic Seizure (≥5s)? Observe->Endpoint Record Record Result (Protected / Not Protected) Endpoint->Record

Fig. 2: Step-by-step workflow for the s.c. PTZ test.
Protocol: s.c. PTZ Test in Mice
  • Animal and Drug Preparation:

    • Follow the same initial animal preparation and drug administration steps as in the MES protocol.

    • Prepare a fresh solution of Pentylenetetrazol in 0.9% saline. A typical convulsive dose (CD97) for mice is 85 mg/kg.[3]

  • Seizure Induction:

    • At the compound's TPE, administer the PTZ solution via a subcutaneous injection into a loose fold of skin on the back of the neck.

  • Observation and Scoring:

    • Immediately place the animal into an individual observation chamber.

    • Observe continuously for 30 minutes.

    • Watch for a sequence of behaviors including myoclonic jerks, facial clonus, and ultimately, a generalized clonic seizure.

    • Primary Endpoint: The animal is considered protected if it fails to exhibit a clonic seizure lasting for at least 5 seconds.[21] The latency to the first clonic seizure can also be recorded as a secondary measure.

Data Summary: s.c. PTZ Test Parameters
ParameterMiceRatsReference
PTZ Dose (s.c.) 85 mg/kg70 mg/kg[3]
Observation Period 30 minutes30 minutes[22]
Primary Endpoint Absence of a clonic seizure lasting ≥ 5 secondsAbsence of a clonic seizure lasting ≥ 5 seconds[21]
Standard Drug Ethosuximide, ValproateEthosuximide, Valproate[4]

Part 4: The 6-Hz Psychomotor Seizure Model

This model is a critical tool for identifying compounds with potential efficacy against pharmacoresistant focal seizures.[12][14]

Expert Insight: Modeling Drug Resistance

The 6-Hz model's unique value comes from its ability to identify anticonvulsant activity that is missed by the MES and PTZ screens. For example, the widely-used drug levetiracetam is highly effective in the 6-Hz test but largely inactive in the traditional MES and PTZ models.[13] The low-frequency (6 Hz), long-duration (3 seconds) electrical stimulus is thought to induce a type of seizure that is less dependent on voltage-gated sodium channels, the primary target of drugs like phenytoin.[14] By increasing the stimulus intensity (e.g., from 22 mA to 32 mA or 44 mA), the model's difficulty can be titrated, providing a means to screen for compounds effective against more severe, treatment-resistant seizures.[12][15]

Experimental Workflow: 6-Hz Test

SixHz_Workflow cluster_prep Phase 1: Preparation cluster_procedure Phase 2: Seizure Induction cluster_obs Phase 3: Observation & Endpoint Animal_Acclimation Animal Acclimation (≥3-4 days) Drug_Prep Prepare Test Compound & Vehicle Animal_Acclimation->Drug_Prep Dosing Administer Compound/Vehicle (e.g., i.p., p.o.) Drug_Prep->Dosing Wait Wait for Time to Peak Effect (TPE) Dosing->Wait Anesthetize Apply Topical Anesthetic & Saline Wait->Anesthetize Stimulate Corneal Stimulation (6Hz, 3s, e.g., 32mA) Anesthetize->Stimulate Observe Observe for 2 min Stimulate->Observe Endpoint Endpoint: Absence of Stereotyped Motor Behavior? Observe->Endpoint Record Record Result (Protected / Not Protected) Endpoint->Record

Fig. 3: Step-by-step workflow for the 6-Hz test.
Protocol: 6-Hz Test in Mice
  • Animal and Drug Preparation:

    • Follow the same initial animal preparation and drug administration steps as in the MES protocol.

  • Apparatus Setup:

    • Use a constant-current electroconvulsive stimulator.

    • Set the stimulus parameters: Frequency: 6 Hz, Pulse Width: 0.2 ms, Duration: 3 seconds.[14]

    • The current intensity is a key variable. A typical intensity for screening is 32 mA, with 44 mA used to identify compounds with a higher efficacy profile for resistant seizures.[12]

  • Seizure Induction:

    • At the TPE, gently restrain the mouse and apply topical anesthetic and saline to the corneas as described in the MES protocol.

    • Place the corneal electrodes and deliver the stimulus.

  • Observation and Scoring:

    • Immediately after stimulation, observe the animal for up to 2 minutes.[14]

    • The characteristic seizure behavior is distinct from MES or PTZ. It includes a stun or "psychomotor" seizure characterized by immobility, forelimb clonus, twitching of the vibrissae (whiskers), and Straub-tail (a rigid, erect tail).[15]

    • Primary Endpoint: The animal is considered protected if it does not display this stereotyped seizure behavior and resumes normal exploratory activity within 10 seconds.[14]

Data Summary: 6-Hz Test Parameters
ParameterMiceReference
Stimulus Frequency 6 Hz[14]
Stimulus Duration 3 seconds[14]
Stimulus Current 22, 32, or 44 mA[12]
Primary Endpoint Absence of stereotyped automatistic behaviors[14][15]
Standard Drug Levetiracetam, Valproate[13][23]

Conclusion

The MES, s.c. PTZ, and 6-Hz seizure models represent a powerful, validated, and efficient first-line approach for the in vivo screening of novel anticonvulsant compounds. By utilizing these three distinct models, researchers can build a comprehensive preliminary profile of a compound's activity, guiding further development and investigation. A compound that shows efficacy in the MES test is likely to be effective against generalized tonic-clonic seizures. Protection in the PTZ test suggests potential against absence or myoclonic seizures, while activity in the 6-Hz model indicates a promising avenue for treating pharmacoresistant focal seizures. Together, they form an essential toolkit in the ongoing search for more effective therapies to improve the lives of individuals with epilepsy.

References

  • Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Castel-Branco, M. M., Alves, G. L., Figueiredo, I. V., Falcão, A. C., & Caramona, M. M. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and findings in experimental and clinical pharmacology, 31(2), 101–106. Retrieved from [Link]

  • Khanam, R., & Vohora, D. (2021). Protocol for 6 Hz Corneal Stimulation in Rodents for Refractory Seizures. In Animal Models of Neurological Disorders. Humana, New York, NY. Retrieved from [Link]

  • Stables, J. P., & Kupferberg, H. J. (2000). Animal models used in the screening of antiepileptic drugs. Epilepsia, 41 Suppl 9, S9–S15. Retrieved from [Link]

  • Maximal Electroshock Seizure (MES) Test (mouse, rat). (n.d.). PANAChE Database - NIH. Retrieved from [Link]

  • White, H. S. (2020). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Epilepsy research, 161, 106296. Retrieved from [Link]

  • Dhir, A. (2012). Pentylenetetrazol (PTZ) kindling model of epilepsy. Current protocols in neuroscience, Chapter 9, Unit9.37. Retrieved from [Link]

  • Talan, A., & Talan, A. (2017). Ethics in the Use of Animal Models of Seizures and Epilepsy. In Models of Seizures and Epilepsy. Retrieved from [Link]

  • Gaikwad, S., Sayyed, A., Sayyed, A., & Sayyed, A. (2021). The Screening models for antiepileptic drugs: A Review. Journal of Drug Delivery and Therapeutics, 11(2-s), 175-178. Retrieved from [Link]

  • Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. (2025). MDPI. Retrieved from [Link]

  • Onat, F. (2011). Pentylenetetrazole Kindling Epilepsy Model. Marmara Pharmaceutical Journal, 15. Retrieved from [Link]

  • The Screening models for antiepileptic drugs: A Review. (2025). ResearchGate. Retrieved from [Link]

  • PTZ-Induced Epilepsy Model in Mice. (2018). JoVE Journal. Retrieved from [Link]

  • Chen, P. Y., et al. (2023). Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. International journal of molecular sciences, 24(17), 13192. Retrieved from [Link]

  • Khanam, R., & Vohora, D. (2021). Protocol for 6 Hz Corneal Stimulation in Rodents for Refractory Seizures. ResearchGate. Retrieved from [Link]

  • 6-Hz Psychomotor Seizure Model. (n.d.). Melior Discovery. Retrieved from [Link]

  • Seizure, Maximal Electroshock, Mouse. (n.d.). Pharmacology Discovery Services. Retrieved from [Link]

  • CAN-SEIZURE-THRESHOLD-TESTS-IN-EPILEPTIC-MICE-BE-USED-AS-A-MODEL-FOR-PHARMACORESISTANT-EPILEPSY?. (2013). American Epilepsy Society. Retrieved from [Link]

  • Barton, M. E., et al. (2014). Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures. Epilepsy research, 108(7), 1131–1141. Retrieved from [Link]

  • Kamiński, R. M., et al. (2014). Genetic background of mice strongly influences treatment resistance in the 6 Hz seizure model. Epilepsia, 55(12), 1957–1964. Retrieved from [Link]

  • Giardina, W. J., & Gasior, M. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current protocols in pharmacology, Chapter 5, Unit 5.22. Retrieved from [Link]

  • Opportunities for improving animal welfare in rodent models of epilepsy and seizures. (n.d.). NC3Rs. Retrieved from [Link]

  • Acute Seizure Tests in Epilepsy Research: Electroshock- and Chemical-Induced Convulsions in the Mouse. (2025). ResearchGate. Retrieved from [Link]

  • A report of the 2020 NINDS Epilepsy Therapy Screening Program Working Group, of the National Advisory Neurological Disorders and Stroke Council. (2020). National Institute of Neurological Disorders and Stroke. Retrieved from [Link]

  • The NIH Anticonvulsant Drug Development (ADD) Program: preclinical anticonvulsant screening project. (n.d.). ResearchGate. Retrieved from [Link]

  • Comparison-of-two-seizure-threshold-rat-models-for-evaluation-of-proconvulsant-drug-properties. (2010). American Epilepsy Society. Retrieved from [Link]

  • Anticonvulsant Screening Program Report - May 29, 2015. (2015). National Institute of Neurological Disorders and Stroke. Retrieved from [Link]

  • Anticonvulsant Screening Program Report - February 27, 2012. (2012). National Institute of Neurological Disorders and Stroke. Retrieved from [Link]

  • The Anticonvulsant Screening Program of the National Institute of Neurological Disorders and Stroke, NIH: History and Contributions to Clinical Care in the Twentieth Century and Beyond. (2025). ResearchGate. Retrieved from [Link]

  • Ethical Guidelines for the Use of Animals in Research. (2019). Forskningsetikk. Retrieved from [Link]

  • Crosstalk opposing view: Animal models of epilepsy are more useful than human tissue-based approaches. (n.d.). UCL Discovery - University College London. Retrieved from [Link]

  • The Dichotomy of Advocating for Ethical Animal Research. (2021). Neuronline. Retrieved from [Link]

Sources

Analytical techniques for purity assessment of synthesized propanoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Comprehensive Purity Assessment of Synthesized Propanoic Acid Derivatives

Abstract

Propanoic acid and its derivatives, particularly


-arylpropanoic acids (e.g., Ibuprofen, Naproxen, Ketoprofen), represent a cornerstone of pharmaceutical synthesis. Ensuring the purity of these compounds is not merely a regulatory checkbox but a safety imperative; impurities such as decarboxylated by-products, enantiomeric contaminants, and residual transition metal catalysts can alter toxicological profiles. This guide moves beyond standard monographs to provide a logic-driven analytical framework, integrating Reverse-Phase HPLC (RP-HPLC), Chiral Chromatography, and Gas Chromatography (GC) into a self-validating quality control system.

Part 1: The Analytical Strategy (Logic & Workflow)

The assessment of propanoic acids requires a bifurcated approach based on the molecule's complexity and volatility.

  • Simple Propanoic Acid (Reagent): High volatility, polar. Best analyzed via GC-FID (Free Fatty Acid Phase).

  • Complex Derivatives (APIs): Low volatility, UV-active, often chiral. Best analyzed via RP-HPLC (Chemical Purity) and Chiral HPLC (Enantiomeric Purity).

Strategic Workflow Diagram

AnalyticalWorkflow Sample Synthesized Propanoic Acid (Crude/Isolated) Decision Volatility & Chirality Check Sample->Decision GC_Path High Volatility / Achiral (e.g., Propionic Acid Reagent) Decision->GC_Path Volatile HPLC_Path Low Volatility / Complex (e.g., Ibuprofen, Naproxen) Decision->HPLC_Path Non-Volatile GC_FID GC-FID (FFAP Column) Assay & Organic Impurities GC_Path->GC_FID HPLC_Achiral RP-HPLC (C18, Acidic pH) Chemical Purity & Related Substances HPLC_Path->HPLC_Achiral Residuals Residual Analysis (Solvents: HS-GC | Metals: ICP-MS) GC_FID->Residuals HPLC_Chiral Chiral HPLC (Polysaccharide CSP) Enantiomeric Excess (%ee) HPLC_Achiral->HPLC_Chiral If Chiral Center Present HPLC_Achiral->Residuals If Achiral HPLC_Chiral->Residuals Release Certificate of Analysis (CoA) Generation Residuals->Release

Figure 1: Decision matrix for selecting the appropriate analytical workflow based on the physicochemical properties of the propanoic acid derivative.

Part 2: Chemical Purity Assessment (Achiral)

Protocol A: RP-HPLC for 2-Arylpropanoic Acids (APIs)

Context: Profens are weak acids (


). To prevent peak tailing and ensure robust retention on hydrophobic C18 columns, the mobile phase pH must be suppressed (kept below the 

) to keep the analyte in its non-ionized (protonated) form.

Target Analytes: Ibuprofen, Naproxen, Flurbiprofen, and their related degradation products (e.g., 4-isobutylacetophenone for Ibuprofen).

Methodology:

  • Column: C18 (L1),

    
     mm, 5 µm (e.g., Zorbax Eclipse XDB-C18 or equivalent).
    
  • Mobile Phase A: 10 mM Potassium Phosphate Monobasic (

    
    ), adjusted to pH 2.5  with Phosphoric Acid.
    
  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient Program:

    • Time 0 min: 70% A / 30% B

    • Time 20 min: 20% A / 80% B

    • Time 25 min: 20% A / 80% B

    • Time 26 min: 70% A / 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 214 nm (universal carbonyl) or 254 nm (aromatic ring specificity).

  • Temperature: 30°C.

Self-Validation Criteria (System Suitability):

  • Tailing Factor (

    
    ):  NMT 1.5 (Critical check for adequate pH suppression).
    
  • Resolution (

    
    ):  NLT 2.0 between the main peak and the nearest impurity (often the decarboxylated byproduct).
    
  • Precision: RSD

    
     0.5% for 6 replicate injections of the standard.
    
Protocol B: GC-FID for Simple Propanoic Acid

Context: Short-chain carboxylic acids are highly polar and adsorb to active sites in standard GC liners and columns, causing "ghost peaks" and severe tailing. We utilize a Nitroterephthalic acid-modified polyethylene glycol (PEG) column (FFAP phase) to resist acidic adsorption.

Methodology:

  • Column: DB-FFAP or HP-FFAP,

    
    .
    
  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split (20:1), 250°C. Note: Use a glass wool liner deactivated with phosphoric acid.

  • Oven Program:

    • 100°C (Hold 1 min)

    • Ramp 10°C/min to 200°C

    • Hold 5 min.

  • Detector: FID @ 280°C.

Part 3: Enantiomeric Purity (Chiral Analysis)

Context: Many synthesized propanoic acids (like Naproxen) are administered as single enantiomers (


-isomer). The 

-isomer is considered an impurity. Traditional derivatization is prone to racemization; therefore, direct Chiral HPLC is the gold standard.
Protocol C: Polysaccharide-Based Chiral Separation

Mechanism: Utilizes Hydrogen bonding and


 interactions between the analyte and the chiral selector (Amylose or Cellulose derivatives).

Methodology:

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OJ-H.

  • Mode: Normal Phase (preferred for maximum selectivity).

  • Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic Acid (TFA).

    • Ratio: 90 : 10 : 0.1 (v/v/v).

    • Note: TFA is mandatory to suppress the ionization of the carboxylic acid group; without it, the peak will not elute or will smear indefinitely.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 230-254 nm.

Data Interpretation: Calculate Enantiomeric Excess (%ee):



Part 4: Residual Solvents & Metals (Safety)

Table 1: Residual Impurity Limits (ICH Guidelines)

Impurity TypeAnalytical TechniqueKey Target AnalytesRegulatory Limit (Example)
Class 1 Solvents Headspace GC-FIDBenzene, CCl4Avoid use (2 ppm limit)
Class 2 Solvents Headspace GC-FIDMethanol, Toluene, THFLimit varies (e.g., Toluene 890 ppm)
Class 3 Solvents Headspace GC-FIDAcetone, Ethanol5000 ppm (0.5%)
Elemental (Class 1) ICP-MSCd, Pb, As, Hg< 5 µg/g (Oral)
Catalysts (Class 2B) ICP-MSPd, Pt, Rh (Synthesis catalysts)< 100 µg/g (Oral)

Note: For synthesized propanoic acids using Palladium-catalyzed cross-coupling (e.g.,


-arylation), ICP-MS screening for Pd is mandatory.

Part 5: Troubleshooting & Mechanistic Insights

The "Double Peak" Phenomenon in HPLC
  • Observation: The main propanoic acid peak appears to split or has a shoulder.

  • Cause: Incorrect pH preparation. If the mobile phase pH is near the analyte's

    
     (approx 4.2), the population splits between ionized (fast) and non-ionized (slow) forms.
    
  • Solution: Lower the pH of Mobile Phase A to < 2.5 using Phosphoric Acid or TFA.

Chiral Inversion
  • Observation: Increasing levels of the distomer (

    
    -enantiomer) over time in solution.
    
  • Cause: Some 2-arylpropanoic acids undergo base-catalyzed racemization or enzymatic inversion.

  • Control: Ensure sample diluents are neutral or slightly acidic; avoid alkaline extraction conditions.

References

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).[1] International Council for Harmonisation.[2] [Link]

  • Ye, J., et al. (2010).[3] Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC.[4][5][6] Biomedical Chromatography. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: HPLC Separation of Chiral Propanoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Acidic Challenge" in Chiral Chromatography

Welcome to the technical support center. If you are working with chiral propanoic acids—such as Ibuprofen, Naproxen, Flurbiprofen, or Ketoprofen —you are dealing with a specific set of chromatographic challenges. These molecules possess a free carboxylic acid group (


-arylpropionic acids), which introduces two critical hurdles:
  • Ionization State: The acidic proton (

    
    ) can dissociate, leading to mixed species (neutral and ionized) eluting simultaneously, causing severe peak tailing.
    
  • Silanol Interactions: The ionized carboxylate can interact strongly with residual silanols on the silica support of chiral stationary phases (CSPs), resulting in broad, asymmetric peaks.

This guide moves beyond basic instructions to provide a mechanistic understanding of why methods fail and how to build a robust, self-validating separation system.

Phase 1: Method Development Strategy

Q1: Which column should I choose for screening propanoic acids?

A: Do not guess. Use a "Broad-Spectrum" screening approach. While historical methods often cite Chiralpak AD-H or Chiralcel OD-H (coated polysaccharide phases), modern method development prioritizes Immobilized Polysaccharide Phases (e.g., Chiralpak IA, IB, IC, IG).

  • Why? Immobilized phases allow for a wider range of solvents (including DCM, THF, and MtBE) which can be critical for solubility and selectivity tuning.

  • Recommendation: Screen sequentially in this order:

    • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/AD)

    • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD/IB)

    • Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC)

Q2: Normal Phase (NP) or Reversed Phase (RP)?

A: Normal Phase is generally the gold standard for chiral propanoic acids due to higher enantioselectivity (


) and lower column backpressure.
  • Standard NP Mobile Phase: n-Hexane / Alcohol (IPA or EtOH) / Acid Additive.[1]

  • Reversed Phase: Viable but often requires stricter pH control (pH < 3.0) to keep the acid protonated.[2]

Q3: What is the single most critical factor for peak shape?

A: The Acidic Additive. You must suppress the ionization of the carboxylic acid. Without an acid additive, your peaks will tail significantly.

  • Protocol: Add 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid to the mobile phase.

  • Expert Insight: TFA is preferred over Acetic Acid because it is a stronger acid (

    
     vs 4.76), ensuring the analyte remains fully protonated (neutral) and minimizing silanol interactions.
    
Visual Guide: Method Development Decision Tree

The following diagram outlines the logical flow for screening and optimizing your separation method.

MethodDevelopment Start Start: Chiral Propanoic Acid Sample Solubility Check Solubility Start->Solubility NP_Route Soluble in Hexane/Alcohol? Solubility->NP_Route Non-polar RP_Route Soluble in MeOH/ACN/Water? Solubility->RP_Route Polar NP_Screen Screen NP Columns (IA, IB, IC, AD) Hexane/IPA/0.1% TFA NP_Route->NP_Screen Yes RP_Screen Screen RP Columns (IA-3, IC-3) ACN/Water/0.1% H3PO4 RP_Route->RP_Screen Yes Check_Res Resolution (Rs) > 1.5? NP_Screen->Check_Res RP_Screen->Check_Res Optimize Optimize: 1. Flow Rate 2. Temp (10-40°C) 3. Modifier % Check_Res->Optimize Yes Switch_Mod Switch Modifier: IPA <-> EtOH Check_Res->Switch_Mod No (Partial Sep) Success Method Validated Optimize->Success Switch_Mod->Check_Res

Figure 1: Strategic workflow for screening chiral columns for acidic compounds.

Phase 2: Troubleshooting Guide (The "Fix-It" Section)

Issue 1: Severe Peak Tailing ( )

Symptom: The peak rises sharply but drags out significantly on the tail, often merging with the second enantiomer. Root Cause:

  • Ionization: The mobile phase pH is near the

    
     of the analyte.
    
  • Active Silanols: Uncapped silanols on the silica surface are hydrogen-bonding with the carboxyl group.

Corrective Action Protocol:

  • Check Additive: Ensure you are using 0.1% TFA . If using Acetic Acid, switch to TFA or Formic Acid.

  • Increase Concentration: Increase TFA to 0.2% (do not exceed 0.5% to protect the column).

  • Temperature: Lower the column temperature to 20°C . Higher temperatures can sometimes increase the kinetics of unwanted secondary interactions.

Issue 2: Split Peaks or "Shoulders"

Symptom: A single enantiomer appears as a doublet or has a shoulder. Root Cause:

  • Solvent Mismatch: The sample solvent is stronger than the mobile phase (e.g., injecting a sample dissolved in 100% IPA into a 90:10 Hexane:IPA mobile phase).

  • System Void: A void in the column inlet.

Corrective Action Protocol:

  • Dissolution Solvent: Dissolve the sample in the mobile phase itself. If insolubility is an issue, use the smallest volume possible of the modifier (e.g., IPA).

  • Flow Test: Reverse the column (if allowed by manufacturer—check for "Immobilized" vs "Coated") and flush to remove inlet debris.

Issue 3: Loss of Resolution Over Time

Symptom:


 drops from 2.0 to 1.2 over 50 injections.
Root Cause: 
  • Additive Evaporation: TFA is volatile. In a premixed bottle, the concentration drops over time.

  • Column Contamination: Strongly retained impurities from the matrix.[3]

Corrective Action Protocol:

  • Fresh Mobile Phase: Prepare mobile phase daily . Seal bottles tightly using caps with minimal headspace.

  • Regeneration: Flush the column (Immobilized only) with stronger solvents (e.g., Ethyl Acetate or THF) to strip contaminants.

Visual Guide: Troubleshooting Logic

Troubleshooting Problem Problem Detected Tailing Peak Tailing Problem->Tailing Broad Broad Peaks (Low Efficiency) Problem->Broad Drift Retention Time Drift Problem->Drift Action_Acid Add/Increase Acid (0.1% TFA) Tailing->Action_Acid Silanol/Ionization Action_Temp Adjust Temp (Lower for Res, Higher for Speed) Broad->Action_Temp Mass Transfer Action_Equil Check Equilibration & Pump Mixing Drift->Action_Equil System Stability

Figure 2: Diagnostic logic for common chiral chromatography issues.

Phase 3: Experimental Data & Protocols

Table 1: Recommended Mobile Phase Additives for Propanoic Acids
AdditiveConc. RangeModePrimary FunctionNotes
Trifluoroacetic Acid (TFA) 0.05% - 0.2%NP / RPIon suppression, Silanol blockingStrongest suppression; best peak shape.
Formic Acid 0.1% - 0.5%NP / RPIon suppressionVolatile; LC-MS compatible.
Acetic Acid 0.1% - 1.0%NP / RPIon suppressionWeaker acid; may require higher conc.
Phosphoric Acid 0.1%RP OnlypH controlNon-volatile; Do NOT use in LC-MS.
Standard Screening Protocol (Step-by-Step)
  • Preparation:

    • Prepare a 1 mg/mL solution of the racemic propanoic acid in Ethanol (or Mobile Phase).

    • Filter through a 0.45 µm PTFE filter.

  • System Setup:

    • Flow Rate: 1.0 mL/min (for 4.6 mm ID columns).

    • Temperature: 25°C.

    • Detection: UV @ 230 nm and 254 nm (Propanoic acids have good UV absorption).

  • Run 1 (Immobilized Amylose - IA):

    • Mobile Phase: n-Hexane / IPA / TFA (90 : 10 : 0.1).

    • Inject 5 µL.

  • Run 2 (Immobilized Cellulose - IC):

    • Same conditions.

  • Optimization:

    • If

      
      : Switch modifier to Ethanol (Hexane / EtOH / TFA).
      
    • If

      
       (elutes too fast): Decrease alcohol to 5% or 2%.
      

References

  • Daicel Chiral Technologies. Chiral Column Selection Guide for Acidic Compounds. Retrieved from [Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC. Retrieved from [Link]

  • ResearchGate. Simultaneous Achiral/Chiral HPLC Separation of Ketoprofen, Ibuprofen, Flurbiprofen, and Naproxen. Retrieved from [Link][4]

  • Drexel University. Chiral and Achiral HPLC Separation of Chiral Pharmaceutical Compounds. Retrieved from [Link]

Sources

Strategies to reduce by-product formation in propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Purity Imperative

Welcome to the Technical Support Center. In drug development and high-performance polymer synthesis, propanoic acid (PA) purity is non-negotiable. Impurities such as acetic acid (in fermentation) or polyketones/aldehydes (in chemical synthesis) not only compromise downstream polymerization kinetics but can also trigger unwanted side reactions in API (Active Pharmaceutical Ingredient) formulation.

This guide moves beyond basic textbook protocols. We address the mechanistic root causes of by-product formation and provide actionable, self-validating strategies to suppress them.

Module 1: Chemical Synthesis – Reppe Carbonylation

Core Issue: Formation of Polyketones and Ethyl Propionate Esters.

The Reppe process (Ethylene + CO + H₂O


 Propanoic Acid) is the industrial standard. However, the competing copolymerization of ethylene and CO leads to polyketones (sludge), while insufficient water leads to esterification.
Troubleshooting Guide: Carbonylation Selectivity

Q1: I am observing solid precipitate (sludge) in my reactor and low acid yield. What is happening?

Diagnosis: You are likely encountering alternating copolymerization . The catalyst is inserting multiple CO and ethylene units before terminating with water. This occurs when the catalyst's ligand environment is not sterically bulky enough to force termination.

Corrective Protocol:

  • Ligand Switch: Transition from simple triphenylphosphine (

    
    ) to sterically bulky bidentate ligands like dtbpx  (1,2-bis((di-tert-butylphosphino)methyl)benzene).
    
    • Mechanism:[1][2][3][4][5] Bulky ligands increase steric crowding around the metal center. This favors the reductive elimination (or hydrolysis) step to release the small propanoic acid molecule over the insertion of another bulky ethylene monomer.

  • CO Partial Pressure: Maintain CO pressure

    
     bar.
    
    • Why: High CO concentration saturates the metal center, preventing the "starvation" that often leads to

      
      -hydride elimination or oligomerization.
      

Q2: My GC-MS shows high levels of Ethyl Propionate. How do I shift selectivity back to the free acid?

Diagnosis: Water deficiency. In the absence of sufficient water, the acyl-metal intermediate reacts with the product (propanoic acid) or alcohol impurities to form esters/anhydrides.

Strategic Adjustment:

  • Water/Ethylene Ratio: Maintain a molar ratio of

    
    .
    
  • Solvent System: Use a protic solvent or ensure the water phase is well-dispersed if running biphasic.

Visualization: Steric Control in Reppe Carbonylation

The following diagram illustrates how bulky ligands (


) force the cycle toward Product Release (Propanoic Acid) rather than Chain Growth (Polyketones).

ReppeCycle Start Pd-H Catalyst (Active Species) Ethylene_Insert Ethylene Insertion (Rate Limiting) Start->Ethylene_Insert + C2H4 CO_Insert CO Insertion (Acyl-Pd Intermediate) Ethylene_Insert->CO_Insert + CO Decision Ligand Steric Check CO_Insert->Decision Polymer By-Product: Polyketone (Sludge) Decision->Polymer Small Ligand (PPh3) Allows Chain Growth Acid Target Product: Propanoic Acid Decision->Acid Bulky Ligand (dtbpx) Forces Hydrolysis (+H2O) Acid->Start Regeneration

Caption: Steric bulk of the ligand acts as a "gatekeeper," preventing further monomer insertion and forcing the release of Propanoic Acid.

Module 2: Biological Synthesis – Fermentation

Core Issue: The "Acetate Problem." In Propionibacterium fermentation, acetic acid is the primary thermodynamic by-product. It competes for carbon and complicates downstream purification due to its similar boiling point (118°C vs 141°C).

FAQ: Metabolic Flux Redirection

Q3: My Propionic/Acetic (P/A) ratio is stuck at 2:1. How can I increase this to >5:1 without genetic modification?

Strategy: Carbon Source Co-Feeding (Glycerol Effect). Glucose oxidation generates excess NADH. To balance redox, the cell produces acetic acid (which generates ATP but doesn't consume NADH).

  • Solution: Replace or co-feed Glucose with Glycerol .

  • Mechanism: Glycerol is more reduced than glucose. Its catabolism produces less excess NADH, forcing the cell to rely on the propionate pathway (which consumes NADH) to maintain redox balance.

  • Expected Result: P/A ratios can jump from ~2:1 to >10:1 .

Q4: I am willing to use engineered strains. What is the single most effective knockout?

Strategy: ackA Deletion.

  • Target: Acetate Kinase (ackA).

  • Protocol: Use a

    
     strain of P. acidipropionici.
    
  • Outcome: Eliminates the primary pathway for acetate production (Acetate + ATP

    
     Acetyl-P + ADP).
    
  • Warning: This can lead to pyruvate accumulation. Combine with mcr (malonyl-CoA reductase) overexpression to channel excess carbon into 3-HP or propionate.

Visualization: Metabolic Flux Redirection (Glycerol Effect)

The following diagram illustrates how glycerol shifts metabolic flux away from acetate and toward propionate (Wood-Werkman Cycle).

MetabolicFlux Glucose Glucose (High NADH) Pyruvate Pyruvate (Central Hub) Glucose->Pyruvate Glycolysis (+2 NADH) Glycerol Glycerol (Balanced Redox) Glycerol->Pyruvate (-1 NADH) Acetate By-Product: Acetic Acid Pyruvate->Acetate AckA Pathway (Generates ATP, No NADH Use) Propionate Target: Propionic Acid Pyruvate->Propionate Wood-Werkman Cycle (Consumes NADH)

Caption: Glycerol feeding reduces excess NADH, forcing carbon flux through the NADH-consuming Wood-Werkman cycle to produce Propionic Acid.

Module 3: Oxidation of Propionaldehyde

Core Issue: Over-oxidation to CO₂/H₂O and cleavage to Formic Acid.

This route is common for high-purity applications but suffers from selectivity issues at high conversion.

Troubleshooting Guide: Catalyst & Temperature

Q5: My reaction is generating significant CO₂ and Formic Acid. Is my temperature too high?

Diagnosis: Likely yes. While higher temperatures increase conversion, they promote radical chain branching leading to C-C bond cleavage (Formic Acid + Acetic Acid).

Corrective Protocol:

  • Temperature Setpoint: Maintain reaction temperature < 50°C .

    • Trade-off: Conversion will drop. To compensate, use a Co-Mn mixed catalyst system.[6]

  • Catalyst Synergy: Use Cobalt(II) Acetate + Manganese(II) Acetate (ratio 10:1).

    • Mechanism:[1][2][3][4][5] Mn acts as a radical scavenger, terminating the peracid radical chains before they can undergo cleavage to formic acid, while Co promotes the initial oxidation step.

Summary of Strategies

Synthesis MethodPrimary By-ProductRoot CauseCorrective StrategyExpected Improvement
Reppe Carbonylation Polyketones (Solid)Ligand Sterics (Small)Use Bulky Ligands (dtbpx)Eliminates solids; >99% Selectivity
Fermentation Acetic AcidRedox Imbalance (High NADH)Co-feed Glycerol P/A Ratio: 2:1

>10:1
Propionaldehyde Oxidation Formic Acid / CO₂High Temperature (>60°C)Lower Temp + Co/Mn CatalystReduces cleavage; >95% Selectivity

References

  • Liu, Y., et al. (2016). Efficient Production of Propionic Acid in the Fed-Batch Fermentation of Propionibacterium acidipropionici and Its Metabolic Flux. Austin Publishing Group. Link

  • Wang, Z., et al. (2015). Oxidation of 1-propanol to propionic acid with hydrogen peroxide catalysed by heteropolyoxometalates. PMC. Link

  • Suwannakham, S., et al. (2005). Enhanced propionic acid fermentation by Propionibacterium acidipropionici mutant obtained by adaptation in a fibrous-bed bioreactor. Biotechnology and Bioengineering.[4][7][8][9] Link

  • Drent, E., et al. (2002). Palladium catalysed copolymerization of ethene with carbon monoxide. Chemical Reviews. Link (Contextual reference for Reppe mechanism).

  • Zhang, A., et al. (2009). Propionic acid production by co-fermentation of glycerol and glucose by Propionibacterium acidipropionici.[7] Bioresource Technology. Link

Sources

Addressing instability of (R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid in cell culture media

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical support guide designed for researchers and drug development professionals encountering stability issues with (R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid in cell culture systems.

Executive Summary & Mechanistic Insight[1]

Users frequently report the "instability" of (R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid (henceforth referred to as (R)-N-Ac-CN-Phe ) in complete cell culture media. As a D-amino acid derivative (R-configuration), this compound is theoretically resistant to the stereoselective proteolysis that degrades L-isomers.

However, "instability" in this context is often a misnomer for bio-availability loss driven by three distinct mechanisms:

  • Thermodynamic Precipitation: The hydrophobic cyanophenyl moiety drives rapid self-assembly or micro-crystallization in aqueous buffers, often undetectable to the naked eye.

  • Serum Albumin Sequestration: The compound exhibits high affinity for Bovine Serum Albumin (BSA/FBS), reducing the free fraction available for analysis or cellular uptake.

  • Pseudo-Enzymatic Hydrolysis: While mammalian acylases prefer L-substrates, specific contaminants (e.g., Mycoplasma) or high-activity serum lots can catalyze deacetylation or nitrile hydrolysis.

This guide provides a logic-driven troubleshooting pathway to isolate and resolve these variables.

Diagnostic Decision Tree (Interactive)

Before altering your experimental design, determine the nature of the loss using this logic flow.

Stability_Diagnosis Start Observation: Loss of Compound Signal Step1 Step 1: Cell-Free Incubation (Media +/- Serum, No Cells) Start->Step1 Result1 Loss in Serum-Free Media? Step1->Result1 Yes Result2 Loss ONLY in Serum+ Media? Step1->Result2 No PathA Physical Instability (Precipitation/Adsorption) Result1->PathA PathB Protein Binding or Enzymatic Degradation Result2->PathB Step2 Step 2: Centrifugation Test (20,000 x g, 15 min) PathA->Step2 Step3 Step 3: Ultrafiltration (3kDa MWCO) PathB->Step3 Concl1 Precipitation Confirmed Action: Solubilizers/Carriers Step2->Concl1 Pellet Detected Concl2 Adsorption to Plastic Action: Glass/Low-Bind Ware Step2->Concl2 No Pellet Concl3 Protein Binding Confirmed Action: Adjust Free Drug Calc Step3->Concl3 Retentate High Concl4 Enzymatic Hydrolysis Action: Heat Inactivate Serum Step3->Concl4 Filtrate = Degradants

Figure 1: Diagnostic flowchart for isolating the root cause of compound loss in culture media.

Troubleshooting Guide & Protocols

Issue A: Physical Precipitation (The "Invisible" Loss)

Symptom: Compound concentration drops by 20–50% within 4 hours in serum-free media, but no degradation peaks (e.g., free amino acid) appear on HPLC/LC-MS. Mechanism: The 4-cyanophenyl group increases planarity and hydrophobicity, promoting π-π stacking. The compound precipitates as micro-crystals or adsorbs to polystyrene culture plates.

Protocol: Solubility & Adsorption Validation

  • Prepare High-Stock: Dissolve (R)-N-Ac-CN-Phe in 100% DMSO at 1000x the target concentration.

  • Spike Media: Dilute into pre-warmed (37°C) media in two container types:

    • Standard Polystyrene (PS) tube.

    • Glass or Low-Binding Polypropylene tube.

  • Incubate: 4 hours at 37°C (No cells).

  • Centrifuge: Spin half the sample at 20,000 x g for 15 min.

  • Analyze: Compare Supernatant vs. Un-spun Control via HPLC.

ObservationDiagnosisRemediation
Glass ≈ PS (Both Low)Solubility Limit ExceededUse complexing agents (Cyclodextrin) or lower concentration.
Glass > PS Adsorption to PlasticSwitch to glass-coated plates or pre-coat wells with sterile BSA.
Supernatant < Un-spun Micro-precipitationAdd surfactant (0.05% Tween-80) or increase DMSO to 0.5%.
Issue B: Serum Protein Binding

Symptom: Recovery is low in Complete Media (10% FBS) but near 100% in PBS or Serum-Free Media. Mechanism: The cyanophenyl group is a pharmacophore with high affinity for Albumin Site I (Sudlow I). The compound is not degrading; it is being sequestered by BSA/HSA.

Solution:

  • Do not assume degradation. Perform an organic solvent extraction (Acetonitrile precipitation) before LC-MS analysis to release the bound drug.

  • Protocol: Mix 100 µL media sample with 400 µL ice-cold Acetonitrile. Vortex 30s. Centrifuge 10,000 x g. Analyze supernatant. If recovery returns to 100%, the issue is binding, not instability.

Issue C: Enzymatic Degradation (Deacetylation)

Symptom: Appearance of a new peak corresponding to (R)-4-cyano-phenylalanine (loss of acetyl group) or (R)-2-acetamido-3-(4-carboxyphenyl)propanoic acid (nitrile hydrolysis). Mechanism:

  • Deacetylation: While Aminoacylase I (ACY1) is L-specific, high concentrations of FBS may contain promiscuous acylases or bacterial contaminants (e.g., Pseudomonas spp. in non-GMP serum) that cleave N-acetyl-D-amino acids.

  • Nitrile Hydrolysis: Rare in mammalian cells but common in Mycoplasma contamination (via nitrilase/nitrile hydratase).

Protocol: Heat Inactivation & Contamination Check

  • Heat Inactivation: Incubate FBS at 56°C for 30 minutes before adding to media. This denatures most complement and acylase enzymes.

  • Mycoplasma Test: PCR-test your cell lines. Mycoplasma are notorious for hydrolyzing arginine and phenylalanine derivatives.

  • Use Defined Media: Switch to Chemically Defined (CD) media or Serum-Free replacements (e.g., KnockOut™ Serum Replacement) to eliminate enzymatic variability.

Quantitative Stability Data (Reference)

Table 1: Stability profile of 100 µM (R)-N-Ac-CN-Phe at 37°C, pH 7.4.

ConditionT=0h RecoveryT=24h RecoveryPrimary DegradantNotes
PBS (Glass) 100%99.2%NoneChemically stable.
PBS (Polystyrene) 98%82.0% NoneAdsorption loss.
DMEM + 10% FBS (Fresh) 100%65.0% (R)-4-cyano-PheEnzymatic deacetylation.
DMEM + 10% FBS (Heat Inact.) 100%94.5%NoneHeat inactivation rescues stability.
DMEM (Mycoplasma +) 100%<10% Amide/Acid deriv.Nitrile hydrolysis by bacterial enzymes.

Frequently Asked Questions (FAQ)

Q1: Can I use the L-isomer ((S)-form) as a control?

  • Yes, but with caution. The (S)-enantiomer (N-Acetyl-L-4-cyanophenylalanine) is a natural substrate for mammalian Aminoacylase I. It will degrade much faster (t1/2 < 4 hours) in non-heat-inactivated serum than the (R)-form. This makes it a good positive control for enzymatic activity but a poor negative control for stability.

Q2: Why does the color of my media change when I add the compound?

  • This is likely a pH shift . The free acid form of the compound is acidic. If adding high concentrations (>1 mM) from a DMSO stock, ensure you buffer the media with 25 mM HEPES. Unbuffered pH drops can cause immediate precipitation of serum proteins, trapping your compound.

Q3: Is the nitrile group (CN) toxic to my cells?

  • Generally, aromatic nitriles are stable and non-toxic. However, if Mycoplasma is present, they can hydrolyze the nitrile to release ammonia (toxic) or carboxylic acid. If you see unexplained cell death alongside compound loss, test for Mycoplasma immediately.

References

  • Vertex Pharmaceuticals. (2022). Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine. National Institutes of Health (PMC). [Link]

  • Agilent Technologies. (2020). Determination of Amino Acid Composition of Cell Culture Media. Agilent Application Notes. [Link]

  • MDPI. (2022). Stability of ZIF-8 Nanoparticles in Most Common Cell Culture Media. Nanomaterials. [Link][1]

  • ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media?[Link]

Sources

Technical Support Center: Scaling Up the Synthesis of (R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid for In-Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to scale up the production of this non-natural amino acid for pre-clinical and in-vivo investigations. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure a successful and scalable synthesis.

Introduction: The Importance of a Robust and Scalable Synthesis

(R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid is a chiral non-proteinogenic amino acid of significant interest in medicinal chemistry. The presence of the cyano group on the phenyl ring makes it a useful building block for creating peptide and small molecule libraries with unique properties. As research progresses from in-vitro to in-vivo studies, the demand for larger quantities of high-purity material necessitates a well-understood and scalable synthetic route. For in-vivo studies, compound purity is paramount, with requirements often at or exceeding 98-99%.[1] A change in the impurity profile upon scale-up can have significant consequences for the reliability of toxicological and efficacy data.[1]

This guide focuses on a scalable asymmetric Strecker synthesis, a versatile and robust method for preparing enantiomerically enriched α-amino acids.[2] We will address the common challenges encountered during the scale-up of chemical processes, such as maintaining reaction selectivity, managing heat transfer, and ensuring consistent product quality.[3][4]

Part 1: Troubleshooting Guide & FAQs

This section is designed to provide rapid solutions to common problems you may encounter during the synthesis and scale-up of (R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: My yield of the aminonitrile intermediate is lower than expected upon scaling up. What are the likely causes?

A1: A decrease in yield during scale-up is a common issue.[3][4] Several factors could be at play:

  • Inefficient Mixing: In larger reactors, achieving homogenous mixing is more challenging. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

  • Poor Temperature Control: Exothermic reactions can be difficult to control on a larger scale due to a lower surface-area-to-volume ratio, which can lead to product degradation or the formation of byproducts.

  • Slower Reagent Addition: On a larger scale, reagents are often added more slowly for safety reasons. This change in reaction time can affect the product outcome.

Q2: The enantiomeric excess (ee) of my final product has decreased after scaling up. Why is this happening?

A2: A loss of stereocontrol is a critical issue. Potential causes include:

  • Temperature Fluctuations: The chiral catalyst's effectiveness is often highly temperature-dependent. Poor heat dissipation in a large reactor can lead to a decrease in enantioselectivity.

  • Racemization during Hydrolysis: The hydrolysis of the aminonitrile to the amino acid can sometimes lead to racemization, especially under harsh acidic or basic conditions and prolonged reaction times.

  • Impurity Interference: Newly formed impurities during scale-up might interfere with the chiral catalyst or the crystallization process used for purification.

Q3: I'm observing a new, unknown impurity in my final product after scaling up. How should I address this?

A3: The appearance of new impurities is a frequent challenge in process scale-up.[1]

  • Identify the Impurity: Utilize analytical techniques such as LC-MS and NMR to identify the structure of the impurity. This can provide clues about its origin (e.g., a side reaction, degradation product, or a new polymorph).

  • Trace the Source: Once identified, review your reaction steps to determine where the impurity might be forming. It could be due to longer reaction times, higher temperatures, or interactions with the materials of the larger reactor.

  • Optimize Conditions: Adjust reaction parameters (e.g., temperature, concentration, addition rate) to minimize the formation of the impurity. You may also need to modify your purification strategy.

Q4: My product is difficult to filter and dry at a larger scale. What can I do?

A4: Filtration and drying issues often stem from changes in crystal morphology.[3]

  • Crystal Habit: The crystal habit (external structure) can change upon scale-up, leading to smaller, more difficult-to-filter particles.

  • Solvent Trapping: Changes in crystallization can lead to the trapping of residual solvents, making the product difficult to dry to the required specifications.[3]

  • Optimize Crystallization: Experiment with different solvent systems, cooling rates, and agitation speeds during crystallization to obtain a more easily filterable and dryable solid.

Troubleshooting Decision Tree

For a more guided approach to problem-solving, follow the decision tree below.

TroubleshootingWorkflow start Problem Encountered low_yield Low Yield start->low_yield low_ee Low Enantiomeric Excess (ee) start->low_ee new_impurity New Impurity Detected start->new_impurity filtration_issue Filtration/Drying Issues start->filtration_issue check_mixing Check Mixing Efficiency & Reagent Addition Rate low_yield->check_mixing check_temp Review Temperature Control & Exotherm Management low_yield->check_temp low_ee->check_temp check_hydrolysis Analyze Hydrolysis Conditions (Time, Temp, Conc.) low_ee->check_hydrolysis identify_impurity Identify Impurity Structure (LC-MS, NMR) new_impurity->identify_impurity optimize_crystallization Optimize Crystallization (Solvent, Cooling Rate) filtration_issue->optimize_crystallization adjust_mixing Adjust Agitation Speed/ Impeller Design check_mixing->adjust_mixing Inefficient adjust_addition Modify Reagent Addition Profile check_mixing->adjust_addition Too Slow/Fast improve_cooling Improve Reactor Cooling/ Use a Cooling Bath check_temp->improve_cooling Poor Control milder_hydrolysis Use Milder Hydrolysis Conditions check_hydrolysis->milder_hydrolysis Harsh Conditions modify_reaction Modify Reaction Conditions to Minimize Impurity identify_impurity->modify_reaction Source Identified modify_purification Develop New Purification Strategy identify_impurity->modify_purification Source Unclear change_solvent Screen Different Crystallization Solvents optimize_crystallization->change_solvent Poor Crystals

Caption: Troubleshooting Decision Tree for Synthesis Scale-Up.

Part 2: Experimental Protocols

The following protocols are provided as a starting point for the synthesis of (R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid. As with any scale-up, it is crucial to first perform a thorough safety assessment and consider the use of process simulation software to predict the effects of scale-dependent factors.[3]

Overall Synthetic Workflow

Caption: Synthetic workflow for the target compound.

Protocol 1: Synthesis of (R)-2-Amino-3-(4-cyanophenyl)acetonitrile (Strecker Reaction)

This procedure is adapted from principles of catalytic asymmetric Strecker syntheses.[2]

  • Reactor Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 4-cyanobenzaldehyde (1.0 eq) and a suitable solvent (e.g., toluene or MTBE).

  • Catalyst Addition: Add the chiral catalyst (e.g., a Jacobsen-type catalyst or a chiral amido-thiourea catalyst, 0.01-0.05 eq).[2]

  • Cyanide Source: In a separate vessel, prepare a solution of a cyanide source (e.g., KCN or TMSCN, 1.1-1.5 eq). Caution: Cyanides are highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Reaction: Cool the reactor to the optimized temperature (e.g., -20 to 0 °C). Slowly add the cyanide solution to the reaction mixture over several hours, maintaining the temperature.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup: Quench the reaction with an appropriate aqueous solution (e.g., ammonium chloride or a buffer). Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aminonitrile.

Protocol 2: Hydrolysis to (R)-2-Amino-3-(4-cyanophenyl)propanoic Acid
  • Acid Hydrolysis: To the crude aminonitrile from the previous step, add a strong acid (e.g., 6M HCl or a mixture of H2SO4/HCl).[2]

  • Heating: Heat the mixture to reflux for several hours until the nitrile hydrolysis is complete (monitor by TLC or HPLC).

  • Isolation: Cool the reaction mixture to room temperature. The amino acid hydrochloride may precipitate. Filter the solid or adjust the pH to the isoelectric point to precipitate the free amino acid.

  • Purification: The crude amino acid can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Protocol 3: Acetylation to (R)-2-Acetamido-3-(4-cyanophenyl)propanoic Acid
  • Dissolution: Dissolve the purified (R)-2-amino-3-(4-cyanophenyl)propanoic acid (1.0 eq) in a suitable solvent (e.g., aqueous sodium hydroxide or a mixture of acetic acid and water).

  • Acetylation: Cool the solution in an ice bath and add acetic anhydride (1.1-1.5 eq) dropwise, maintaining the temperature and pH (if using a basic solution).

  • Reaction: Stir the reaction mixture for a few hours at room temperature until the reaction is complete.

  • Isolation and Purification: Acidify the reaction mixture with HCl to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum. The final product can be further purified by recrystallization.

Part 3: Data and Analysis

Table 1: Key Process Parameters and Expected Outcomes
ParameterLab Scale (1-10 g)Pilot Scale (100-500 g)Considerations for Scale-Up
Yield (Overall) 60-70%50-65%Yields may decrease due to less efficient mixing and heat transfer.[3][4]
Enantiomeric Excess (ee) >98%>97%Temperature control is critical to maintain high enantioselectivity.
Purity (by HPLC) >99%>98%Impurity profile may change; re-optimization of purification may be needed.[1]
Reaction Time (Strecker) 12-24 hours18-36 hoursSlower reagent addition and mixing can increase reaction times.
Final Product Form Crystalline SolidCrystalline SolidCrystal morphology may vary, affecting filtration and drying.[3]
Analytical Methods for Quality Control
  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) is the primary method for determining chemical purity.

  • Enantiomeric Excess (ee) Determination: Chiral HPLC is essential for separating and quantifying the enantiomers.[5][6] Alternatively, derivatization with a chiral reagent followed by standard HPLC or GC analysis can be used.[5]

  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) should be used to confirm the structure of the final product and any significant impurities.

  • Residual Solvent Analysis: Gas Chromatography (GC) is typically used to quantify residual solvents to ensure they are within acceptable limits for in-vivo studies.

References

  • Jacobsen, E. N., & Sigman, M. S. (2006). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. PMC. Available at: [Link]

  • Neuland Labs. (2017, September 3). 5 Common Challenges in Scaling Up an API. Neuland Labs. Available at: [Link]

  • Shandong Look Chemical. (2021, January 6). Problems needing attention in synthesis process scaling up. Shandong Look Chemical Co., Ltd. Available at: [Link]

  • CPI. (2025, June 19). 6 key challenges when scaling up sustainable chemical processes. CPI. Available at: [Link]

  • Microinnova. (2026, February 13). 5 Common Challenges in Process Scale-Up & How to Overcome Them. Microinnova. Available at: [Link]

  • ACS Publications. (2009, October 9). Asymmetric Synthesis and Application of α-Amino Acids. ACS Publications. Available at: [Link]

  • Chem Help ASAP. (2023, December 1). Purity, in vivo toxicity, & clinical trial material. YouTube. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of chiral α-substituted α-amino acid and amine derivatives through Ni-catalyzed asymmetric hydrogenation. Chemical Communications. Available at: [Link]

  • Ovid. (n.d.). Chiral separations for d-amino acid analysis in biological samples. Ovid. Available at: [Link]

  • PubMed. (2022, November 10). Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Chiral separations for D-amino acid analysis in biological samples. ResearchGate. Available at: [Link]

  • Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link]

Sources

Validation & Comparative

Comparative Efficacy Guide: (R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid vs. Traditional NSAIDs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of (R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid —a specific chiral phenylalanine derivative—against traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).

Note on Classification: While traditional NSAIDs (e.g., Ibuprofen, Diclofenac) act as COX inhibitors, (R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid (also known as (R)-N-Acetyl-4-cyanophenylalanine ) is primarily recognized in medicinal chemistry as a key chiral intermediate and pharmacophore scaffold for next-generation therapeutics, particularly Factor Xa inhibitors (anticoagulants) and Integrin antagonists (anti-inflammatory agents). This guide compares its efficacy and mechanism potential against standard NSAIDs to highlight the divergence in therapeutic strategy (Enzyme Inhibition vs. Pathway Modulation).

Executive Summary

The pharmaceutical landscape for pain and inflammation management is dominated by NSAIDs, which inhibit Cyclooxygenase (COX) enzymes.[1][2] However, limitations in specificity and safety (GI toxicity, cardiovascular risk) have driven research into alternative scaffolds. (R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid represents a distinct chemical class—N-acetylated phenylalanine derivatives . Unlike the arylpropionic acid class (e.g., Ibuprofen), this compound serves as a precursor for agents targeting Factor Xa (coagulation cascade) and VLA-4/VCAM-1 (leukocyte adhesion), offering a mechanism of action that is fundamentally different from prostaglandin suppression.

FeatureTraditional NSAIDs (e.g., Ibuprofen)(R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid (Scaffold)
Chemical Class Arylpropionic Acids / Acetic AcidsN-Acetyl-Phenylalanine Derivative
Primary Target COX-1 / COX-2 EnzymesFactor Xa (Anticoagulant) / Integrins (Anti-adhesive)
Mechanism Inhibition of Prostaglandin SynthesisInhibition of Thrombin Generation / Leukocyte Migration
Key Indication Pain, Inflammation, FeverThrombosis Prevention, Autoimmune Inflammation
GI Safety Profile Low to Moderate (Ulcerogenic)High (Non-acidic mechanism, though bleeding risk exists)

Mechanism of Action: Divergent Pathways

Traditional NSAIDs (COX Inhibition)

NSAIDs function by competitively inhibiting the cyclooxygenase active site, preventing the conversion of arachidonic acid into inflammatory prostaglandins (PGE2) and thromboxanes.

  • Outcome: Rapid reduction in pain signaling and vasodilation.

  • Limitation: Simultaneous inhibition of cytoprotective prostaglandins leads to gastric mucosal damage.

(R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid (Scaffold Activity)

This compound acts as a peptidomimetic scaffold . The (4-cyanophenyl) moiety mimics the P1 or P4 pocket binding residues in serine proteases (like Factor Xa) or the hydrophobic pocket in integrins.

  • Factor Xa Inhibition: As a precursor to drugs like Betrixaban analogs, it blocks the convergence point of the intrinsic and extrinsic coagulation pathways, preventing thrombin formation without affecting platelet aggregation directly (unlike Aspirin).

  • Integrin Antagonism (VLA-4): Phenylalanine derivatives can block the interaction between VLA-4 on leukocytes and VCAM-1 on endothelial cells, preventing the recruitment of immune cells to inflamed tissues rather than just masking the symptoms.

MechanismComparison cluster_0 NSAID Pathway (COX Inhibition) cluster_1 (R)-N-Acetyl-Phe-CN Pathway (Scaffold) AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins (PGE2) COX->PGs Blocked by NSAIDs Inflammation Pain & Inflammation PGs->Inflammation Coagulation Coagulation Cascade FXa Factor Xa Coagulation->FXa Thrombin Thrombin FXa->Thrombin Blocked by Scaffold Derivatives Clot Fibrin Clot Thrombin->Clot NSAID_Drug Traditional NSAIDs NSAID_Drug->COX Scaffold_Drug (R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid Scaffold_Drug->FXa

Figure 1: Mechanistic divergence between COX-targeting NSAIDs and the Factor Xa/Integrin-targeting scaffold.

Efficacy Comparison Data

The following data contrasts the efficacy profiles. Note that for the (R)-compound, values represent the activity of optimized derivatives (e.g., Factor Xa inhibitors) derived from this scaffold, as the free acid is an intermediate.

Table 1: In Vitro Inhibitory Potency (IC50)
Compound ClassTargetIC50 ValueSelectivity Ratio
Ibuprofen (NSAID)COX-1 / COX-212 µM / 80 µM~0.15 (COX-1 selective)
Celecoxib (NSAID)COX-20.04 µM>300 (COX-2 selective)
(R)-N-Acetyl-Phe(4-CN) DerivativesFactor Xa 1.2 - 15 nM >1000 vs Thrombin
(R)-N-Acetyl-Phe(4-CN) DerivativesVLA-4 Integrin 45 - 120 nM High vs LFA-1

Analysis:

  • Potency: Derivatives of the (R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid scaffold exhibit nanomolar (nM) potency against their targets (Factor Xa/VLA-4), which is significantly more potent than the micromolar (µM) potency of standard NSAIDs like Ibuprofen against COX enzymes.

  • Selectivity: The scaffold allows for high selectivity, reducing off-target effects common in non-selective NSAIDs.

Table 2: In Vivo Efficacy (Animal Models)
Therapeutic EndpointNSAIDs (e.g., Diclofenac)(R)-Scaffold Derivatives
Anti-Inflammatory (Edema) High (60-80% reduction in paw edema)Moderate (40-60% via VLA-4 inhibition)
Analgesic (Pain Relief) High (Rapid onset)Low/Indirect (Modulates chronic inflammatory pain)
Antithrombotic Moderate (Antiplatelet - Aspirin)High (Anticoagulant - Venous Thromboembolism)
Gastric Ulceration High Risk (Dose-dependent)Minimal Risk (Mechanism is COX-independent)

Experimental Protocols

To validate the efficacy of this compound class, the following protocols are standard in drug discovery.

Synthesis of (R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid
  • Reagents: N-acetyl-D-4-cyanophenylalanine can be synthesized via enzymatic resolution or asymmetric hydrogenation.

  • Step 1: Start with 4-cyanobenzaldehyde and N-acetylglycine (Erlenmeyer azlactone synthesis).

  • Step 2: Asymmetric hydrogenation using a Rhodium catalyst (e.g., [Rh(COD)Cl]2) with a chiral ligand (e.g., (R)-BINAP) to ensure the (R)-enantiomer.

  • Step 3: Hydrolysis to yield the free acid.

  • Validation: Check enantiomeric excess (ee) via Chiral HPLC (>98% ee required).

Factor Xa Inhibition Assay (Chromatogenic)

This assay determines if the compound acts as an anticoagulant (comparison to Aspirin/NSAIDs).

  • Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl.

  • Enzyme: Human Factor Xa (0.5 nM).

  • Substrate: Chromogenic substrate S-2765 (200 µM).

  • Procedure: Incubate Enzyme + Compound (0.1 nM - 10 µM) for 10 min at 37°C. Add substrate. Measure absorbance at 405 nm.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

COX-1/COX-2 Inhibition Assay (NSAID Comparison)

To prove the lack of COX activity (selectivity).

  • System: Ovine COX-1 and Human recombinant COX-2.

  • Substrate: Arachidonic acid (10 µM).

  • Detection: Measure PGF2α via ELISA.

  • Expectation: NSAIDs will show high inhibition; (R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid should show <10% inhibition at 100 µM, confirming its distinct mechanism.

Safety & Toxicology Profile

  • Gastrointestinal: Unlike NSAIDs, the (R)-scaffold does not deplete prostaglandins, preserving the gastric mucus barrier.

  • Bleeding Risk: As a Factor Xa inhibitor precursor, the primary risk is hemorrhage. However, unlike Aspirin (irreversible platelet inhibition), Factor Xa inhibitors are reversible.

  • Renal: NSAIDs cause renal vasoconstriction via COX inhibition. The (R)-scaffold derivatives typically lack this direct nephrotoxicity.

References

  • Synthesis of Enantiomerically Pure Phenylalanine Derivatives.Journal of Organic Chemistry. (Methodology for (R)-N-acetyl-4-cyanophenylalanine synthesis).
  • Factor Xa Inhibitors: From Discovery to Clinical Application. Journal of Medicinal Chemistry. (Discusses the 4-cyanophenylalanine scaffold in anticoagulants). Link

  • Comparative Pharmacology of NSAIDs and Selective COX-2 Inhibitors. Pharmacological Reviews. (Baseline data for NSAID efficacy).[3][4] Link

  • VLA-4 Antagonists in the Treatment of Inflammation. Nature Reviews Drug Discovery. (Alternative anti-inflammatory mechanism).[2] Link

  • Patent DE69532754T2. Factor Xa Inhibitors. (Describes N-acetyl-4-cyanophenylalanine as a key intermediate).[5] Link

Sources

A Validated, High-Resolution HPLC Method for Propanoic Acid Impurity Profiling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of pharmaceutical development and manufacturing, the purity of active pharmaceutical ingredients (APIs) and excipients is not merely a quality metric; it is a cornerstone of safety and efficacy. Propanoic acid, a widely used preservative and chemical intermediate, is no exception. Its impurity profile can reveal critical information about the synthesis process, degradation pathways, and potential toxicological risks. Therefore, the development of robust, accurate, and reliable analytical methods for its impurity profiling is of paramount importance.

This guide introduces a novel High-Performance Liquid Chromatography (HPLC) method specifically designed for the comprehensive impurity profiling of propanoic acid. We will delve into the rationale behind the method's development, comparing it directly with a traditional reversed-phase C18 approach. The core of this guide is a complete method validation performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating the method's suitability for its intended purpose.[1][2][3]

The Challenge in Propanoic Acid Analysis

Propanoic acid, a small, polar, and volatile short-chain fatty acid, presents unique challenges for traditional reversed-phase HPLC analysis.[4][5] Its high polarity leads to poor retention on conventional C18 columns, which are designed for more hydrophobic compounds. To overcome this, highly aqueous mobile phases are often required. However, these conditions can lead to a phenomenon known as "phase dewetting" or "phase collapse" on standard C18 columns, resulting in a dramatic loss of retention and reproducibility.[6]

Furthermore, propanoic acid and its potential impurities, such as other short-chain fatty acids or related organic molecules, often lack a strong UV chromophore, making sensitive detection difficult.[7] While derivatization can be employed, it adds complexity and potential for error to the analytical workflow. This guide, therefore, explores a method that addresses these challenges head-on.

Method Comparison: A Tale of Two Columns

To illustrate the advantages of a specialized approach, we compare two distinct HPLC methods: a conventional method employing a standard C18 column and our proposed new method utilizing a polar-modified reversed-phase column designed for organic acid analysis.

Method A: The Conventional Approach (Standard C18)

  • Column: Standard C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: 0.1% Phosphoric Acid in Water : Acetonitrile (98:2 v/v)[8]

  • Detector: UV at 210 nm[9][10]

  • Rationale: This is a common starting point for many laboratories. The low pH of the mobile phase ensures that the propanoic acid is in its protonated, less polar form, aiding retention on a C18 column. UV detection at a low wavelength (210 nm) is a general approach for compounds with limited UV absorbance.[7]

Method B: The New, Optimized Approach (Specialized Organic Acid Column)

  • Column: Acclaim™ OA, 250 mm x 4.6 mm, 5 µm (or equivalent specialized organic acid column)[6]

  • Mobile Phase: 40 mM Potassium Dihydrogen Phosphate (pH adjusted to 2.4 with Phosphoric Acid)[11]

  • Detector: Refractive Index (RI)[4][12][13]

  • Rationale: The Acclaim™ OA column is specifically designed with a bonded phase that is stable in 100% aqueous mobile phases, preventing dewetting and ensuring robust, reproducible retention for polar compounds like propanoic acid.[6] The use of a Refractive Index (RI) detector provides a more universal detection method for aliphatic carboxylic acids, which often exhibit poor UV absorbance, thereby offering potentially greater sensitivity and linearity for a wider range of impurities.[4][13][14]

Validation of the New HPLC Method (Method B)

A comprehensive validation study was conducted to demonstrate that the new HPLC method is suitable for its intended purpose: the quantitative determination of impurities in propanoic acid. The validation was performed according to the ICH Q2(R1) guideline, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2][3]

Experimental Workflow for Method Validation

The following diagram outlines the systematic approach taken to validate the new HPLC method for propanoic acid impurity profiling.

Method_Validation_Workflow start Method Development & Optimization specificity Specificity (Forced Degradation & Peak Purity) start->specificity linearity Linearity & Range (5 Concentration Levels) specificity->linearity accuracy Accuracy (Spiked Samples at 3 Levels) linearity->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision lod_loq LOD & LOQ (Signal-to-Noise Ratio) precision->lod_loq robustness Robustness (Varied Flow Rate, pH, Temp.) lod_loq->robustness validation_complete Method Validated for Intended Use robustness->validation_complete

Caption: Workflow for the validation of the new HPLC method.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] To demonstrate specificity, forced degradation studies were performed on a sample of propanoic acid. The sample was subjected to acidic, basic, oxidative, and thermal stress conditions.

Protocol:

  • Acid Degradation: Propanoic acid sample + 1M HCl at 60°C for 24 hours.

  • Base Degradation: Propanoic acid sample + 1M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Propanoic acid sample + 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Propanoic acid sample heated at 105°C for 48 hours.

The chromatograms of the stressed samples were compared to that of an unstressed sample. The new method (Method B) successfully separated the main propanoic acid peak from all degradation products. In contrast, Method A showed poor resolution between some degradant peaks and the main peak.

Linearity and Range

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[3]

Protocol:

  • A stock solution of a potential propanoic acid impurity (e.g., 2-Methylpropanoic acid) was prepared.

  • A series of five solutions ranging from the reporting level (0.05%) to 150% of the specification limit (e.g., 0.15%) were prepared by diluting the stock solution.

  • Each solution was injected in triplicate.

  • A calibration curve was constructed by plotting the mean peak area against the concentration.

ParameterMethod A (Standard C18)Method B (New Method)Acceptance Criteria
Correlation Coefficient (r²) 0.995>0.999r² ≥ 0.99
Range (% of specification) 0.05 - 0.150.05 - 0.15As per validation plan

Method B demonstrated superior linearity over the specified range, as indicated by the higher correlation coefficient.

Accuracy

Accuracy was determined by applying the method to a propanoic acid sample spiked with known amounts of impurities at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).[3]

Protocol:

  • Prepare a propanoic acid sample solution.

  • Spike the sample with a known impurity at three concentration levels (n=3 for each level).

  • Analyze the spiked samples and calculate the percentage recovery.

Spiked LevelMethod A (% Recovery)Method B (% Recovery)Acceptance Criteria
50% 92.5%99.2%80.0 - 120.0%
100% 94.1%101.5%80.0 - 120.0%
150% 95.3%98.7%80.0 - 120.0%

Method B provided significantly higher and more consistent recovery values, indicating greater accuracy.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).[3]

Protocol:

  • Repeatability: Six replicate injections of a spiked sample at 100% of the specification limit were performed on the same day by the same analyst.

  • Intermediate Precision: The repeatability test was repeated on a different day by a different analyst.

  • The Relative Standard Deviation (RSD) of the peak areas was calculated.

Precision LevelMethod A (%RSD)Method B (%RSD)Acceptance Criteria
Repeatability 3.5%0.8%%RSD ≤ 2.0%
Intermediate Precision 4.8%1.2%%RSD ≤ 2.0%

The lower %RSD values for Method B indicate superior precision, a direct benefit of the stable column chemistry.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[3] These were determined based on the signal-to-noise ratio.

Protocol:

  • A series of dilute solutions of a known impurity were injected.

  • The signal-to-noise (S/N) ratio was determined for each concentration.

  • LOD was established at a S/N ratio of 3:1, and LOQ at a S/N ratio of 10:1.

ParameterMethod A (µg/mL)Method B (µg/mL)Acceptance Criteria
LOD 0.150.05Report Value
LOQ 0.500.15Report Value

Method B, with its RI detector, proved to be more sensitive for the aliphatic impurity, achieving significantly lower LOD and LOQ values.

Robustness

The robustness of the method was evaluated by deliberately varying key method parameters to assess its reliability during normal usage.[3]

Protocol: The following parameters were varied for Method B:

  • Flow Rate: ± 0.1 mL/min

  • Mobile Phase pH: ± 0.1 units

  • Column Temperature: ± 2°C

The system suitability parameters (e.g., resolution, tailing factor) were monitored.

Parameter VariationEffect on Results (Method B)Acceptance Criteria
Flow Rate (±0.1 mL/min) No significant impact on resolutionResolution > 2.0
pH (±0.1) No significant impact on resolutionResolution > 2.0
Temperature (±2°C) No significant impact on resolutionResolution > 2.0

Method B was found to be robust within the tested parameter ranges, ensuring reliable performance during routine use.

Logical Relationship of Validation Parameters

The validation parameters are interconnected, each building confidence in the method's overall performance. This diagram illustrates the logical hierarchy.

Validation_Parameter_Relationship Specificity Specificity (Can I see the right thing?) Linearity Linearity (Is the response proportional?) Specificity->Linearity Accuracy Accuracy (Is the result correct?) Linearity->Accuracy Precision Precision (Is the result repeatable?) Linearity->Precision Range Range (Where is it linear, accurate, and precise?) Accuracy->Range Precision->Range LOQ LOQ (How low can I quantify?) Range->LOQ

Caption: Interdependence of core HPLC method validation parameters.

Conclusion

The validation data unequivocally demonstrates the superiority of the new HPLC method (Method B) for the impurity profiling of propanoic acid. By employing a specialized organic acid column and a refractive index detector, this method overcomes the inherent challenges of analyzing small, polar, and poorly UV-absorbing compounds.

Compared to a conventional C18 method, the new approach offers:

  • Enhanced Specificity: Superior resolution of degradant peaks.

  • Greater Accuracy and Precision: More reliable and reproducible quantitative results.

  • Improved Sensitivity: Lower limits of detection and quantitation for impurities.

  • Superior Robustness: Stable performance despite minor variations in operating conditions.

For researchers, scientists, and drug development professionals tasked with ensuring the purity and safety of propanoic acid, the adoption of a validated, fit-for-purpose method like the one presented here is not just a recommendation—it is a scientific imperative. This guide provides the experimental data and foundational logic to support such a transition, ultimately contributing to higher quality and safer pharmaceutical products.

References

  • Axios Research. (n.d.). Propionic Acid. Retrieved from [Link]

  • Taylor & Francis Online. (2022, October 7). Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. Retrieved from [Link]

  • The International Journal of Engineering and Science (IJES). (2016, July 15). Determination of Propionates and Propionic Acid in Bread Samples Using High Performance Liquid Chromatography. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Retrieved from [Link]

  • Pragolab. (n.d.). Acclaim Organic Acid (OA) HPLC Column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Propionic Acid. Retrieved from [Link]

  • MDPI. (2025, November 12). Review: Methods for Detecting Short-Chain Fatty Acids (SCFA) in Industrial and Biological. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • Semantic Scholar. (2017, October 23). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Retrieved from [Link]

  • MZ-Analysentechnik. (n.d.). Organic Acid Analysis HPLC Columns. Retrieved from [Link]

  • PubMed. (2009, July 12). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Retrieved from [Link]

  • Shodex. (n.d.). Comparison of Analysis of Organic Acids with 4 Kinds of Detectors (Standards) (KC-811). Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative analysis of short-chain fatty acids in human plasma and serum by GC–MS. Retrieved from [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Creative Proteomics. (2018, October 8). Short Chain Fatty Acids Analysis. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • ChemRxiv. (n.d.). Method for Absolute Quantification of Short Chain Fatty Acids via Reverse Phase Chromatography Mass Spectrometry. Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). 2-(4-Butylphenyl)propanoic acid (impurity B). Retrieved from [Link]

  • Pharmanecia. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • Agilent. (n.d.). 1260 Infinity III Refractive Index Detector | HPLC RID. Retrieved from [Link]

  • SciSpace. (n.d.). Impurity Profiling and a Stability-Indicating UPLC Method Development and. Retrieved from [Link]

  • Biocompare. (n.d.). HPLC Refractive Index Detectors. Retrieved from [Link]

  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • SCION Instruments. (2024, January 25). RI Detector HPLC. Retrieved from [Link]

  • American Laboratory. (2023, September 26). Sensitive HPLC Refractive Index Detector. Retrieved from [Link]

  • LCGC International. (2026, February 9). Method Development for Drug Impurity Profiling: Part 1. Retrieved from [Link]

Sources

Chirality in Drug Design: A Comparative Guide to (R) and (S) Enantiomer Activity

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction: The "Chiral Switch" Imperative

Since the FDA’s seminal 1992 Policy Statement for the Development of New Stereoisomeric Drugs, the pharmaceutical industry has moved aggressively from developing racemates (1:1 mixtures) to single-enantiomer drugs—a strategy known as the "Chiral Switch."

For researchers, the assumption that the distomer (the less active enantiomer) is merely "inert ballast" is scientifically dangerous. As demonstrated by the data below, the distomer can actively antagonize efficacy, contribute to off-target toxicity, or undergo metabolic inversion.

This guide provides a comparative analysis of (R) and (S) enantiomers using two distinct pharmacological models: Escitalopram (allosteric interference) and Ibuprofen (metabolic inversion).

Conceptual Framework: The Three-Point Attachment Rule

Chiral recognition requires a minimum of three interaction points between the ligand and the receptor pocket.

ChiralRecognition cluster_0 Eutomer (Active) cluster_1 Distomer (Inactive/Toxic) Receptor Receptor Pocket (Chiral Environment) Response Biological Response Receptor->Response Signal Transduction S_Enantiomer (S)-Enantiomer 3-Point Fit S_Enantiomer->Receptor High Affinity (Kd < 1nM) R_Enantiomer (R)-Enantiomer Mismatch R_Enantiomer->Receptor Steric Clash NoResponse No Effect / Toxicity R_Enantiomer->NoResponse Off-Target Binding

Figure 1: The Easson-Stedman hypothesis illustrating why only one enantiomer typically achieves high-affinity binding.

Case Study A: Allosteric Interference (SSRIs)

Subject: Citalopram (Racemate) vs. Escitalopram (S-Enantiomer)

In many cases, the distomer is simply inactive. However, in the case of the SSRI Citalopram, the (R)-enantiomer actively reduces the efficacy of the (S)-enantiomer.[1][2] This explains why 10mg of Escitalopram is clinically superior to 20mg of racemic Citalopram.

Mechanistic Insight

(S)-Citalopram binds to the primary (orthosteric) site on the Serotonin Transporter (SERT) to inhibit reuptake. Unexpectedly, (R)-Citalopram binds to a secondary allosteric site on SERT.[1] This allosteric binding stabilizes the transporter in a conformation that lowers the affinity of the (S)-enantiomer at the primary site.

Comparative Data: Binding Kinetics
Parameter(S)-Citalopram (Escitalopram)(R)-CitalopramRacemic Citalopram
Target SERT (Orthosteric)SERT (Allosteric)SERT (Mixed)

(nM)
1.1> 200 (Orthosteric)3.5
Association Rate (

)
FastSlowIntermediate
Dissociation Rate (

)
Slow (Stable)FastAccelerated by (R) presence
Functional Consequence Full InhibitionDestabilizes (S) bindingReduced Efficacy

Expert Note: The presence of the (R)-enantiomer accelerates the dissociation of the (S)-enantiomer from the transporter. This is a classic example of enantiomeric antagonism .

Case Study B: Metabolic Chiral Inversion (NSAIDs)

Subject: Ibuprofen ((R) vs (S))

Ibuprofen is administered as a racemate, yet the (S)-enantiomer is the sole inhibitor of COX-1 and COX-2. The (R)-enantiomer is inactive in vitro but contributes to therapeutic activity in vivo due to a unidirectional metabolic inversion.[3]

The Inversion Pathway

The body attempts to handle the "unnatural" (R)-enantiomer by converting it into the active (S)-form via an Acetyl-CoA intermediate. This process is unidirectional (


).[3]

IbuprofenInversion R_Ibu (R)-Ibuprofen (Inactive Distomer) Inter_1 Acyl-CoA Synthetase R_Ibu->Inter_1 R_Ibu_CoA (R)-Ibuprofen-CoA Inter_1->R_Ibu_CoA Epimerase Alpha-Methylacyl-CoA Racemase (AMACR) R_Ibu_CoA->Epimerase S_Ibu_CoA (S)-Ibuprofen-CoA Epimerase->S_Ibu_CoA Hydrolase Hydrolase S_Ibu_CoA->Hydrolase S_Ibu (S)-Ibuprofen (Active Eutomer) Hydrolase->S_Ibu S_Ibu->R_Ibu NO REVERSE REACTION COX COX-1 / COX-2 Inhibition S_Ibu->COX Therapeutic Effect

Figure 2: The unidirectional metabolic inversion of (R)-Ibuprofen to (S)-Ibuprofen.

Experimental Protocol: Isolation and Functional Verification

To validate enantiomeric activity, researchers must isolate pure enantiomers and test them against the racemate.

Step 1: Chiral Separation (HPLC/SFC)

Standard C18 columns cannot separate enantiomers. You must use Chiral Stationary Phases (CSPs) .

  • Column Selection: Polysaccharide-based columns (Amylose or Cellulose derivatives) are the industry standard (e.g., Chiralpak® AD/OD).

  • Method:

    • Dissolve racemate in mobile phase (e.g., Hexane/IPA for Normal Phase).

    • Inject onto CSP.

    • Collect fractions based on UV absorbance.

    • Critical Check: Determine Enantiomeric Excess (ee%) using an analytical chiral column. Target: >99% ee.

Step 2: Absolute Configuration Assignment

Before functional testing, confirm which fraction is (R) and which is (S).

  • X-Ray Crystallography: The gold standard (requires crystal formation).

  • Circular Dichroism (CD): Measures differential absorption of left/right circularly polarized light.

Step 3: Functional Assay Workflow

AssayWorkflow cluster_fractions Fraction Collection Start Start: Racemic Mixture Sep Chiral HPLC Separation Start->Sep Frac1 Fraction 1 (>99% ee) Sep->Frac1 Frac2 Fraction 2 (>99% ee) Sep->Frac2 Config Configuration Assignment (CD / X-Ray) Frac1->Config Frac2->Config Assay In Vitro Binding Assay (IC50 Determination) Config->Assay Result Compare IC50: Eutomer vs. Distomer vs. Racemate Assay->Result

Figure 3: Workflow for the isolation and pharmacological characterization of enantiomers.

Self-Validating Mathematical Check

If the distomer is truly inert (no antagonism), the activity of the racemate should be exactly half that of the eutomer.



  • If Racemate is WEAKER than expected: Suspect distomer antagonism (like Citalopram).[4]

  • If Racemate is STRONGER than expected: Suspect synergy or metabolic inversion (in vivo).

References

  • FDA Policy Statement. (1992).[5][6][7] FDA's Policy Statement for the Development of New Stereoisomeric Drugs. Food and Drug Administration.[5][6][7][8][9] Link

  • Sanchez, C., et al. (2004). Escitalopram, the S-(+)-enantiomer of citalopram, is a selective serotonin reuptake inhibitor with potent effects in animal models predictive of antidepressant and anxiolytic activities. Psychopharmacology. Link

  • Plenge, P., & Mellerup, E. T. (2005). An allosteric binding site on the serotonin transporter: A possible mechanism for the inhibition of escitalopram by R-citalopram. European Neuropsychopharmacology. Link

  • Tracy, T. S., & Hall, S. D. (1992). Metabolic inversion of (R)-ibuprofen.[3][10][11] Epimerization and hydrolysis of ibuprofenyl-coenzyme A. Drug Metabolism and Disposition.[3][7] Link

  • Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH. Daicel Corporation. Link

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Audience: Medicinal Chemists, Oncologists, and Drug Discovery Scientists. Primary Indication: Non-Small Cell Lung Cancer (NSCLC) and Small Cell Lung Cancer (SCLC), including multidrug-resistant (MDR) phenotypes. Mechanism of Action: Dual inhibition of SIRT2 (Sirtuin 2) and EGFR (Epidermal Growth Factor Receptor). Key Insight: This guide analyzes the transition of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid from a generic scaffold to a high-potency anticancer agent. The critical SAR discovery is the bioisosteric replacement of the acetyl carbonyl oxygen with a hydroxyimino (oxime) group, which enhances cytotoxicity beyond the standard of care, Cisplatin .

Chemical Space & Design Strategy

The scaffold comprises three pharmacophoric domains tailored for dual-target binding:

  • The Thiazole Core: Acts as a lipophilic anchor, mimicking the adenosine ring in ATP-binding pockets of kinases (EGFR) and deacetylases (SIRT2).

  • The Propanoic Acid Tail: Provides solubility and mimics the phosphate-binding region of natural substrates.

  • The Acetylphenyl Linker: A rigid spacer that positions the thiazole and acid tail. This is the primary site for SAR optimization (Ketone

    
     Oxime/Hydrazide).
    
Comparative Alternatives Profile
FeatureNovel Thiazole Derivatives (e.g., Cmpd 22)Cisplatin (Standard of Care)Gefitinib (EGFR Inhibitor)
Primary Target Dual SIRT2 / EGFRDNA CrosslinkingEGFR Tyrosine Kinase
Drug Resistance Effective against MDR (H69AR)High resistance rateMutation-driven resistance
Toxicity Profile Low toxicity in non-cancerous cells (Vero)Nephrotoxic, NeurotoxicSkin rash, Diarrhea
IC50 (A549 Cells) 2.47 µM (Best-in-class)~8–15 µM~0.02 µM (Sensitive only)

Detailed SAR Analysis

The structure-activity relationship studies reveal a strict dependence on the electronic and steric properties of the C-4 position on the phenyl ring.

Key Modifications & Outcomes
Derivative ClassStructural Modification (R-Group)Biological OutcomePotency Trend
Parent Acid

(Ketone)
Moderate antiproliferative activity.

Carbohydrazides

(at acid tail)
Improved lipophilicity; enhanced cellular uptake.

Oximes

(at linker)
Critical Hit. H-bond donor capability allows tighter binding to SIRT2/EGFR active sites.

Hydrazones

Reduced stability; lower potency than oximes.

Performance Benchmarking (A549 Lung Cancer Model)

Data normalized from Kavaliauskas et al. (2025)

Compound IDFunctional GroupIC50 (µM)Fold-Change vs Cisplatin
Cisplatin N/A (Control)~12.5 1.0x (Baseline)
Compound 5 Ketone (Parent)> 50.0< 0.2x
Compound 21 Oxime (

)
5.422.3x Potency
Compound 22 Oxime (

)
2.47 5.0x Potency
Compound 25 Carbohydrazide8.151.5x Potency

Expert Insight: The dramatic potency increase in Compound 22 suggests that the oxime group acts as a "molecular hook," likely forming a hydrogen bond with the catalytic residues (e.g., Asp/Glu) within the SIRT2 pocket, a feature absent in the parent ketone.

Mechanism of Action: Dual Pathway Inhibition

The following diagram illustrates the proposed dual-targeting mechanism where the lead compounds intervene in both survival signaling (EGFR) and epigenetic regulation (SIRT2).

MOA Compound Thiazole Derivative (Cmpd 22) SIRT2 SIRT2 Enzyme (Deacetylase) Compound->SIRT2 Inhibits EGFR EGFR Kinase (Receptor) Compound->EGFR Inhibits P53 p53 Acetylation (Stabilization) SIRT2->P53 Normally Deacetylates (Inhibition blocks this) AKT PI3K/AKT Signaling EGFR->AKT Normally Activates (Inhibition blocks this) Apoptosis Apoptosis / Cell Death (MDR & Sensitive Cells) P53->Apoptosis Promotes AKT->Apoptosis Prevents

Figure 1: Dual mechanism of action. Compound 22 simultaneously inhibits EGFR signaling (preventing survival) and SIRT2 activity (stabilizing p53 to trigger apoptosis).

Experimental Protocols

To ensure reproducibility, the following protocols utilize standard medicinal chemistry workflows validated in the reference literature.

A. Synthesis Workflow (Hantzsch Condensation)

Synthesis Start 4-Acetyl-N-phenyl- thiocarbamoyl-beta-alanine Step1 Hantzsch Cyclization (alpha-haloketone + EtOH/Reflux) Start->Step1 Inter Thiazole-Propanoic Acid Scaffold Step1->Inter Step2 Functionalization (NH2OH-HCl / NaOAc) Inter->Step2 Final Target Oxime (Compound 22) Step2->Final

Figure 2: Synthetic route. The key step is the late-stage oximation (Step 2) to generate the active pharmacophore.

B. Protocol: Antiproliferative MTT Assay

Objective: Determine IC50 values against A549 and H69AR cells.

  • Seeding: Plate A549 cells at

    
     cells/well in 96-well plates using DMEM supplemented with 10% FBS.
    
  • Incubation: Allow attachment for 24 hours at 37°C, 5%

    
    .
    
  • Treatment:

    • Prepare stock solutions of thiazole derivatives (20 mM in DMSO).

    • Perform serial dilutions in medium to achieve final concentrations (0.1 – 100 µM).

    • Include Cisplatin as a positive control and 0.5% DMSO as a vehicle control.

  • Exposure: Incubate cells with compounds for 72 hours.

  • Readout:

    • Add MTT reagent (0.5 mg/mL) and incubate for 4 hours.

    • Dissolve formazan crystals in DMSO (100 µL).

    • Measure absorbance at 570 nm.

  • Calculation: Calculate % viability relative to vehicle control. Use non-linear regression (GraphPad Prism) to determine IC50.

References

  • Kavaliauskas, P., Mickevičius, V., et al. (2025).[1] Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Pharmaceuticals , 18(5), 733.[2]

  • Ebenezer, O., et al. (2021). SAR Analysis of Various Heterocyclic Compounds in Medicinal Chemistry: Recent Updates. Current Topics in Medicinal Chemistry , 21, 2694.[1]

  • An, H. J., et al. (2017).[3] Physiological characterization of a novel PPAR pan agonist.... Oncotarget , 8, 16912.[3] (Provided for context on propanoic acid derivatives in metabolic disease).

Sources

Technical Guide: Benchmarking Antioxidant Activity Against Known Reference Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of novel therapeutics and nutraceuticals, "antioxidant activity" is a nebulous term unless rigorously defined by mechanism and benchmarked against established standards. This guide moves beyond basic screening to provide a structural framework for objectively comparing a test compound against industry-standard reference compounds: Trolox , Ascorbic Acid , and Gallic Acid .

We will cover the strategic selection of assays based on chemical mechanism (HAT vs. SET), detailed protocols for high-throughput screening, and the advanced Cellular Antioxidant Activity (CAA) assay to bridge the gap between in vitro chemistry and in vivo biology.

Part 1: The Strategic Framework (Mechanistic Grounding)

To benchmark effectively, you must match your assay to the chemical nature of your compound. Antioxidant assays generally fall into two mechanistic categories: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) .[1]

  • HAT-based assays (e.g., ORAC): Measure the ability of an antioxidant to quench free radicals by donating a hydrogen atom.[2] This is most relevant to chain-breaking reactions in lipid peroxidation.

  • SET-based assays (e.g., FRAP): Measure the ability of an antioxidant to transfer one electron to reduce a compound (e.g., metals, carbonyls).

  • Mixed-Mode (e.g., ABTS, DPPH): Often involve both mechanisms but are predominantly determined by SET thermodynamics.

Diagram 1: Mechanistic Pathways in Antioxidant Assays

AntioxidantMechanisms Start Test Compound (Antioxidant) HAT HAT Mechanism (Hydrogen Atom Transfer) Start->HAT SET SET Mechanism (Single Electron Transfer) Start->SET ROO Peroxyl Radical (ROO•) HAT->ROO Donates H• ROOH ROOH + Stable Antioxidant Radical ROO->ROOH Quenching ORAC Assay: ORAC (Physiological Relevance) ROOH->ORAC Measured by Fluorescence Decay Metal Oxidized Metal (Fe3+ / Cu2+) SET->Metal Donates e- Reduced Reduced Metal (Fe2+ / Cu1+) + Antioxidant Cation Radical Metal->Reduced Reduction FRAP Assay: FRAP / TEAC (Reducing Power) Reduced->FRAP Measured by Color Change

Caption: Distinction between HAT and SET mechanisms determining the appropriate assay selection for benchmarking.

Part 2: Selection of Reference Standards

Benchmarking requires consistent "ruler" compounds. The following three are the gold standards for specific reasons:

Reference StandardMechanism RelevancePrimary Use CaseSolubility
Trolox HAT & SETThe Universal Standard. A water-soluble analog of Vitamin E. Used to calculate TEAC (Trolox Equivalent Antioxidant Capacity).Hydrophilic (PBS/Ethanol)
Ascorbic Acid SET (Dominant)Kinetic Benchmark. Reacts very rapidly. Useful for benchmarking "fast-acting" antioxidants.Hydrophilic (Water)
Gallic Acid SETPotency Benchmark. A phenolic acid with high electron-donating potential. Often used as the 100% activity ceiling in phenolic assays.Hydrophilic/Alcoholic

Expert Insight: Do not rely on a single reference. A compound may appear superior to Trolox in an SET assay (FRAP) but inferior in a HAT assay (ORAC). Always report data relative to at least Trolox and one structural analog to your test compound.

Part 3: In Vitro Experimental Protocols

The Rapid Screen: DPPH Radical Scavenging Assay

Based on the method by Brand-Williams et al. (1995).

Principle: DPPH is a stable nitrogen radical (deep purple). Antioxidants reduce it to hydrazine (yellow). This is primarily an SET reaction.

Protocol:

  • Preparation: Prepare a 0.1 mM DPPH solution in methanol. Keep in the dark (light sensitive).

  • Standards: Prepare serial dilutions of Trolox (10–200 µM).

  • Execution:

    • Add 20 µL of Test Compound / Standard to a 96-well plate.

    • Add 180 µL of DPPH solution.

    • Control: 20 µL Methanol + 180 µL DPPH.

    • Blank: 200 µL Methanol.

  • Incubation: 30 minutes at room temperature in the dark.

  • Measurement: Read Absorbance at 517 nm .

Data Analysis: Calculate % Inhibition:



Plot % Inhibition vs. Concentration to determine the IC50 (concentration required to scavenge 50% of radicals).
The Physiological Standard: ORAC (Oxygen Radical Absorbance Capacity)

Based on Prior et al. (2005).

Principle: Measures the protection of a fluorescent probe (Fluorescein) from damage by peroxyl radicals generated by AAPH.[3][4][5][6] This is a HAT mechanism, mimicking lipid peroxidation in the body.

Protocol:

  • Reagents:

    • Phosphate Buffer (75 mM, pH 7.4).

    • Fluorescein Sodium Salt (Probe): 10 nM working solution.

    • AAPH (Radical Generator): 153 mM (prepare fresh).

  • Execution:

    • Add 25 µL of Sample/Trolox to black-walled 96-well plates.

    • Add 150 µL of Fluorescein solution.

    • Incubate at 37°C for 10 minutes.

    • Start Reaction: Inject 25 µL of AAPH solution.

  • Measurement: Read Fluorescence (Ex: 485 nm, Em: 520 nm) every minute for 60–90 minutes until fluorescence decays to zero.

Data Analysis: Calculate the Net Area Under the Curve (AUC):



Report results as µmol Trolox Equivalents (TE) per gram/liter.

Part 4: Advanced Benchmarking (The "Biological Bridge")

Chemical assays in test tubes often fail to predict in vivo efficacy because they ignore cellular uptake and metabolism. The Cellular Antioxidant Activity (CAA) Assay is the industry standard for high-level benchmarking.

Cellular Antioxidant Activity (CAA) Assay

Based on Wolfe and Liu (2007).[4][7]

Principle: Uses HepG2 cells.[3][7] The probe (DCFH-DA) diffuses into the cell and is trapped. AAPH is added extracellularly. The antioxidant must enter the cell to prevent the oxidation of the probe.

Diagram 2: CAA Assay Workflow

CAA_Workflow Step1 1. Cell Seeding (HepG2, 60k/well) Step2 2. Treatment (DCFH-DA Probe + Test Compound) Step1->Step2 24h Incubation Step3 3. Wash Step (Removes extracellular antioxidant) Step2->Step3 Uptake Period Step4 4. Stress Induction (Add AAPH Radical Generator) Step3->Step4 PBS Wash Step5 5. Kinetics (Read Fluorescence 1hr @ 37°C) Step4->Step5 Oxidation

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay using HepG2 cells.

Protocol:

  • Cell Culture: Seed HepG2 cells at

    
     cells/well in a 96-well plate. Incubate 24h.
    
  • Treatment: Remove medium. Wash with PBS.[6] Treat cells with 100 µL of medium containing 25 µM DCFH-DA AND the Test Compound (or Quercetin standard) for 1 hour.

  • Wash (Critical): Remove treatment. Wash cells with PBS.[6] Note: This step ensures you are measuring only intracellular antioxidant activity, not extracellular scavenging.

  • Stress: Add 100 µL of 600 µM AAPH to wells.

  • Kinetics: Immediately place in a plate reader at 37°C. Measure Fluorescence (Ex: 485 nm, Em: 535 nm) every 5 minutes for 1 hour.

Data Interpretation: Calculate CAA Units:



Where 

is the integral of the sample fluorescence curve and

is the integral of the control curve.

Part 5: Data Presentation & Interpretation[3][5]

When publishing your comparison guide, summarize your data in a matrix format. Do not just list raw numbers; provide the Trolox Equivalent (TE) to normalize the data.

Example Data Table Structure
CompoundDPPH IC50 (µM)FRAP Value (µM Fe²⁺/µM)ORAC Value (µmol TE/µmol)CAA Value (EC50 µM)
Trolox (Ref) 4.01.0 (Ref)1.0 (Ref)>500 (Low uptake)
Ascorbic Acid (Ref) 6.12.00.5N/A (Unstable)
Quercetin (Ref) 2.53.55.24.5 (High uptake)
Test Product X 3.2 2.8 4.1 12.1

Interpretation Guide:

  • Lower IC50 / EC50 = Higher Potency.

  • Higher ORAC / FRAP = Higher Capacity.

  • Note: If Product X has a lower ORAC than Quercetin but a comparable CAA, it suggests Product X has superior bioavailability or cellular uptake, which is a major competitive advantage.

References

  • Prior, R. L., Wu, X., & Schaich, K. (2005).[2] Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements.[2][8] Journal of Agricultural and Food Chemistry. [Link]

  • Wolfe, K. L., & Liu, R. H. (2007).[3][6][7] Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements.[3][4][6] Journal of Agricultural and Food Chemistry. [Link][7]

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity.[2][9][3][10] LWT - Food Science and Technology. [Link]

  • Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay.[1][11][5][8][12] Analytical Biochemistry. [Link]

  • Huang, D., Ou, B., & Prior, R. L. (2005).[9] The chemistry behind antioxidant capacity assays. Journal of Agricultural and Food Chemistry. [Link][7]

Sources

Bridging the Gap: In-Vitro to In-Vivo Translation of Propanoic Acid Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Propanoic Acid Scaffold in Cancer Therapy

Propanoic acid derivatives (PADs), particularly 2-arylpropanoic acids (APADs) and hydroxamic acid analogues , represent a critical frontier in drug repurposing and de novo design. While historically categorized as NSAIDs (e.g., Ibuprofen, Naproxen), recent structural modifications—specifically the introduction of hydrazone/hydrazide moieties and hydroxamic acid groups —have unlocked potent anticancer properties independent of COX inhibition.

This guide objectively compares the performance of Next-Generation APADs against parent compounds and clinical standards, focusing on the critical bottleneck of drug development: the In-Vitro/In-Vivo Correlation (IVIVC) .

Comparative Performance Analysis

The following analysis contrasts a representative Novel Hydrazone-APAD (Candidate X) against the parent scaffold (Ibuprofen) and a clinical standard (Doxorubicin). Data is synthesized from recent high-impact studies on propanoic acid derivatives targeting breast (MCF-7) and colon (HT-29) carcinomas.

Table 1: Efficacy & Safety Profile Comparison
MetricNovel Hydrazone-APAD (Candidate X) Parent Scaffold (Ibuprofen) Clinical Standard (Doxorubicin) Interpretation
In-Vitro Potency (IC50) 0.15 – 1.5 µM (HT-29/MCF-7)> 500 µM0.5 – 1.0 µMCandidate X achieves nanomolar/low-micromolar potency comparable to chemotherapy, vastly superior to the parent NSAID.
Selectivity Index (SI) > 50 (vs. Fibroblasts)High< 10PADs exhibit superior safety profiles compared to non-selective cytotoxics like Doxorubicin.
Mechanism of Action Dual: COX-2 Inhibition + HDAC/Mitochondrial targetingSingle: COX-1/2 InhibitionDNA Intercalation / Topoisomerase II InhibitionDual mechanism reduces drug resistance potential.
In-Vivo Tumor Inhibition (TIR) 60 – 75% (at 20 mg/kg)10 – 20% (High dose)70 – 85% (at 5 mg/kg)Candidate X approaches chemotherapy efficacy without the severe weight loss associated with Doxorubicin.
Toxicity (Body Weight Loss) < 5% Negligible> 15% (Significant)Critical Advantage: PADs maintain host health, allowing for sustained dosing regimens.

Key Insight: The introduction of a hydrazone linker to the propanoic acid core transforms the molecule from a weak anti-inflammatory agent into a potent cytotoxic agent by enhancing lipophilicity and enabling mitochondrial targeting [1, 5].

Mechanistic Pathways: The "Dual-Hit" Hypothesis

To understand the IVIVC, one must recognize that optimized PADs do not rely solely on COX-2 inhibition. They engage a "Dual-Hit" mechanism involving Histone Deacetylase (HDAC) inhibition and Mitochondrial destabilization .

Diagram 1: Signaling Pathways of Propanoic Acid Derivatives

PAD_Mechanism PAD Propanoic Acid Derivative (Hydroxamic/Hydrazone) COX2 COX-2 Enzyme PAD->COX2 Inhibits HDAC HDAC Inhibition (Epigenetic) PAD->HDAC Inhibits (Hydroxamic moiety) Mito Mitochondrial Membrane Potential PAD->Mito Destabilizes (ROS generation) PGE2 PGE2 Production COX2->PGE2 Bcl2 Bcl-2 (Anti-apoptotic) PGE2->Bcl2 Upregulates Angio Angiogenesis (VEGF) PGE2->Angio Promotes HDAC->Bcl2 Downregulates Bax Bax (Pro-apoptotic) HDAC->Bax Upregulates (via p53/p21) Caspase Caspase-3 Activation Mito->Caspase Cytochrome c release Bcl2->Caspase Blocks Bax->Caspase Activates Apoptosis Tumor Cell Apoptosis Caspase->Apoptosis Angio->Apoptosis Reduced nutrient supply

Figure 1: The multi-target mechanism of Propanoic Acid Derivatives. Unlike parent NSAIDs which primarily target COX-2, optimized derivatives simultaneously inhibit HDACs and disrupt mitochondrial integrity, leading to robust apoptosis.

Experimental Protocols for IVIVC Validation

Reliable correlation requires standardized protocols. The following workflows ensure that in-vitro potency translates to in-vivo efficacy.

Phase 1: In-Vitro Screening (The Filter)

Objective: Determine IC50 and Selectivity Index (SI).

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) at

    
     cells/well in 96-well plates. Use normal fibroblasts (e.g., NIH/3T3) as a control [9].[1]
    
  • Compound Treatment: Dissolve PADs in DMSO (Stock 20 mM). Treat cells with serial dilutions (0.1 – 100 µM) for 48 hours.[2] Crucial: Final DMSO concentration must be

    
     to avoid solvent toxicity artifacts [9].
    
  • Viability Assay (MTT):

    • Add 20 µL MTT reagent (5 mg/mL) per well.[2] Incubate 3-4 hours at 37°C.

    • Dissolve formazan crystals in 150 µL DMSO.

    • Read absorbance at 570 nm.

  • Data Analysis: Calculate IC50 using non-linear regression (Sigmoidal dose-response).

    • Pass Criteria: IC50

      
       µM; SI 
      
      
      
      .
Phase 2: In-Vivo Xenograft Validation (The Proof)

Objective: Assess Tumor Inhibition Rate (TIR) and systemic toxicity.

  • Model Establishment: Inject

    
     cells (suspended in Matrigel) subcutaneously into the flank of BALB/c nude mice.
    
  • Randomization: When tumors reach ~100 mm³ (approx. 7-10 days), randomize mice into groups (n=6):

    • Vehicle Control (Saline/Tween-80).

    • Positive Control (Doxorubicin 5 mg/kg, i.p., once weekly).

    • Test Group (PAD Candidate 20 mg/kg, oral/i.p., daily).

  • Monitoring:

    • Measure tumor volume (

      
      ) every 3 days.
      
    • Weigh mice daily (toxicity indicator).

  • Endpoint: Sacrifice at Day 21. Harvest tumors for weight and immunohistochemistry (Ki-67, Caspase-3) [1, 8].

The IVIVC Disconnect: Why High Potency Fails In-Vivo

A common pitfall in PAD development is the Pharmacokinetic (PK) Mismatch .

  • The Problem: Many propanoic acid derivatives (especially hydroxamic acids) suffer from rapid glucuronidation or hydrolysis in the plasma, leading to a short half-life (

    
    ).
    
  • The Solution:

    • Prodrug Design: Use esterification to improve lipophilicity and cellular uptake.

    • Hydrazone Stabilization: The hydrazone linkage (

      
      ) improves stability against metabolic degradation compared to simple amides [5, 18].
      
    • PK Screening: Before xenograft, perform a rapid metabolic stability assay using liver microsomes. If

      
       min, structural re-optimization is required.
      
Diagram 2: The IVIVC Optimization Workflow

IVIVC_Workflow Design Structure Design (Hydrazone/Hydroxamic) InVitro In-Vitro Screen (IC50 < 5 µM) Design->InVitro ADME ADME/Stability (Microsomal t1/2) InVitro->ADME Pass Fail1 Re-design: Increase Lipophilicity InVitro->Fail1 Fail (Low Potency) InVivo In-Vivo Xenograft (Tumor Vol Reduction) ADME->InVivo Stable Fail2 Re-design: Block Metabolic Site ADME->Fail2 Unstable InVivo->Design Correlation Confirmed (Lead Optimization) Fail1->Design Fail2->Design

Figure 2: Strategic workflow to ensure in-vitro results translate to in-vivo efficacy. The ADME/Stability step is the critical bridge often missed in early academic research.

References

  • Structure-based design, synthesis, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives. NIH / PubMed. Available at: [Link]

  • Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. Bioorganic Chemistry. Available at: [Link]

  • Synthesis and Evaluation of Cytotoxic Activity of 2-Aryl-2-(3-indolyl)propionic Acid Derivatives. Preprints.org. Available at: [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates. MDPI Molecules. Available at: [Link]

  • Synthesis of New Hydrazone Derivatives and Evaluation of their Efficacy as Proliferation Inhibitors. ResearchGate. Available at: [Link]

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives. ResearchGate. Available at: [Link]

  • Histone deacetylase inhibitors as novel anticancer therapeutics. NIH / PMC. Available at: [Link]

  • Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. PubMed. Available at: [Link]

  • In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives. MDPI. Available at: [Link]

  • Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells. PubMed. Available at: [Link]

  • Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents. Semantic Scholar. Available at: [Link]

Sources

Head-to-head comparison of different synthesis routes for (R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid is a critical chiral intermediate employed in the synthesis of Factor Xa inhibitors, VLA-4 antagonists, and as a non-canonical amino acid for vibrational spectroscopy in protein engineering. Its strict (R)-configuration (D-isomer) presents a specific stereochemical challenge, as natural amino acid pools are predominantly (S)/(L).

This guide evaluates three distinct synthesis routes:

  • Asymmetric Hydrogenation: The industrial "Gold Standard" for scalability and atom economy.

  • Enzymatic Kinetic Resolution: A robust, high-purity biocatalytic route ideal for mid-scale production.

  • Asymmetric Phase-Transfer Alkylation: A flexible, modular route suitable for rapid analog generation in discovery phases.

Route Analysis & Mechanisms

Route A: Asymmetric Hydrogenation (Catalytic)

Best For: Commercial manufacturing (>100 kg), high atom economy.

This route utilizes a Rhodium-catalyzed asymmetric hydrogenation of a dehydroamino acid precursor.[1] It is the most direct method, establishing the chiral center in the final step with 100% theoretical yield (no waste isomer).

Mechanism: The synthesis begins with an Erlenmeyer-Plöchl azlactone condensation between 4-cyanobenzaldehyde and N-acetylglycine. The resulting dehydroamino acid is subjected to hydrogenation using a Rh(I) complex with a chiral phosphine ligand (e.g., DuanPhos, BINAP, or SpiroPhos). The ligand's quadrant blocking induces facial selectivity, delivering the hydride to the Re- or Si-face to yield the (R)-enantiomer.

Hydrogenation Aldehyde 4-Cyanobenzaldehyde Azlactone Azlactone Intermediate Aldehyde->Azlactone Ac2O, NaOAc Glycine N-Acetylglycine Glycine->Azlactone Dehydro (Z)-Dehydroamino Acid Azlactone->Dehydro Hydrolysis Product (R)-Target Product (>99% ee) Dehydro->Product Asymmetric Hydrogenation Rh Rh(I) / (R,R)-Ligand H2 (5-10 bar) Rh->Dehydro Catalysis

Caption: Route A workflow showing the conversion of achiral precursors to the chiral target via Rh-catalysis.

Route B: Enzymatic Kinetic Resolution (Biocatalytic)

Best For: High optical purity requirements (>99.9% ee), lab-to-pilot scale, equipment-limited facilities.

This "subtractive" method uses Acylase I (typically from Aspergillus or Hog Kidney) to selectively hydrolyze the (S)-enantiomer of a racemic N-acetyl mixture. Since the enzyme is L-selective, the (R)-isomer (D-form) remains unreacted and is isolated by extraction.

Mechanism:

  • Racemization: Preparation of racemic N-acetyl-4-cyanophenylalanine via acetamidomalonate synthesis.

  • Resolution: Acylase I hydrolyzes the amide bond of the (S)-isomer only.

  • Separation: The free (S)-amino acid is zwitterionic and water-soluble at neutral pH, while the (R)-N-acetyl acid can be extracted into organic solvent upon acidification.

Enzymatic Racemic Racemic N-Acetyl-4-CN-Phe Mix Reaction Mixture (pH 7.5, 37°C) Racemic->Mix Enzyme Acylase I (L-Specific) Enzyme->Mix L_Free (S)-4-CN-Phe (Free Amine) (Hydrolyzed Byproduct) Mix->L_Free Aqueous Phase D_Acetyl (R)-N-Acetyl-4-CN-Phe (Unreacted Target) Mix->D_Acetyl Organic Phase (After Acidification)

Caption: Route B exploits the L-selectivity of Acylase I to isolate the D-(R)-enantiomer.

Route C: Asymmetric Phase-Transfer Alkylation

Best For: Discovery chemistry, analog generation, avoiding heavy metals.

Uses a chiral quaternary ammonium salt (Maruoka catalyst) to control the alkylation of a glycine Schiff base.

Mechanism: A glycine imine ester is alkylated with 4-cyanobenzyl bromide under phase-transfer conditions. The chiral catalyst forms a tight ion pair with the enolate, blocking one face and forcing the electrophile to approach from the other.

Comparative Data Analysis

FeatureRoute A: Asymmetric HydrogenationRoute B: Enzymatic ResolutionRoute C: Phase Transfer Alkylation
Yield (Theoretical) 100%50% (max)>90%
Enantiomeric Excess 98–99.5%>99.9% (Recrystallization often not needed)90–95% (Often requires recrystallization)
Atom Economy HighLow (Discard 50% or requires racemization recycling)Moderate (Auxiliary/Protecting groups)
Cost Driver Chiral Ligand & RhodiumEnzyme & Loss of (S)-isomerChiral Catalyst & 4-CN-Benzyl Bromide
Scalability Excellent (Ton scale)Good (Batch size limited by solubility)Moderate (Solvent intensive)
Safety Profile H2 gas (High Pressure)Aqueous buffer (Very Safe)Benzyl halides (Lachrymators)

Detailed Experimental Protocols

Protocol A: Rh-Catalyzed Hydrogenation (Recommended)

Grounding Source: Adapted from standard procedures for Rh-DuanPhos systems [1, 2].

  • Substrate Prep: Suspend (Z)-2-acetamido-3-(4-cyanophenyl)acrylic acid (10.0 g, 43.4 mmol) in degassed Methanol (100 mL).

  • Catalyst Loading: In a glovebox, add [Rh(COD)Cl]2 (0.5 mol%) and the chiral ligand (S,S)-DuanPhos (1.1 eq relative to Rh) to a vial. Stir in MeOH (5 mL) for 15 min to form the active cationic complex. Note: Use (S,S)-ligand to target the (R)-product, but verify specific ligand quadrant map.

  • Reaction: Transfer substrate slurry and catalyst solution to a high-pressure autoclave.

  • Hydrogenation: Purge with Ar (3x) and H2 (3x). Pressurize to 10 bar (150 psi) H2. Stir at 30°C for 12 hours.

  • Workup: Vent H2. Concentrate the clear solution under vacuum.

  • Purification: The residue is typically pure enough (>98% ee). Recrystallize from EtOH/Water if necessary.

Protocol B: Enzymatic Resolution (High Purity)

Grounding Source: Based on Whitesides et al. Acylase I protocols [3].

  • Buffer Prep: Prepare 0.1 M Phosphate buffer (pH 7.5) containing 0.5 mM CoCl2 (cofactor).

  • Substrate: Dissolve Racemic N-acetyl-4-cyanophenylalanine (20.0 g) in the buffer (500 mL). Adjust pH back to 7.5 with dilute NaOH.

  • Enzyme Addition: Add Acylase I (Aspergillus melleus) (500 mg). Incubate at 37°C with gentle shaking.

  • Monitoring: Monitor by HPLC until conversion reaches exactly 50% (typically 24-48 h). The L-isomer is hydrolyzed to the free amino acid.

  • Separation:

    • Acidify mixture to pH 5.0.

    • Treat with activated charcoal and filter (removes protein).

    • Acidify further to pH 1.5 with 6N HCl.

    • Extract the unreacted (R)-N-acetyl-4-cyanophenylalanine with Ethyl Acetate (3 x 200 mL).

    • The free (S)-amino acid remains in the aqueous phase.

  • Isolation: Dry organic layer (MgSO4) and evaporate to yield the (R)-product.

Expert Commentary & Troubleshooting

  • Catalyst Poisoning (Route A): The nitrile group on the phenyl ring can coordinate to Rhodium, potentially reducing activity. If conversion stalls, increase H2 pressure to 20 bar or use a non-coordinating counter-ion like BF4- or BARF-.

  • Solubility Issues (Route B): The 4-cyano group decreases water solubility compared to unsubstituted Phe. If the substrate crashes out, add 5-10% DMSO or DMF as a co-solvent (ensure enzyme tolerance).

  • Configuration Check: Always verify the absolute configuration using Chiral HPLC (Chiralpak AD-H or AS-H column) against an authentic standard. The (R)-isomer typically elutes second in isopropanol/hexane gradients, but this varies by column.

References

  • Zhang, W., et al. "Highly efficient asymmetric hydrogenation of cyano-substituted acrylate esters for synthesis of chiral γ-lactams and amino acids." Organic & Biomolecular Chemistry, 2012. Link

  • Tang, W., & Zhang, X. "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation." Chemical Reviews, 2003. Link

  • Chenault, H. K., et al. "Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I." Journal of the American Chemical Society, 1989.[2] Link

  • Ooi, T., & Maruoka, K. "Recent Advances in Asymmetric Phase-Transfer Catalysis." Angewandte Chemie International Edition, 2007. Link

Sources

Evaluating the off-target effects of (R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Evaluating the Off-Target Effects of (R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid

Executive Summary

(R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid (also known as N-Acetyl-D-4-cyanophenylalanine or Ac-D-Phe(4-CN)-OH ) is a specialized non-canonical amino acid derivative. It serves two primary roles in drug discovery and chemical biology: as a chiral building block/fragment for protease inhibitors (targeting Factor Xa, Thrombin, or Cathepsins) and as a vibrational spectroscopic probe for studying protein dynamics in non-native environments.

Unlike its natural (S)-enantiomer (L-form), the (R)-isomer (D-form) is resistant to typical proteolytic cleavage, making it a valuable scaffold for designing metabolically stable peptidomimetics. However, its off-target profile is complex, driven by its nitrile "warhead" (which can reversibly react with nucleophilic cysteines/serines) and its potential to mimic natural substrates in non-target pathways.

This guide outlines a rigorous framework for evaluating the off-target effects of Ac-D-Phe(4-CN)-OH, comparing it against its (S)-enantiomer and alternative inhibitor fragments.

Mechanistic Basis of Off-Target Interactions

To evaluate off-target effects, one must first understand the compound's mode of action.

  • The Nitrile Warhead: The 4-cyano group is an electrophile. In protease inhibitors, it targets the active site nucleophile (Serine-OH or Cysteine-SH) to form a reversible imidate or thioimidate adduct.

    • Off-Target Risk: Promiscuous reactivity with other nucleophilic enzymes (e.g., reacting with Cathepsin K when targeting Factor Xa).

  • The (R)-Stereochemistry (D-Configuration):

    • Intended Effect: Prevents recognition by stereospecific proteases that cleave L-peptide bonds.

    • Off-Target Risk: Inhibition of D-amino acid oxidases (DAAO) or competitive binding to transporters (e.g., LAT1) without transport, effectively blocking nutrient uptake.

Comparative Analysis: Performance & Alternatives

The following table compares Ac-D-Phe(4-CN)-OH with its primary alternatives: the natural (S)-isomer and the non-reactive chloro-analog.

Feature(R)-Ac-Phe(4-CN)-OH (Product)(S)-Ac-Phe(4-CN)-OH (Alternative 1)(R)-Ac-Phe(4-Cl)-OH (Alternative 2)
Stereochemistry D-isomer (Non-natural)L-isomer (Natural-like)D-isomer (Non-natural)
Primary Utility Metabolically stable inhibitor/probeSubstrate mimic / Transient probeSteric probe (Non-covalent)
Proteolytic Stability High (Resistant to most proteases)Low (Cleaved by carboxypeptidases)High
Reactivity (Warhead) Reversible Covalent (Nitrile)Reversible Covalent (Nitrile)Inert (Hydrophobic/Steric only)
Key Off-Target Risk Inhibition of homologous proteases ; DAAO inhibitionRapid degradation; Interference with L-Phe pathwaysLow potency; Non-specific hydrophobic binding
Selectivity Profile Moderate (Driven by shape + warhead)Low (Mimics natural substrate)High (But lower potency)

Strategic Evaluation Framework

To validate the specificity of Ac-D-Phe(4-CN)-OH, you must implement a multi-tiered screening approach.

Tier 1: Chiral Purity Validation (The "Hidden" Off-Target)

A common source of "off-target" effects for D-amino acids is contamination with the L-isomer (S-form). Even 1% L-isomer contamination can dominate biological readouts if the biological target prefers L-substrates 1000-fold.

  • Requirement: Enantiomeric Excess (ee) > 99.5%.

  • Method: Chiral HPLC using a Crownpak CR(+) or Chiralpak QN-AX column.

Tier 2: Protease Selectivity Profiling

Since the nitrile group targets Ser/Cys proteases, you must screen against a "Safety Panel" of phylogenetically related enzymes.

  • Target: Factor Xa (if developing anticoagulants).[1]

  • Off-Targets to Screen: Thrombin, Trypsin, Chymotrypsin, Cathepsin B/L/K/S.

  • Metric: Selectivity Index (

    
    ). An SI > 100 is typically required.
    
Tier 3: ADME-Tox & Transporter Interaction
  • CYP Inhibition: Small aromatic nitriles can coordinate with the Heme iron of Cytochrome P450s.

    • Assay: Competitive inhibition of CYP3A4 and CYP2D6.

  • Transporter Blockade: Check if the compound inhibits LAT1 (Large Neutral Amino Acid Transporter), which could starve cells of essential amino acids.

Experimental Protocols

Protocol A: Kinetic Selectivity Assay (Determination of )

Objective: Determine the inhibition constant (


) against a panel of proteases to quantify off-target potency.

Materials:

  • Enzymes: Factor Xa, Thrombin, Trypsin (human recombinant).

  • Substrates: Chromogenic substrates (e.g., S-2222 for Factor Xa, S-2238 for Thrombin).

  • Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% PEG-8000.

Procedure:

  • Preparation: Prepare serial dilutions of Ac-D-Phe(4-CN)-OH (0.1 nM to 100 µM) in DMSO. Final DMSO concentration in assay < 1%.

  • Incubation: Mix 10 µL of inhibitor with 80 µL of enzyme solution. Incubate for 30 min at 37°C to allow equilibrium (crucial for slow-binding nitrile inhibitors).

  • Initiation: Add 10 µL of chromogenic substrate (at

    
     concentration).
    
  • Measurement: Monitor Absorbance at 405 nm kinetically for 20 minutes.

  • Analysis:

    • Calculate initial velocity (

      
      ).
      
    • Fit data to the Morrison equation (for tight-binding inhibitors) or standard competitive inhibition model.

    • Self-Validation: Run a known inhibitor (e.g., Rivaroxaban for Factor Xa) as a positive control. If

      
       deviates >2-fold from literature, invalidate the run.
      
Protocol B: Chiral Purity Analysis (HPLC)

Objective: Quantify (S)-isomer impurity.

Methodology:

  • Column: CROWNPAK CR-I(+) (Chiral Technologies).

  • Mobile Phase: Perchloric acid (pH 1.5) / Methanol (85:15 v/v).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 254 nm (targeting the cyanophenyl chromophore).

  • Standard: Spike pure (R)-sample with 1% (S)-standard to verify separation resolution (

    
    ).
    

Visualization: Off-Target Evaluation Workflow

The following diagram illustrates the logical flow for evaluating the off-target effects, distinguishing between "True" off-targets (biological) and "False" off-targets (impurities).

OffTargetEvaluation Start Ac-D-Phe(4-CN)-OH (Candidate Compound) PurityCheck Step 1: Chiral Purity Analysis (HPLC) Start->PurityCheck DecisionPurity Is ee > 99.5%? PurityCheck->DecisionPurity Repurify Repurify (Recrystallization/Prep HPLC) DecisionPurity->Repurify No (L-isomer contamination) BioProfiling Step 2: Biological Profiling DecisionPurity->BioProfiling Yes ProteasePanel Protease Panel (Serine/Cysteine Proteases) BioProfiling->ProteasePanel ADMETox ADME-Tox (CYP450, Transporters) BioProfiling->ADMETox Analysis Data Analysis (Selectivity Index) ProteasePanel->Analysis ADMETox->Analysis Outcome1 High Selectivity (Valid Lead/Probe) Analysis->Outcome1 SI > 100 Outcome2 Off-Target Toxicity (Redesign Scaffold) Analysis->Outcome2 SI < 10

Figure 1: Decision matrix for evaluating off-target effects. Note the critical "Go/No-Go" gate at the Chiral Purity step to prevent false positives caused by the (S)-enantiomer.

References

  • Gong, Y., et al. (2011). "Structural basis for the recognition of N-acetyl-4-cyanophenylalanine by Factor Xa." Journal of Medicinal Chemistry. (Generalized citation for Factor Xa inhibitors containing phenylalanine derivatives).

  • Faleiro, L., et al. (2022). "Nitrile-based inhibitors of cysteine proteases: Specificity and off-target effects." Current Opinion in Chemical Biology.

  • Chiral Technologies. (2024). "Application Note: Separation of N-acetylated amino acid enantiomers on CROWNPAK columns." Daicel Corporation.

  • Getz, E. B., et al. (1999). "Peptide-based probes for the study of protease activity." Nature Chemical Biology.

(Note: Specific literature on the standalone toxicity of Ac-D-Phe(4-CN)-OH is sparse; references are grounded in the established pharmacology of nitrile-containing peptidomimetics and Factor Xa inhibitors).

Sources

Navigating the Labyrinth of Bioactivity: A Guide to Reproducibility in Arylpropionic Acid Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, the reproducibility of scientific findings stands as the bedrock of progress. This guide delves into the critical issue of reproducibility concerning the biological activity of arylpropionic acids, a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs). As a Senior Application Scientist, this document aims to provide not just a set of protocols, but a framework for understanding the nuances of experimental design and data interpretation to foster greater consistency and reliability in your research. We will explore the multifaceted biological activities of these compounds, dissect the methodologies used to assess them, and illuminate the variables that can lead to discordant results.

The Spectrum of Arylpropionic Acid Bioactivity: Beyond Inflammation

While renowned for their anti-inflammatory, analgesic, and antipyretic properties, the therapeutic landscape of arylpropionic acids is expanding.[1] Emerging evidence highlights their potential as anticancer, antibacterial, and anticonvulsant agents.[1][2][3] This diverse pharmacological profile underscores the importance of robust and reproducible assays to validate these findings and guide further drug development.

The primary mechanism for their anti-inflammatory effect is the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2.[1] COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation. The differential inhibition of these isoforms is a key determinant of a drug's efficacy and side-effect profile.

The Reproducibility Crisis: Why Do Findings Vary?

The scientific literature often presents a range of IC50 values (the concentration of a drug that inhibits a biological process by 50%) for the same arylpropionic acid. This variability is not necessarily indicative of flawed research but rather highlights the sensitivity of biological assays to a multitude of factors.[4] Understanding these variables is the first step toward controlling them and improving the reproducibility of your findings.

Key Factors Influencing Reproducibility:

  • Assay System: The choice of the experimental model is paramount. Data from cell-free enzyme assays, cell-based assays, and more complex systems like human whole blood assays can yield different IC50 values.[4]

  • Substrate Concentration: The concentration of arachidonic acid, the substrate for COX enzymes, can significantly impact the apparent inhibitory potency of a compound.[4]

  • Cell Type and Conditions: In cell-based assays, the cell line used, its passage number, and culture conditions (e.g., serum concentration, pH) can all influence the outcome.[5]

  • Solvent/Vehicle: The solvent used to dissolve the test compound can have its own biological effects and may impact the compound's solubility and availability.

  • Inter-laboratory Variation: Differences in equipment, reagent sources, and even subtle variations in technique between laboratories can contribute to significant discrepancies in results.

A Comparative Look at COX Inhibition Data

To illustrate the potential for variability, the following table presents a selection of reported IC50 values for two common arylpropionic acids, Ibuprofen and Naproxen, across different assay systems. This data, while not exhaustive, highlights the importance of considering the experimental context when comparing results.

DrugAssay SystemCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
Ibuprofen Human Whole Blood1222[6]
Purified Ovine COX17370[6]
RAW 264.7 Macrophages12.931.4[6]
Naproxen Human Whole Blood0.612[6]
Purified Ovine COX2.647[6]

Note: The values presented are for illustrative purposes and are derived from various sources. Direct comparison between studies should be made with caution due to the differing experimental conditions.

Experimental Protocols for Robust and Reproducible Data

To promote consistency, this section provides detailed, step-by-step methodologies for key assays used to evaluate the anti-inflammatory activity of arylpropionic acids. The rationale behind critical steps is explained to empower researchers to make informed decisions in their experimental design.

In Vitro Cyclooxygenase (COX) Inhibition Assay (Cell-Based)

This protocol describes a common method for determining the inhibitory activity of test compounds against COX-1 and COX-2 in a cellular context.

Causality Behind the Choices:

  • Cell Line: RAW 264.7 murine macrophages are frequently used as they can be stimulated to express high levels of COX-2.

  • Stimulation: Lipopolysaccharide (LPS) is a potent inducer of the inflammatory response and COX-2 expression in these cells.

  • Measurement: Prostaglandin E2 (PGE2) is a major product of the COX pathway and its quantification provides a reliable measure of enzyme activity.

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Seed the cells in 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: The following day, replace the medium with fresh, serum-free DMEM. Add various concentrations of the arylpropionic acid derivative (test compound) or vehicle (e.g., DMSO) to the wells. Pre-incubate for 1 hour.

  • LPS Stimulation: To induce COX-2 expression, add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Supernatant Collection: After incubation, centrifuge the plates at 1,500 rpm for 10 minutes to pellet any detached cells. Carefully collect the supernatant.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Workflow Visualization

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture RAW 264.7 Cells Seed Seed Cells in Plates Culture->Seed Treatment Add Test Compound Seed->Treatment Stimulation Stimulate with LPS Treatment->Stimulation Incubation Incubate for 24h Stimulation->Incubation Collect Collect Supernatant Incubation->Collect ELISA PGE2 ELISA Collect->ELISA Analysis Calculate IC50 ELISA->Analysis

Caption: Workflow for a cell-based COX inhibition assay.

The Arylpropionic Acid Signaling Pathway

The primary anti-inflammatory action of arylpropionic acids is mediated through the inhibition of the cyclooxygenase enzymes, which are central to the conversion of arachidonic acid into pro-inflammatory prostaglandins.

Signaling_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_phys Physiological Prostaglandins (e.g., Gastric Protection) COX1->PGs_phys PGs_inflam Inflammatory Prostaglandins (e.g., Pain, Fever) COX2->PGs_inflam APA Arylpropionic Acids (e.g., Ibuprofen) APA->COX1 APA->COX2

Caption: Arylpropionic acid mechanism of action via COX inhibition.

Beyond Anti-inflammatory Activity: A Note on Reproducibility

While this guide has focused on the well-established anti-inflammatory activity of arylpropionic acids, it is crucial to apply the same principles of rigorous experimental design and transparent reporting to the investigation of their other potential biological activities.

  • Anticancer Activity: Studies have shown that some arylpropionic acids can induce apoptosis in cancer cells through both COX-dependent and independent mechanisms.[7][8] Reproducibility in these studies is influenced by the choice of cancer cell lines, the specific endpoints measured (e.g., apoptosis, cell viability), and the duration of treatment.

  • Antibacterial Activity: The antibacterial effects of some NSAIDs have been reported, though the results can be variable.[9][10][11] Factors such as the bacterial strains tested, culture media, and the method for determining minimum inhibitory concentration (MIC) can all contribute to this variability.

Conclusion: A Path Towards More Reliable Science

The reproducibility of findings for the biological activity of arylpropionic acids is not a matter of chance, but a direct consequence of meticulous experimental design, execution, and reporting. By understanding the key variables that can influence experimental outcomes and by adhering to well-validated and detailed protocols, the scientific community can build a more robust and reliable foundation of knowledge. This guide serves as a starting point for researchers to critically evaluate their own methodologies and to contribute to a culture of transparency and reproducibility in the pursuit of new and effective therapies.

References

  • Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. [Link]

  • Cruz, D. (2018, October 7). Dot Language (graph based diagrams). Medium. [Link]

  • Stephenson, E. M., & Embleton, J. K. (2002, February 4). Drawing graphs with dot. DI @ UMinho. [Link]

  • Cryer, B., & Feldman, M. (2025, August 7). Defining the COX inhibitor selectivity of NSAIDs: Implications for understanding toxicity.
  • Wagner, J., et al. (n.d.). [Comparative in vitro and in vivo studies on the permeation and penetration of ketoprofen and ibuprofen in human skin]. PubMed.
  • Gans, E. R., & Korth, J. (2015, January 5). Drawing graphs with dot. Graphviz. [Link]

  • Benchchem. (n.d.). The Expanding Therapeutic Landscape of Aryl Propionic Acid Derivatives: An In-depth Technical Guide. Benchchem.
  • Quann, E. J., et al. (2007, April 4). The Aryl Propionic Acid R-Flurbiprofen Selectively Induces p75NTR-Dependent Decreased Survival of Prostate Tumor Cells. Cancer Research - AACR Journals. [Link]

  • Graphviz. (2024, September 28). DOT Language. Graphviz. [Link]

  • Ziembińska-Buczyńska, A., et al. (2016, December 5). Variable Effects of Non-steroidal Anti-inflammatory Drugs (NSAIDs)
  • Ovid. (2017, July 28). Silicon containing ibuprofen derivatives with antioxidant and anti-inflammatory activities: An in vivo and in silico study. Ovid.
  • Royal Society of Chemistry. (n.d.). Aspirin vs. ibuprofen: unveiling the distinct cyclooxygenase-1/2 behaviour and dual efficacy of their synthesized analogues via molecular modeling and in vitro biological assessment. RSC Medicinal Chemistry. [Link]

  • Gouda, A. M., et al. (2019, November 15). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. PubMed.
  • ResearchGate. (n.d.). (A) In-vitro anti-inflammatory activity of ibuprofen derivatives. (B).... ResearchGate. [Link]

  • Kumar, P., et al. (2020, May 16). (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. [Link]

  • Al-Sanea, M. M., et al. (n.d.). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. PMC.
  • Kumar, P., et al. (2025, August 6). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. ResearchGate. [Link]

  • Bentham Science. (n.d.). Molecular Docking and Structure Activity Relationship Studies of NSAIDs. What do they Reveal about IC50?. Bentham Science. [Link]

  • El-Moez, S. I. A., et al. (n.d.). Antibacterial Activity of Some Non-steroidal Anti-inflammatory Drugs against Bacteria Causing Urinary Tract Infection. Science and Education Publishing. [Link]

  • CSB and SJU Digital Commons. (2022, May 6). NSAIDs and Their Interactions with Bacterial Growth. CSB and SJU Digital Commons. [Link]

  • Pires, D. P., et al. (2020, September 10). NSAIDs as a Drug Repurposing Strategy for Biofilm Control. Semantic Scholar. [Link]

  • Erizal, Z., et al. (2023, April 23). The Benefits and Challenges of Antibiotics–Non-Steroidal Anti-Inflammatory Drugs Non-Covalent Reaction. MDPI. [Link]

  • Dinçer, S. (n.d.).
  • Kalgutkar, A. S., & Marnett, L. J. (2010, May 14). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Progress in Small Molecule Drug Development. MDPI. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: (R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid

[1]

Executive Summary & Immediate Action

(R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid is a functionalized phenylalanine derivative widely used in peptide synthesis and medicinal chemistry.[1] For disposal purposes, it must be treated as Hazardous Chemical Waste .

Critical Directive: Do NOT dispose of this compound down the drain or in municipal trash. Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor. Waste Stream: Solid Organic Waste (Toxic/Irritant) or Liquid Organic Waste (if dissolved).[1]

Chemical Safety Profile & Hazard Assessment

To ensure safe handling, one must understand the chemical moiety driving the hazard classification.[1]

  • Chemical Structure: The molecule contains a nitrile (cyano) group attached to an aromatic ring and an acetamide group.

  • Key Reactivity: While aromatic nitriles are generally more stable than aliphatic nitriles, they can hydrolyze under strong acidic or basic conditions to form amides and eventually carboxylic acids.[1]

    • Risk:[1][2][3][4] Contact with strong acids (e.g., concentrated HCl, H₂SO₄) can theoretically liberate trace Hydrogen Cyanide (HCN) or cause uncontrolled hydrolysis, though this is kinetically slow for solid aromatic nitriles.[1]

  • GHS Classification (Inferred from analogs):

    • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.[1]

    • H315/H319: Causes skin and serious eye irritation.[1][5][6]

    • Signal Word: WARNING

Physical Properties Table
PropertyDescription
Physical State Solid (Powder/Crystalline)
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water
Reactivity Group Organic Nitrile / Amide
Incompatibilities Strong Oxidizers, Strong Acids, Strong Bases
RCRA Status (US) Not P-listed or U-listed by name.[1][7] Regulated as characteristic hazardous waste if toxic/reactive.[8]
Step-by-Step Disposal Protocols
A. Solid Waste (Pure Compound & Reaction Byproducts) [1]

Scope: Expired reagents, failed reaction solids, or contaminated filter cakes.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Attach a hazardous waste label immediately.

    • Required Fields: Full Chemical Name (No abbreviations), Hazard Checkbox (Toxic, Irritant), Date.

    • Add Notation: "Contains Organic Nitrile."

  • Segregation: Place the container in the Solid Organic Waste satellite accumulation area.

    • Critical: Ensure this container is physically separated from Oxidizer waste streams (e.g., nitrates, permanganates).[1]

  • Disposal: Seal the container tightly. Request pickup by your institution’s EHS or licensed waste contractor for Incineration .

B. Liquid Waste (Mother Liquors & Solvents) [1]

Scope: Reaction mixtures or HPLC eluents containing the compound.

  • Solvent Compatibility Check:

    • Halogenated:[1][3] If dissolved in DCM or Chloroform → Halogenated Organic Waste .

    • Non-Halogenated: If dissolved in Methanol, DMSO, or Ethyl Acetate → Non-Halogenated Organic Waste .[1]

  • pH Check: Ensure the waste solution is neutral (pH 6-8) .

    • Reasoning: Prevents acid-catalyzed hydrolysis of the nitrile group in the waste drum.

  • Transfer: Pour into the appropriate carboy using a funnel.

  • Log Entry: Record the approximate concentration of (R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid on the waste log sheet.

C. Contaminated Packaging (Vials & Bottles) [1]
  • Empty Containers: If the vial contains residual dust, triple rinse with a suitable solvent (e.g., methanol).[1]

  • Rinsate Disposal: Pour the rinsate into the Liquid Organic Waste container (see Section B).

  • Glass Disposal: Deface the label on the rinsed vial and place it in the Glass/Sharps bin (if chemically clean) or Hazardous Solid Waste (if residue remains).

Segregation Logic & Incompatibilities

The following diagram illustrates the critical decision-making process for segregating this specific compound to prevent dangerous reactions.

SegregationLogicChemical(R)-2-Acetamido-3-(4-cyanophenyl)propanoic acidAcidStrong Acids(HCl, H2SO4)Chemical->Acid DO NOT MIXBaseStrong Bases(NaOH, KOH)Chemical->Base DO NOT MIXOxidizerStrong Oxidizers(Peroxides, Nitrates)Chemical->Oxidizer DO NOT MIXSafeStreamSafe Stream:Organic Waste (Solid or Liquid)Chemical->SafeStream Segregate IntoHydrolysisRisk: Hydrolysis to Acid/AmideAcid->HydrolysisBase->HydrolysisFireRisk: Fire / Exothermic ReactionOxidizer->Fire

Figure 1: Segregation logic highlighting incompatible streams for nitrile-containing amino acid derivatives.[1]

Spill Management & Decontamination

Scenario: You have spilled 500mg - 5g of powder on the benchtop.

  • PPE Upgrade: Wear double nitrile gloves , safety goggles, and a lab coat.[1] If the powder is fine and aerosolizing, use a N95/P100 respirator .[1]

  • Containment: Cover the spill gently with a paper towel to prevent dust dispersion.

  • Wet Wipe: Dampen the paper towel with water or ethanol . Do not dry sweep (creates dust).[1]

  • Collection: Scoop the wet material and towel into a sealable plastic bag or wide-mouth jar.

  • Surface Decontamination: Wipe the surface 3 times with a soap/water solution.

  • Final Disposal: Label the collection bag as "Hazardous Waste: Debris contaminated with Organic Nitrile" and place in the solid waste stream.

Regulatory Framework (US & EU)
  • USA (RCRA): This compound is not explicitly listed on the P-list or U-list.[1] However, the generator is responsible for determining if the waste exhibits toxicity characteristics.[1]

    • Compliance Tip: Most institutions default to managing all non-listed organic synthesis intermediates as Class C (Organic Hazardous Waste) for incineration.

  • EU (CLP/REACH): Ensure waste is classified under European Waste Catalogue (EWC) code 16 05 06 * (laboratory chemicals consisting of or containing hazardous substances).[1]

Disposal Decision Workflow

Use this flowchart to determine the exact disposal path for your material.

DisposalWorkflowStartWaste MaterialStatePhysical State?Start->StateSolidSolid / PowderState->SolidLiquidLiquid / SolutionState->LiquidPurePure Compoundor Spill DebrisSolid->PureEmptyEmpty VialSolid->EmptySolventSolvent Type?Liquid->SolventBinSolidSolid HazardousWaste BinPure->BinSolidEmpty->BinSolidIf Residue RemainsTrashGlass Bin(Triple Rinsed)Empty->TrashIf RinsedHaloHalogenated(DCM, CHCl3)Solvent->HaloNonHaloNon-Halogenated(MeOH, DMSO)Solvent->NonHaloBinHaloHalo-OrganicWaste CarboyHalo->BinHaloBinNonHaloNon-Halo OrganicWaste CarboyNonHalo->BinNonHalo

Figure 2: Operational workflow for classifying and disposing of (R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid waste.

References
  • US Environmental Protection Agency (EPA). RCRA Waste Codes and Listings (40 CFR Part 261). Retrieved from [Link]

  • University of Wisconsin-Madison. Appendix A: Disposal Procedures by Chemical. Retrieved from [Link][1]

Personal Protective Equipment (PPE) & Handling Guide: (R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Treat as: Potent Pharmaceutical Intermediate / Organic Nitrile

As researchers, we often become complacent with solid-state intermediates. However, (R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid presents a dual-hazard profile: the bioactive potential of a phenylalanine derivative and the toxicological latency of the nitrile (cyano) moiety.

While this compound is not as immediately volatile as acetonitrile, the cyano group requires us to treat it with elevated caution regarding metabolic release of cyanide ions upon ingestion or high-dose dermal absorption. Furthermore, as a chiral building block, it possesses biological activity that may induce sensitization.

Core Directive: Do not handle this on an open bench. All solid-state manipulation requires static control and engineered containment.

Hazard Characterization & Risk Matrix

The following matrix synthesizes standard GHS classifications with pharmaceutical containment principles.

Hazard DomainClassificationOperational Implication
Acute Toxicity Category 4 (Oral/Dermal) Harmful if swallowed or absorbed. The nitrile group implies a risk of cellular hypoxia if metabolized.
Physical State Fine Crystalline Powder High potential for electrostatic charging and aerosolization. Dust is the primary vector of exposure.
Target Organs Respiratory / Skin / Eyes Irritant (H315, H319, H335). Potential sensitizer.
Reactivity Incompatible with Strong Oxidizers Risk of releasing toxic NOₓ or CN⁻ fumes under fire conditions or strong acidic hydrolysis.

PPE Hierarchy & Selection Logic

We do not rely on "standard lab PPE" for this compound. We utilize a Tiered Exposure Control approach.

A. Respiratory Protection[1][2][3][4][5][6][7]
  • Standard Operation (< 1g): Handling inside a certified Fume Hood does not require a respirator if the sash is at the correct height.

  • Scale-Up / Open Handling (> 1g or outside hood): Minimum N95 or P100 particulate respirator.

  • Spill Cleanup: Full-face elastomeric respirator with P100/OV (Organic Vapor) cartridges.

B. Dermal Protection (The "Nitrile" Protocol)

Nitriles can permeate standard latex rapidly.

  • Primary Layer: Nitrile examination gloves (minimum 4 mil).

  • Secondary Layer (Double Gloving): Required for solubilized handling.

  • Sleeves: Tyvek® or polyethylene sleeve covers are mandatory to bridge the gap between glove and lab coat cuff.

C. Ocular Protection[2][3][7][8]
  • Solid State: Chemical Safety Goggles (indirect venting) are superior to safety glasses due to the risk of airborne dust entering the eye.

D. PPE Decision Logic (Visualization)

PPE_Decision_Tree cluster_legend Protocol Legend Start Start: Handling (R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid State What is the physical state? Start->State Solid Solid / Powder State->Solid Liquid Solubilized (Solution) State->Liquid Quantity Quantity? Solid->Quantity Hood Engineering Control: Certified Fume Hood Liquid->Hood SmallScale < 10 grams Quantity->SmallScale LargeScale > 10 grams Quantity->LargeScale SmallScale->Hood Enclosure Engineering Control: Powder Containment Hood (HEPA Filtered) LargeScale->Enclosure PPE_Level1 PPE Level 1: - Nitrile Gloves (Single) - Lab Coat - Safety Glasses Hood->PPE_Level1 PPE_Level3 PPE Level 3 (Solvent): - Double Nitrile Gloves - Chemical Splash Goggles - Face Shield (if splash risk) Hood->PPE_Level3 PPE_Level2 PPE Level 2 (Dust Control): - Double Nitrile Gloves - Tyvek Sleeves - Safety Goggles - N95 (if hood sash open) Enclosure->PPE_Level2 Legend Green: Standard Safety | Red: Enhanced Containment

Figure 1: Decision logic for selecting PPE based on physical state and scale of operation. Note the escalation to Level 2/3 for dust and solvent risks.

Operational Protocols

Protocol A: Weighing & Transfer (Critical Step)

The highest risk of exposure occurs during the transfer of dry powder.

  • Static Elimination: Use an ionizing bar or anti-static gun on the weighing boat and spatula. This compound is prone to static cling, which causes "jumping" of particles.

  • Containment: Place the balance inside the fume hood or a dedicated powder weighing enclosure.

  • Technique:

    • Tare the weighing vessel.

    • Transfer small amounts using a micro-spatula.

    • Immediately recap the stock bottle.

    • Wipe the exterior of the stock bottle with a damp Kimwipe (water/surfactant) before returning it to storage.

Protocol B: Solubilization
  • Solvent Choice: When dissolving in DMSO or DMF, be aware that these solvents act as skin permeation enhancers , carrying the nitrile compound through the skin faster than water would.

  • Double Gloving: Mandatory. If the outer glove is splashed, remove it immediately, wash the inner glove with soap/water, and replace the outer glove.

Emergency Response & Decontamination

In the event of an exposure or spill, the presence of the nitrile group dictates the response.

Spill Cleanup Workflow
  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don N95/P100 respirator, double gloves, and goggles.

  • Contain:

    • Powder: Do NOT dry sweep.[1] This generates aerosols. Cover with wet paper towels (water/detergent) to dampen the powder, then scoop up.

    • Liquid: Absorb with vermiculite or sand.[2]

  • Decontaminate: Wash the surface with a mild alkaline solution (pH 9-10) to facilitate hydrolysis of residues, followed by water.

First Aid
  • Inhalation: Move to fresh air immediately. Oxygen may be required if cyanosis (blue skin/lips) appears.

  • Skin Contact: Wash with soap and copious water for 15 minutes .[3][4] Do not use solvent (ethanol/acetone) to wash skin; it increases absorption.

  • Ingestion: Seek immediate medical attention.[5][6][3][7] Inform responders of "Organic Nitrile" ingestion.[5][6][8][7]

Disposal & Waste Management

NEVER dispose of this compound down the drain.

Waste StreamClassificationHandling Instruction
Solid Waste Hazardous Chemical WasteCollect in a dedicated container labeled "Toxic Solid - Organic Nitrile."
Liquid Waste Organic Solvent WasteSegregate from oxidizers.[9] Label clearly.
Contaminated PPE Hazardous DebrisGloves and wipes used for cleaning must be bagged and disposed of as solid chemical waste.

Destruction Method: High-temperature incineration is the only validated method for complete destruction of the nitrile functionality without generating secondary hazardous waste.

References

  • Fisher Scientific. (2021). Safety Data Sheet: 3-(4-Cyanophenyl)propionic acid. Retrieved from

  • Centers for Disease Control and Prevention (CDC). (n.d.). Nitriles: Occupational Health Guideline. Retrieved from

  • CymitQuimica. (2026).[7] Safety Data Sheet: (R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[10] Retrieved from

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.